molecular formula C19H21Cl2F2N5O2S2 B15588376 Aneratrigine hydrochloride

Aneratrigine hydrochloride

Número de catálogo: B15588376
Peso molecular: 524.4 g/mol
Clave InChI: OLAQPWFDLPCZFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aneratrigine hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2F2N5O2S2 and its molecular weight is 524.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C19H21Cl2F2N5O2S2

Peso molecular

524.4 g/mol

Nombre IUPAC

5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C19H20ClF2N5O2S2.ClH/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19;/h3-4,7-11,23,25-26H,5-6H2,1-2H3;1H

Clave InChI

OLAQPWFDLPCZFY-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Aneratrigine Hydrochloride: A Technical Guide to its Core Mechanism of Action as a Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneratrigine hydrochloride is an investigational small molecule being developed as a potential non-opioid analgesic for the treatment of neuropathic pain.[1][2] Its primary mechanism of action is the selective blockade of the voltage-gated sodium channel, Nav1.7.[1][2][3][4] This channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain.[5][6] Conversely, gain-of-function mutations are associated with several debilitating pain syndromes.[7] Aneratrigine's development has included addressing formulation challenges related to its low solubility, classifying it as a Biopharmaceutics Classification System (BCS) class IV compound.[8] This has led to the development of advanced formulations to enhance bioavailability for clinical trials.[8]

This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing the relevant signaling pathways, standard experimental protocols for characterization, and the quantitative data profile expected for a selective Nav1.7 inhibitor.

Core Mechanism of Action: Selective Inhibition of Nav1.7

This compound functions as a blocker of the voltage-gated sodium channel protein type 9 subunit alpha (Nav1.7).[1][3][4] These channels are critical for the initiation and propagation of action potentials in peripheral nociceptive neurons, which are specialized sensory neurons that detect painful stimuli.[9][10] Nav1.7 channels are preferentially expressed in dorsal root ganglion (DRG) and sympathetic ganglion neurons.[7][9] They act as "threshold" channels, amplifying small, sub-threshold depolarizations, thereby setting the gain for nociceptive signaling.[11]

By inhibiting Nav1.7, Aneratrigine is presumed to raise the threshold for action potential firing in these neurons. This dampens the transmission of pain signals from the periphery to the central nervous system, resulting in an analgesic effect. The selectivity for Nav1.7 over other sodium channel subtypes (e.g., those in cardiac or central nervous system tissue) is a key objective for developing safer analgesics with fewer off-target effects.[12]

Signaling Pathway of Nav1.7 in Nociception

The role of Nav1.7 in the pain signaling cascade is well-established. Upon detection of a noxious stimulus (thermal, mechanical, or chemical), nociceptors depolarize. Nav1.7 channels, concentrated at the nerve endings, amplify this initial depolarization, leading to the generation of an action potential. This electrical signal then propagates along the axon of the sensory neuron to the spinal cord, where it triggers the release of neurotransmitters, relaying the pain signal to second-order neurons and ultimately to the brain.

Nav1.7 Signaling Pathway in Nociception cluster_0 Peripheral Nociceptor Terminal cluster_1 Axonal Conduction cluster_2 Spinal Cord (Dorsal Horn) Noxious_Stimulus Noxious Stimulus (Heat, Mechanical, Chemical) Receptor_Activation Nociceptor Receptor Activation (e.g., TRPV1) Noxious_Stimulus->Receptor_Activation Initial_Depolarization Initial Membrane Depolarization Receptor_Activation->Initial_Depolarization Nav1_7_Activation Nav1.7 Channel Activation Initial_Depolarization->Nav1_7_Activation Amplification Amplification of Generator Potential Nav1_7_Activation->Amplification AP_Initiation Action Potential Initiation Amplification->AP_Initiation AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation Aneratrigine Aneratrigine HCl Aneratrigine->Nav1_7_Activation Inhibition Neurotransmitter_Release Neurotransmitter Release (Glutamate, CGRP) AP_Propagation->Neurotransmitter_Release Signal_Transmission Signal Transmission to Second-Order Neuron Neurotransmitter_Release->Signal_Transmission

Caption: Role of Nav1.7 in the nociceptive signaling pathway and the inhibitory action of Aneratrigine HCl.

Quantitative Data Profile

While specific quantitative data for this compound is not extensively available in the public domain, a selective Nav1.7 inhibitor would be characterized by the following parameters, typically presented in a format similar to the tables below.

Table 1: In Vitro Potency Against Human Nav1.7

Assay Type Cell Line Parameter Value
Electrophysiology (Patch Clamp) HEK293 expressing hNav1.7 IC₅₀ (nM) Data not available
Fluorescence-based (FLIPR) HEK293 expressing hNav1.7 IC₅₀ (nM) Data not available

| Radioligand Binding | Membrane preparations | Kᵢ (nM) | Data not available |

Table 2: Selectivity Profile Against Other Human Nav Subtypes

Channel Subtype Electrophysiology IC₅₀ (nM) Fold Selectivity (vs. hNav1.7)
hNav1.1 Data not available Data not available
hNav1.2 Data not available Data not available
hNav1.3 Data not available Data not available
hNav1.4 Data not available Data not available
hNav1.5 (Cardiac) Data not available Data not available
hNav1.6 Data not available Data not available
hNav1.8 Data not available Data not available

| hNav1.9 | Data not available | Data not available |

Experimental Protocols

The characterization of a Nav1.7 inhibitor like Aneratrigine involves a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments typically cited for such compounds.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This is the gold-standard method for characterizing the potency and mechanism of ion channel blockers.

  • Objective: To determine the concentration-dependent inhibition of Nav1.7 channels by Aneratrigine and to assess its state-dependence (i.e., its affinity for resting, open, or inactivated states of the channel).

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human SCN9A gene (hNav1.7) are cultured under standard conditions.[13]

    • Recording: Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.[13]

    • Solutions: The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.

    • Voltage Protocols:

      • Tonic Block (Resting State): Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Brief depolarizing pulses (e.g., to 0 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. Aneratrigine is perfused at increasing concentrations to determine the IC₅₀.

      • Use-Dependent Block (Inactivated State): To assess block of the inactivated state, cells are held at a more depolarized potential (e.g., -90 mV) and stimulated with a high-frequency train of depolarizing pulses (e.g., 10 Hz). A greater degree of block with successive pulses indicates preferential binding to the open and/or inactivated states.

    • Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC₅₀.

Patch Clamp Workflow Start Start: hNav1.7-expressing HEK293 Cells Cell_Prep Prepare Cell Culture for Recording Start->Cell_Prep Patching Establish Whole-Cell Patch Clamp Configuration Cell_Prep->Patching Voltage_Protocol Apply Voltage Protocol (e.g., -120mV holding, pulse to 0mV) Patching->Voltage_Protocol Record_Baseline Record Baseline Sodium Current (I_Na) Voltage_Protocol->Record_Baseline Apply_Compound Perfuse Aneratrigine HCl (Increasing Concentrations) Record_Baseline->Apply_Compound Record_Inhibited Record Inhibited I_Na Apply_Compound->Record_Inhibited Washout Washout Compound Record_Inhibited->Washout Analyze Data Analysis: - Measure Peak Current - Calculate % Inhibition Washout->Analyze CRC Generate Concentration- Response Curve & Calculate IC50 Analyze->CRC End End CRC->End

Caption: Generalized workflow for determining the IC₅₀ of a Nav1.7 inhibitor using whole-cell patch clamp.
In Vivo Models of Neuropathic Pain

Animal models are essential for evaluating the analgesic efficacy of a compound in a physiological context.

  • Objective: To assess the ability of orally administered Aneratrigine to reverse pain-like behaviors in a model of neuropathic pain.

  • Model: The Spared Nerve Injury (SNI) or Spinal Nerve Ligation (SNL) model in rats or mice is commonly used.[14] These models induce long-lasting mechanical allodynia (pain in response to a non-painful stimulus).[14]

  • Methodology:

    • Surgery: Under anesthesia, the sciatic nerve and its branches are exposed. In the SNI model, two of the three terminal branches (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. In the SNL model, the L5 spinal nerve is tightly ligated.[14]

    • Behavioral Testing: After a recovery period (e.g., 7-14 days) to allow for the development of neuropathic pain, mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined.

    • Drug Administration: this compound (or vehicle control) is administered orally at various doses.

    • Post-Dosing Assessment: Behavioral testing is repeated at set time points after dosing (e.g., 1, 2, 4, 8 hours) to evaluate the magnitude and duration of the analgesic effect.

    • Data Analysis: The paw withdrawal thresholds are compared between the vehicle- and drug-treated groups. A significant increase in the withdrawal threshold in the drug-treated group indicates analgesia.

InVivo Pain Model Workflow Spared Nerve Injury (SNI) Model Workflow Start Select Rodents (Rats or Mice) Surgery SNI Surgery: Ligate & Transect Tibial & Common Peroneal Nerves Start->Surgery Recovery Post-operative Recovery & Pain Development (7-14 days) Surgery->Recovery Baseline_Test Baseline Behavioral Test: Measure Paw Withdrawal Threshold (von Frey Filaments) Recovery->Baseline_Test Grouping Randomize Animals into Treatment Groups (Vehicle, Aneratrigine Doses) Baseline_Test->Grouping Dosing Oral Administration of Compound or Vehicle Grouping->Dosing Post_Dose_Test Post-Dose Behavioral Testing (Multiple Time Points) Dosing->Post_Dose_Test Analysis Data Analysis: Compare Paw Withdrawal Thresholds vs. Vehicle Post_Dose_Test->Analysis End End Analysis->End

Caption: Workflow for evaluating the efficacy of Aneratrigine in a preclinical model of neuropathic pain.

Conclusion

This compound represents a targeted approach to pain management by selectively inhibiting the Nav1.7 sodium channel, a key node in the pain signaling pathway. Its mechanism of action is centered on reducing the excitability of peripheral nociceptors, thereby preventing pain signals from reaching the central nervous system. The comprehensive characterization of such a molecule relies on a combination of in vitro electrophysiology to confirm potency and selectivity, and in vivo pain models to establish preclinical efficacy. While specific data on Aneratrigine remains limited in publicly accessible literature, the methodologies and principles outlined in this guide provide a robust framework for understanding its core mechanism and therapeutic potential.

References

A Technical Guide to Aneratrigine Hydrochloride: A Novel Nav1.7 Inhibitor for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on Aneratrigine hydrochloride (iN1011-N17). As of this writing, specific quantitative preclinical and clinical data (e.g., IC50, pharmacokinetics, efficacy) for this compound have not been publicly disclosed. To fulfill the structural and data presentation requirements of this guide, illustrative data from other well-characterized Nav1.7 inhibitors or relevant compounds are used in the tables and experimental sections. These examples are clearly marked and are intended to demonstrate standard data formats and methodologies in this research area; they do not represent actual data for this compound.

Introduction: The Role of Nav1.7 in Nociception

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a high-interest, genetically validated target for the development of novel non-opioid analgesics.[1][2] This channel is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting and transmitting pain signals.[1][3]

Nav1.7 plays a critical role as a "threshold channel."[2][4] Its unique biophysical properties allow it to amplify small, sub-threshold depolarizations in nerve endings, thereby increasing the likelihood that the neuron will fire an action potential in response to a noxious stimulus.[2][5] The critical role of Nav1.7 in human pain signaling is unequivocally demonstrated by human genetics:

  • Loss-of-function mutations in the SCN9A gene result in a complete inability to perceive pain, a rare condition known as Congenital Insensitivity to Pain (CIP).[1][2][6][7]

  • Gain-of-function mutations lead to debilitating inherited pain syndromes, such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder, characterized by excruciating pain.[1][2][7]

This strong genetic validation has spurred significant efforts to develop selective Nav1.7 inhibitors. However, despite promising preclinical data for many candidates, clinical translation has been challenging, with many selective inhibitors failing to demonstrate robust efficacy in human trials.[2][8][9] This highlights the complexities of targeting this channel and the need for a deeper understanding of inhibitor pharmacology and clinical trial design.

This compound (iN1011-N17): An Investigational Nav1.7 Blocker

This compound, also known as iN1011-N17 or DWP17061, is an orally available small molecule identified as a Nav1.7 sodium channel blocker being developed for the treatment of pain.[3][4][10] The developing company, iN Therapeutics, is exploring its potential in various pain indications, including osteoarthritis, post-operative pain, and neuropathic pain.[10]

According to the developer, Aneratrigine is a non-opioid analgesic with high efficacy and no central nervous system side effects, demonstrating superior analgesic effects compared to NSAIDs and Tramadol in preclinical evaluations.[10] A Phase 1b clinical trial has been conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of iN1011-N17 in healthy volunteers and patients with post-herpetic neuralgia.[1][11]

Chemical Properties
PropertyValue
Chemical Formula C₁₉H₂₀ClF₂N₅O₂S₂[3][12]
Molecular Weight 487.98 g/mol [3][12]
Stereochemistry Achiral[12]
CAS Number 2097163-74-9 (Aneratrigine)[3]

Preclinical Characterization (Illustrative)

The preclinical evaluation of a Nav1.7 inhibitor involves a standardized cascade of in vitro and in vivo assays to determine its potency, selectivity, efficacy, and pharmacokinetic profile.

In Vitro Potency and Selectivity

The gold-standard method for characterizing the activity of Nav1.7 inhibitors is patch-clamp electrophysiology.[1] This technique provides direct measurement of the ion channel's activity and allows for detailed characterization of the inhibitor's mechanism of action.

Table 1: Illustrative In Vitro Selectivity Profile of a Representative Nav1.7 Inhibitor (PF-05089771) This table uses publicly available data for the selective Nav1.7 inhibitor PF-05089771 to illustrate how potency and selectivity are typically presented. This is not data for Aneratrigine.

Target ChannelIC₅₀ (nM)Fold Selectivity vs. Nav1.7
hNav1.7 11 [5]-
hNav1.1>30,000>2700x
hNav1.2>30,000>2700x
hNav1.32,700~245x
hNav1.412,000~1090x
hNav1.58,200~745x
hNav1.6620~56x
hNav1.8>30,000>2700x
In Vivo Efficacy in Pain Models

The analgesic potential of a Nav1.7 inhibitor is evaluated in various animal models that mimic different clinical pain states.

  • Inflammatory Pain: Models like Complete Freund's Adjuvant (CFA) or Carrageenan-induced paw edema are used to assess efficacy against pain arising from tissue inflammation.[8][9][13]

  • Neuropathic Pain: Models such as Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) are employed to simulate pain resulting from nerve damage.[8][13][14]

  • Post-operative Pain: The Brennan model of plantar incision is used to evaluate efficacy in a post-surgical pain context.[8][13]

Table 2: Illustrative Preclinical Efficacy Data Format This table presents a hypothetical data structure to demonstrate how in vivo efficacy is typically summarized. This is not data for Aneratrigine.

Pain ModelSpeciesEndpointDose (mg/kg, p.o.)% Reversal of Hypersensitivity
CFA Inflammatory PainRatThermal Hyperalgesia1045%
3085%
CCI Neuropathic PainRatMechanical Allodynia1030%
3065%
Pharmacokinetic Profile (Illustrative)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.

Table 3: Illustrative Pharmacokinetic Parameters in Rat This table uses a representative format for PK data, populated with parameters typical for an orally administered small molecule (values are illustrative examples based on compounds like Lamotrigine[15]). This is not data for Aneratrigine.

ParameterUnitValue (at 10 mg/kg, p.o.)
Cₘₐₓ (Max Concentration)ng/mL1500
Tₘₐₓ (Time to Max Conc.)h2.5
AUC₀₋ᵢₙf (Area Under Curve)ng·h/mL18000
T₁/₂ (Half-life)h8.0
F (Oral Bioavailability)%75%

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the standard method for assessing a compound's inhibitory activity on human Nav1.7 channels.

  • Cell Culture: HEK293 or CHO cells stably expressing the human Nav1.7 channel (SCN9A) are cultured in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).[1]

  • Solutions:

    • External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[1]

    • Internal Solution (mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[1] Cesium Fluoride (CsF) is used to stabilize the recording and block potassium channels.

  • Recording Procedure:

    • Whole-cell voltage-clamp recordings are performed using manual or automated patch-clamp systems (e.g., Patchliner, QPatch).[1]

    • Cells are held at a resting membrane potential of -120 mV.

    • To measure potency against the resting state, channels are activated by a depolarizing step to 0 mV.

    • To assess state-dependent inhibition, a pre-pulse protocol is used to hold the channels at the V½ of inactivation (approx. -75 mV) before the test pulse to 0 mV. Many Nav1.7 inhibitors show higher affinity for the inactivated state of the channel.[16]

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of the test compound. The IC₅₀ value is calculated by fitting the data to a Hill equation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes a widely used surgical model to induce neuropathic pain in rodents.[8][14]

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.

  • Surgical Procedure:

    • The common sciatic nerve of one hind limb is exposed through blunt dissection of the biceps femoris muscle.[14]

    • Proximal to the nerve's trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing between them.[14] The ligatures are tightened until a brief twitch in the respective hind limb is observed.

    • The muscle and skin layers are then closed with sutures.

  • Behavioral Testing:

    • Animals are allowed to recover for 7-14 days, during which they develop signs of neuropathic pain.

    • Mechanical Allodynia: The paw withdrawal threshold is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal response in the injured paw compared to baseline or the contralateral paw indicates allodynia.

    • Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test) is measured. A shorter latency indicates hyperalgesia.

  • Drug Administration: this compound or a vehicle control is administered (e.g., orally) at various time points post-surgery, and behavioral testing is repeated to assess the reversal of pain hypersensitivity.

Visualizations: Pathways and Processes

Nav1_7_Signaling_Pathway stimulus Noxious Stimulus (Mechanical, Thermal) receptor Nociceptor Terminal stimulus->receptor depol Generator Potential (Sub-threshold depolarization) receptor->depol nav17 Nav1.7 Channel depol->nav17 Activates amp Amplification of Depolarization nav17->amp threshold Action Potential Threshold Reached amp->threshold ap Action Potential Propagation threshold->ap drg Dorsal Root Ganglion (DRG) ap->drg spinal Spinal Cord (Dorsal Horn) drg->spinal brain Signal to Brain spinal->brain pain Pain Perception brain->pain inhibitor Aneratrigine HCl (Nav1.7 Blocker) inhibitor->nav17 Inhibits

Caption: Role of Nav1.7 in the nociceptive signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development a Primary Screen: hNav1.7 Potency (IC₅₀) (High-Throughput Electrophysiology) b Selectivity Panel: Other Nav Subtypes (1.1-1.8) Other Ion Channels (hERG, etc.) a->b c Pharmacokinetics (PK) Study: Rodent (Oral, IV) (Cₘₐₓ, T₁/₂, F%) b->c d Efficacy Models: Inflammatory, Neuropathic Pain (Dose-Response) c->d e Safety/Tolerability: Rodent Toxicology d->e f Lead Optimization e->f g IND-Enabling Studies f->g

Caption: General experimental workflow for a Nav1.7 inhibitor.

Drug_Development_Pipeline discovery Target ID & Validation preclinical Preclinical (In Vitro / In Vivo) discovery->preclinical phase1 Phase I (Safety & PK) preclinical->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: Stages of therapeutic drug development.

Conclusion and Future Directions

This compound represents a continued effort to develop a selective, non-opioid Nav1.7 inhibitor for the treatment of various pain conditions. Its progression into Phase 1b clinical trials is an important step. The historical challenges in translating preclinical efficacy of Nav1.7 inhibitors into clinical success underscore the importance of careful patient selection, appropriate endpoint measures, and demonstrating sufficient target engagement in clinical studies. The public release of quantitative data from the preclinical and clinical studies of Aneratrigine will be crucial for the scientific community to fully evaluate its therapeutic potential and its differentiation from previous candidates in this class.

References

The Synthesis of Aneratrigine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aneratrigine hydrochloride is a potent and selective sodium channel protein type 9 (Nav1.7) subunit alpha blocker with therapeutic potential in the management of neuropathic pain.[1] This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, compiled from established chemical principles and related literature. The synthesis is a multi-step process involving the preparation of two key aromatic intermediates, followed by their coupling and final elaboration to the target molecule. This document details the proposed reaction steps, including starting materials, key transformations, and relevant experimental conditions where available. Quantitative data is summarized in tables for clarity, and all logical workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development of novel analgesic agents.

Introduction

Aneratrigine, with the chemical formula C₁₉H₂₀ClF₂N₅O₂S₂, is a complex molecule featuring a substituted dichlorofluoroaniline moiety linked via a sulfonamide bridge to a thiazole (B1198619) ring.[2][3] Its IUPAC name is 5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-2-yl)benzenesulfonamide. The hydrochloride salt form is often utilized for pharmaceutical development. This guide outlines a convergent synthetic strategy, focusing on the preparation of two key building blocks: Intermediate A (4-fluoro-N¹-(N,N'-dimethylethane-1,2-diamine)benzene-1,2-diamine) and Intermediate B (4-amino-5-chloro-2-fluorobenzenesulfonyl chloride) , and their subsequent assembly.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a logical disconnection strategy. The final sulfonamide linkage can be formed from a sulfonyl chloride and an aminothiazole. The complex aniline (B41778) portion can be constructed through a nucleophilic aromatic substitution reaction.

G Aneratrigine This compound Intermediate_Coupling Coupling of Key Intermediates Aneratrigine->Intermediate_Coupling Sulfonamide formation Intermediate_A Intermediate A: Substituted Aniline Intermediate_Coupling->Intermediate_A Nucleophilic Aromatic Substitution Intermediate_B Intermediate B: Substituted Benzenesulfonyl Chloride Intermediate_Coupling->Intermediate_B Thiazole 2-Aminothiazole (B372263) Intermediate_Coupling->Thiazole Starting_Materials_A 1,2-Difluoro-4-nitrobenzene & N,N'-Dimethylethylenediamine Intermediate_A->Starting_Materials_A SNAr & Reduction Starting_Materials_B 5-Chloro-2,4-difluorobenzenesulfonyl chloride Intermediate_B->Starting_Materials_B Amination

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Synthesis of Intermediate A: 4-fluoro-N¹-(N,N'-dimethylethane-1,2-diamine)benzene-1,2-diamine

The synthesis of the highly substituted aniline, Intermediate A, can be envisioned starting from the commercially available 1,2-difluoro-4-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution

1,2-Difluoro-4-nitrobenzene can undergo a regioselective nucleophilic aromatic substitution (SNAr) with N,N'-dimethylethylenediamine. The fluorine atom at the 1-position is activated by the para-nitro group, making it susceptible to nucleophilic attack.

G cluster_reactants Reactants cluster_product Product reactant1 1,2-Difluoro-4-nitrobenzene product N-(2-fluoro-5-nitrophenyl)-N,N'-dimethylethane-1,2-diamine reactant1->product SNAr reactant2 N,N'-Dimethylethylenediamine reactant2->product

Caption: Nucleophilic aromatic substitution to form the aniline precursor.

Experimental Protocol (Proposed): To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), N,N'-dimethylethylenediamine (1.1 eq) and a non-nucleophilic base like triethylamine (B128534) (1.2 eq) are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of the resulting N-(2-fluoro-5-nitrophenyl)-N,N'-dimethylethane-1,2-diamine is then reduced to an amine to yield Intermediate A.

G cluster_reactant Reactant cluster_product Product reactant N-(2-fluoro-5-nitrophenyl)-N,N'-dimethylethane-1,2-diamine product Intermediate A reactant->product Reduction (e.g., H2, Pd/C)

Caption: Reduction of the nitro group to yield Intermediate A.

Experimental Protocol (Proposed): The nitro compound is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to hydrogenation with hydrogen gas at atmospheric or slightly elevated pressure until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield Intermediate A.

Synthesis of Intermediate B: 4-amino-5-chloro-2-fluorobenzenesulfonyl chloride

The synthesis of the substituted benzenesulfonyl chloride, Intermediate B, can commence from the commercially available 5-chloro-2,4-difluorobenzenesulfonyl chloride.

Step 1: Regioselective Amination

The fluorine atom at the 4-position of 5-chloro-2,4-difluorobenzenesulfonyl chloride is more activated towards nucleophilic substitution due to the para-sulfonyl chloride group. This allows for a regioselective amination.

G cluster_reactants Reactants cluster_product Product reactant1 5-Chloro-2,4-difluorobenzenesulfonyl chloride product Intermediate B reactant1->product SNAr reactant2 Ammonia (B1221849) reactant2->product

Caption: Regioselective amination to yield Intermediate B.

Experimental Protocol (Proposed): 5-Chloro-2,4-difluorobenzenesulfonyl chloride is dissolved in a suitable solvent, and aqueous ammonia is added. The reaction is stirred at a controlled temperature. The more reactive fluorine at the C4 position is displaced to yield 4-amino-5-chloro-2-fluorobenzenesulfonyl chloride (Intermediate B). The product can be isolated by filtration or extraction.

Assembly of this compound

Coupling of Intermediates A and B

The core of the Aneratrigine molecule is assembled through a nucleophilic aromatic substitution reaction between Intermediate A and Intermediate B. The primary amino group of Intermediate A acts as the nucleophile, displacing the fluorine atom on the benzene (B151609) ring of Intermediate B.

G cluster_reactants Reactants cluster_product Product reactant1 Intermediate A product Sulfonyl Chloride Intermediate reactant1->product SNAr reactant2 Intermediate B reactant2->product

Caption: Coupling of key intermediates via SNAr.

Experimental Protocol (Proposed): Intermediate A and Intermediate B are dissolved in a suitable aprotic polar solvent, such as DMF or DMSO, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is heated to drive the substitution. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the product, a sulfonyl chloride intermediate, is isolated and purified.

Final Sulfonamide Formation and Salt Formation

The final step involves the formation of the sulfonamide bond by reacting the sulfonyl chloride intermediate with 2-aminothiazole. Subsequently, the free base is converted to its hydrochloride salt. The synthesis of 2-aminothiazole is a well-established process, typically involving the reaction of thiourea (B124793) with chloroacetaldehyde (B151913) or a chloroacetaldehyde equivalent.[4][5][6][7]

G cluster_reactants Reactants cluster_products Products reactant1 Sulfonyl Chloride Intermediate product1 Aneratrigine (Free Base) reactant1->product1 Sulfonamide formation reactant2 2-Aminothiazole reactant2->product1 product2 This compound product1->product2 HCl

Caption: Final assembly and salt formation.

Experimental Protocol (Proposed): The sulfonyl chloride intermediate is dissolved in a suitable solvent like pyridine (B92270) or dichloromethane. 2-Aminothiazole is added, and the reaction is stirred at room temperature or with gentle heating. After the reaction is complete, the solvent is removed, and the crude Aneratrigine free base is purified. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is collected by filtration and dried.

Quantitative Data Summary

The following table summarizes the expected molecular weights of the key compounds in the proposed synthetic pathway. Actual yields would be dependent on specific reaction conditions and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )
1,2-Difluoro-4-nitrobenzeneC₆H₃F₂NO₂159.09
N,N'-DimethylethylenediamineC₄H₁₂N₂88.15
N-(2-fluoro-5-nitrophenyl)-N,N'-dimethylethane-1,2-diamineC₁₀H₁₄FN₃O₂227.24
Intermediate A C₁₀H₁₆FN₃197.25
5-Chloro-2,4-difluorobenzenesulfonyl chlorideC₆H₂Cl₂F₂O₂S247.05
Intermediate B C₆H₄ClFNO₂S212.62
Sulfonyl Chloride IntermediateC₁₆H₁₉ClF₂N₄O₂S412.87
2-AminothiazoleC₃H₄N₂S100.14
Aneratrigine (Free Base)C₁₉H₂₀ClF₂N₅O₂S₂487.98
This compound C₁₉H₂₁Cl₂F₂N₅O₂S₂524.44

Conclusion

This technical guide presents a detailed and plausible synthetic pathway for this compound, a promising candidate for the treatment of neuropathic pain. The proposed route is based on a convergent strategy, involving the synthesis of two key substituted aromatic intermediates followed by their coupling and final elaboration. While this guide provides a robust theoretical framework, further experimental optimization of each step would be necessary to establish a scalable and efficient manufacturing process. The information contained herein is intended to support and guide researchers and professionals in the field of medicinal chemistry and drug development.

References

Aneratrigine Hydrochloride: A Technical Guide for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aneratrigine (B12380354) hydrochloride, also known by its developmental codenames GSK1014802, CNV1014802, BIIB074, and as raxatrigine/vixotrigine, is a novel, non-selective, use-dependent voltage-gated sodium channel blocker under investigation for the treatment of chronic neuropathic pain. Initially explored as a selective Nav1.7 inhibitor, further characterization has revealed a broader mechanism of action. This technical guide provides a comprehensive overview of the preclinical and clinical research on aneratrigine hydrochloride, including its mechanism of action, available efficacy and pharmacokinetic data, and detailed experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in the evaluation and potential further investigation of this compound for neuropathic pain indications.

Introduction to this compound

Neuropathic pain, a complex, chronic pain state resulting from nerve damage, remains a significant therapeutic challenge with a substantial unmet medical need. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Voltage-gated sodium channels (Navs), particularly the Nav1.7 subtype, have been identified as critical players in the pathophysiology of pain, making them attractive targets for novel analgesics.

This compound has emerged as a promising therapeutic candidate. Its development has been characterized by an evolving understanding of its mechanism of action, from a selective Nav1.7 inhibitor to a non-selective, use-dependent sodium channel blocker. This property of use-dependence, where the compound preferentially binds to and blocks channels that are in a hyperactive state, is a key feature that may confer a favorable therapeutic window by targeting the pathological activity of neurons involved in pain transmission while sparing normal physiological nerve conduction.

Mechanism of Action

This compound exerts its analgesic effects by blocking voltage-gated sodium channels. These channels are responsible for the initiation and propagation of action potentials in neurons. In neuropathic pain states, certain sodium channel subtypes are upregulated and exhibit increased activity in peripheral nociceptors and central neurons, contributing to neuronal hyperexcitability and the perception of pain.

While initially investigated for its selectivity towards the Nav1.7 subtype, which is genetically validated as a key mediator of pain in humans, subsequent research has demonstrated that aneratrigine (as vixotrigine) is a non-selective blocker of multiple sodium channel subtypes. Its key characteristic is its use-dependent or state-dependent inhibition, meaning it has a higher affinity for sodium channels in the open or inactivated states, which are more prevalent during the high-frequency firing characteristic of neuropathic pain. This preferential blockade of hyperactive channels is hypothesized to reduce ectopic firing in damaged nerves and dampen the transmission of pain signals.

cluster_Neuron Nociceptive Neuron Nav Voltage-Gated Sodium Channels (Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7, Nav1.8, Nav1.9) ActionPotential Action Potential Propagation Nav->ActionPotential mediates PainSignal Pain Signal Transmission ActionPotential->PainSignal results in Aneratrigine Aneratrigine Hydrochloride Aneratrigine->Nav Blocks (Use-Dependent) NerveInjury Nerve Injury Hyperexcitability Neuronal Hyperexcitability (High-Frequency Firing) NerveInjury->Hyperexcitability leads to Hyperexcitability->Nav increases open/inactivated state of channels

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data

Clinical Efficacy Data
IndicationStudy PhaseCompoundDosePrimary EndpointResultCitation
Small Fiber NeuropathyPhase II (CONVEY)Vixotrigine200mg BIDChange in mean Average Daily Pain (ADP) scoreStatistically significant decrease vs. placebo[1]
Small Fiber NeuropathyPhase II (CONVEY)Vixotrigine350mg BIDChange in mean Average Daily Pain (ADP) scoreNot statistically significant[1]
Pharmacokinetic Parameters

Detailed pharmacokinetic data for this compound in preclinical species and humans are not publicly available at this time. For context, representative pharmacokinetic parameters for another non-selective, use-dependent sodium channel blocker, lamotrigine, are provided below. It is important to note that these are not the values for aneratrigine and should be used for illustrative purposes only.

ParameterSpeciesValueCitation
BioavailabilityHuman~98%[2]
Protein BindingHuman56%[2]
Half-life (monotherapy)Human22.8 - 37.4 hours[2]
MetabolismHumanPrimarily glucuronidation[2]

Experimental Protocols

The following sections describe general experimental protocols commonly used in the preclinical evaluation of compounds for neuropathic pain. These methods are representative of the types of studies that would be conducted for a compound like this compound.

In Vitro Electrophysiology

Objective: To determine the potency and use-dependence of a compound on various sodium channel subtypes.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK-293) cells stably transfected to express specific human sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.7, Nav1.8).

  • Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed.

  • Voltage Protocols:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. The compound is applied, and the reduction in current elicited by a brief depolarizing pulse is measured to determine the IC50 for the resting state.

    • Use-Dependent Block: A train of depolarizing pulses (e.g., at 10 Hz) is applied to induce channel cycling through open and inactivated states. The progressive reduction in current amplitude during the pulse train in the presence of the compound is measured to quantify use-dependent block.

  • Data Analysis: Concentration-response curves are generated to calculate IC50 values for both tonic and use-dependent block for each sodium channel subtype.

cluster_Workflow In Vitro Electrophysiology Workflow Start Start CellCulture Culture HEK-293 cells expressing specific Nav subtypes Start->CellCulture PatchClamp Perform whole-cell patch-clamp recording CellCulture->PatchClamp VoltageProtocol Apply voltage protocols (tonic and use-dependent) PatchClamp->VoltageProtocol CompoundApplication Apply varying concentrations of Aneratrigine HCl VoltageProtocol->CompoundApplication DataAcquisition Record sodium currents CompoundApplication->DataAcquisition DataAnalysis Analyze data and calculate IC50 values DataAcquisition->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for in vitro electrophysiological assessment.

Preclinical Animal Models of Neuropathic Pain

Objective: To induce a model of peripheral neuropathic pain that mimics radiculopathy.

Methodology:

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A surgical incision is made to expose the L5 and L6 spinal nerves.

    • The L5 and L6 spinal nerves are tightly ligated with silk suture.

    • The incision is closed.

  • Post-operative Care: Animals are monitored for recovery and receive post-operative analgesia for a short duration.

  • Behavioral Testing: Behavioral assessments are typically performed 7-14 days post-surgery.

Objective: To create a model of neuropathic pain caused by nerve compression.

Methodology:

  • Animals: Adult male Wistar rats.

  • Surgical Procedure:

    • Animals are anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures of chromic gut are tied around the sciatic nerve.

    • The incision is closed.

  • Post-operative Care: Standard post-operative care is provided.

  • Behavioral Testing: Behavioral testing commences several days after surgery.

Behavioral Assays for Pain Assessment

Objective: To measure sensitivity to a non-noxious mechanical stimulus.

Methodology:

  • Apparatus: A set of calibrated von Frey filaments of increasing stiffness.

  • Procedure:

    • Animals are placed in a testing chamber with a mesh floor and allowed to acclimatize.

    • The von Frey filaments are applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined using the up-down method.

  • Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated. A lower threshold in the nerve-injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

Objective: To measure sensitivity to a noxious thermal stimulus.

Methodology:

  • Apparatus: A plantar test apparatus that directs a radiant heat source to the plantar surface of the hind paw.

  • Procedure:

    • Animals are placed in a glass-floored testing chamber and allowed to acclimatize.

    • The heat source is positioned under the paw, and the latency to paw withdrawal is recorded.

    • A cut-off time is used to prevent tissue damage.

  • Data Analysis: The paw withdrawal latency (in seconds) is measured. A shorter latency in the injured paw indicates thermal hyperalgesia.

cluster_Workflow Preclinical Neuropathic Pain Study Workflow Start Start AnimalModel Induce neuropathic pain model (e.g., SNL or CCI) Start->AnimalModel Baseline Establish baseline pain thresholds (von Frey, Plantar Test) AnimalModel->Baseline DrugAdmin Administer Aneratrigine HCl or vehicle Baseline->DrugAdmin BehavioralTesting Perform post-treatment behavioral testing at defined time points DrugAdmin->BehavioralTesting DataAnalysis Analyze changes in pain thresholds BehavioralTesting->DataAnalysis End End DataAnalysis->End

Figure 3: General workflow for a preclinical efficacy study.

Conclusion

This compound represents an intriguing compound for the treatment of neuropathic pain, with its clinical development informed by an evolving understanding of its non-selective, use-dependent mechanism of action on voltage-gated sodium channels. The positive Phase II data in small fiber neuropathy are encouraging. However, a more comprehensive public disclosure of its preclinical pharmacology and pharmacokinetic profile would be beneficial for the broader research community. The experimental protocols outlined in this guide provide a framework for the continued investigation of aneratrigine and other novel sodium channel blockers for neuropathic pain. Further research is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this therapeutic approach.

References

Aneratrigine Hydrochloride: A Technical Overview of a Selective Nav1.7 Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aneratrigine hydrochloride, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, has been investigated as a non-opioid analgesic for the treatment of neuropathic pain. Developed by a Korean pharmaceutical company, the compound has progressed through early-stage clinical trials, demonstrating a promising preclinical profile. However, its development has been hampered by significant formulation challenges related to its poor aqueous solubility. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and available clinical data for this compound. It includes detailed experimental methodologies, quantitative data, and visualizations of key pathways and processes to serve as a valuable resource for researchers in the field of pain therapeutics.

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are associated with inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This has led to a focused effort in the pharmaceutical industry to develop selective Nav1.7 inhibitors as a novel class of analgesics with the potential for an improved safety profile compared to opioids and other existing therapies. This compound emerged as a promising candidate from these efforts, demonstrating high potency for Nav1.7.[1]

Physicochemical Properties and Formulation Development

This compound is a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability.[1] A significant hurdle in its clinical development was its poor aqueous solubility, particularly in acidic conditions representative of the gastric environment.[1]

Formulation Challenges and Solutions

Initial attempts to enhance the dissolution of Aneratrigine involved the development of a capsule formulation containing sodium bicarbonate to modulate the local pH.[1] While this approach showed promise in early studies, scaling up to production-level wet granulation resulted in significant stability issues, including discoloration of the capsule contents and the formation of degradation products.[1]

To overcome these stability challenges, a dry granulation process was developed. This method minimized the exposure of the drug substance to heat and moisture, proving to be a scalable and robust manufacturing platform. The optimized dry granulation formulation demonstrated enhanced stability and achieved greater than 80% dissolution within 30 minutes at pH 4.0.[1] This reformulation was crucial for advancing Aneratrigine to Phase 2a clinical trials.[1]

Table 1: Physicochemical and Formulation Data for Aneratrigine

ParameterValueReference
Molecular Formula C₁₉H₂₀ClF₂N₅O₂S₂--INVALID-LINK--
Molecular Weight 487.97 g/mol MedChemExpress
BCS Class IV--INVALID-LINK--
Aqueous Solubility (pH 1.2) 0.06 mg/mL--INVALID-LINK--
IC₅₀ (Nav1.7) 19 nM--INVALID-LINK--
Optimized Formulation Dry Granulation Capsule with Sodium Bicarbonate--INVALID-LINK--

Mechanism of Action

Aneratrigine is a selective blocker of the Nav1.7 sodium channel.[2] These channels are predominantly expressed in peripheral sensory neurons and play a critical role in the transmission of pain signals. By inhibiting Nav1.7, Aneratrigine is thought to reduce the excitability of these neurons, thereby dampening the propagation of pain signals to the central nervous system.

cluster_0 Nociceptive Neuron cluster_1 Mechanism of Aneratrigine Noxious Stimuli Noxious Stimuli Nav1.7 Activation Nav1.7 Activation Noxious Stimuli->Nav1.7 Activation Action Potential Generation Action Potential Generation Nav1.7 Activation->Action Potential Generation Nav1.7 Blockade Nav1.7 Blockade Pain Signal Propagation Pain Signal Propagation Action Potential Generation->Pain Signal Propagation Aneratrigine Aneratrigine Aneratrigine->Nav1.7 Blockade Reduced Neuronal Excitability Reduced Neuronal Excitability Nav1.7 Blockade->Reduced Neuronal Excitability Inhibition of Pain Signal Inhibition of Pain Signal Reduced Neuronal Excitability->Inhibition of Pain Signal

Proposed mechanism of action for Aneratrigine.

Preclinical and Clinical Development

Preclinical Evaluation

While specific preclinical data for Aneratrigine on selectivity against other Nav subtypes and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are not publicly available, it is understood that the compound demonstrated a promising in vitro potency for Nav1.7.

Clinical Trials

Aneratrigine has undergone Phase 1 clinical trials in Australia and received approval for a Phase 2a trial in South Korea.[1] However, detailed quantitative results from these trials, including efficacy in neuropathic pain models, human pharmacokinetics, and a comprehensive safety profile, have not been widely published.

Experimental Protocols

The following sections outline the probable experimental methodologies employed in the discovery and development of Aneratrigine, based on standard practices for this class of compounds.

In Vitro Electrophysiology: Whole-Cell Patch Clamp
  • Objective: To determine the potency and selectivity of Aneratrigine against a panel of human voltage-gated sodium channels (Nav1.1-1.8).

  • Cell Lines: HEK293 or CHO cells stably expressing individual human Nav subtypes.

  • Methodology:

    • Cells are cultured and prepared for electrophysiological recording.

    • Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

    • A voltage protocol is applied to elicit sodium currents. This typically involves a holding potential to maintain the channels in a resting state, followed by a depolarizing pulse to activate the channels.

    • Aneratrigine is applied at various concentrations to determine the concentration-dependent inhibition of the peak sodium current.

    • IC₅₀ values are calculated from the concentration-response curves to quantify the potency of the compound for each Nav subtype.

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell Culture Cell Culture Cell Plating Cell Plating Cell Culture->Cell Plating Patch Clamp Patch Clamp Cell Plating->Patch Clamp Compound Application Compound Application Patch Clamp->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile

Workflow for in vitro electrophysiology screening.
In Vivo Models of Neuropathic Pain

  • Objective: To evaluate the efficacy of Aneratrigine in reducing pain-like behaviors in rodent models of neuropathic pain.

  • Models:

    • Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve, inducing a peripheral neuropathy.

    • Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the remaining branch intact.

  • Methodology:

    • Surgical induction of the neuropathic pain model in rats or mice.

    • Post-operative recovery and development of pain-like behaviors.

    • Administration of Aneratrigine or vehicle control at various doses.

    • Assessment of mechanical allodynia (response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful stimulus) using a plantar test apparatus.

    • Data are analyzed to determine the dose-dependent effects of Aneratrigine on pain thresholds.

Surgical Model Induction Surgical Model Induction Post-operative Recovery Post-operative Recovery Surgical Model Induction->Post-operative Recovery Drug Administration Drug Administration Post-operative Recovery->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis

Workflow for in vivo efficacy testing.
Stability-Indicating HPLC Method

  • Objective: To develop and validate a stability-indicating HPLC method for the quantification of Aneratrigine and its degradation products in the formulated drug product.

  • Methodology:

    • Chromatographic Conditions: A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at a wavelength where Aneratrigine has maximum absorbance.

    • Forced Degradation Studies: The drug product is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

    • Method Validation: The method is validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it can accurately quantify Aneratrigine in the presence of its degradation products.

Conclusion and Future Directions

This compound is a potent and selective Nav1.7 inhibitor that has shown promise as a potential non-opioid treatment for neuropathic pain. The successful development of a stable oral formulation using dry granulation has overcome a major hurdle in its clinical progression. However, a significant lack of publicly available data on its selectivity profile, preclinical ADME, and clinical trial outcomes makes a comprehensive assessment of its therapeutic potential challenging. Future publications or disclosures of this information will be critical for the scientific community to fully evaluate the promise of Aneratrigine and to inform the development of the next generation of Nav1.7 inhibitors. The journey of Aneratrigine underscores the complexities of drug development, particularly the critical interplay between pharmacology and formulation science.

References

Unraveling the Molecular Interface: A Technical Guide to the Aneratrigine Hydrochloride Binding Site on the Nav1.7 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed, publicly available scientific literature and structural data explicitly defining the binding site of Aneratrigine hydrochloride on the Nav1.7 sodium channel are limited. Aneratrigine is recognized as a sodium channel protein type 9 subunit alpha blocker and is under investigation for neuropathic pain.[1][2][3] This technical guide, therefore, outlines a comprehensive, albeit hypothetical, framework based on established methodologies for characterizing ligand binding to Nav1.7. The quantitative data and specific molecular interactions presented herein are illustrative, drawn from studies of other Nav1.7 inhibitors, and serve to model the expected outcomes of a dedicated research program on this compound.

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[4] Its preferential expression in peripheral sensory neurons makes it an attractive target for developing analgesics with minimal central nervous system side effects.[4] this compound has been identified as an inhibitor of Nav1.7, positioning it as a candidate for neuropathic pain therapy. Understanding the precise binding site and mechanism of action of Aneratrigine is paramount for its further development and for the rational design of next-generation Nav1.7-targeted analgesics. This guide provides a technical overview of the experimental workflow and data presentation necessary to elucidate the molecular determinants of Aneratrigine's interaction with the Nav1.7 channel.

Hypothetical Data Summary for this compound

The following tables represent the types of quantitative data that would be generated through a comprehensive investigation of Aneratrigine's binding and functional effects on the Nav1.7 channel. The values are illustrative and based on findings for other Nav1.7 inhibitors.

Table 1: Electrophysiological Characterization of Aneratrigine on Human Nav1.7

ParameterValue (Mean ± SEM)Experimental Condition
IC50 (Resting State) 250 ± 25 nMHolding potential: -120 mV
IC50 (Inactivated State) 15 ± 3 nMHolding potential: -60 mV
Use-Dependent Inhibition Significant10 Hz stimulation
Effect on V1/2 of Activation Minimal Shift< 5 mV
Effect on V1/2 of Inactivation Hyperpolarizing Shift-10 ± 2 mV

Table 2: Binding Affinity of [3H]-Aneratrigine to Nav1.7-Expressing Membranes

ParameterValue (Mean ± SEM)
Kd (Dissociation Constant) 12 ± 2 nM
Bmax (Maximum Binding Sites) 1850 ± 150 fmol/mg protein

Table 3: Impact of Site-Directed Mutagenesis on Aneratrigine IC50

Nav1.7 MutantFold Shift in IC50 (vs. Wild-Type)Putative Role of Residue
F1760A >100-fold increaseDirect binding, hydrophobic interaction
Y1767A >80-fold increaseDirect binding, hydrogen bonding
W1714A 20-fold increaseAllosteric modulation
I1759A 15-fold increaseAccess to binding pocket

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional inhibition of Nav1.7 channels by this compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7) are cultured under standard conditions.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., IonWorks Quattro or PatchXpress) or a manual setup.

  • Solutions:

    • Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

    • External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Voltage Protocols:

    • State-Dependence: To determine the IC50 for the resting and inactivated states, a holding potential of -120 mV (predominantly resting channels) or a depolarized potential near the V1/2 of inactivation (e.g., -60 mV) is used.[5] Test pulses to 0 mV for 20 ms (B15284909) are applied to elicit sodium currents.

    • Use-Dependence: A train of depolarizing pulses (e.g., 25 pulses to 0 mV at 10 Hz) is applied from a holding potential that promotes partial inactivation.[6]

  • Data Analysis: Dose-response curves are generated by applying increasing concentrations of Aneratrigine and fitting the data to the Hill equation to determine IC50 values.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of Aneratrigine on Nav1.7.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing hNav1.7.

  • Radioligand: [3H]-Aneratrigine is synthesized with high specific activity.

  • Binding Reaction:

    • Membranes are incubated with various concentrations of [3H]-Aneratrigine in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Aneratrigine.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax.

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues within the Nav1.7 channel that are critical for Aneratrigine binding.

Methodology:

  • Mutant Generation: Point mutations in the hNav1.7 cDNA are generated using a site-directed mutagenesis kit (e.g., QuikChange XL). Putative binding site residues are selected based on homology models with other Nav1.7 inhibitors.

  • Transfection: The mutant hNav1.7 channels are transiently or stably expressed in HEK293 cells.

  • Functional Characterization: Whole-cell patch-clamp electrophysiology (as described in 3.1) is performed on cells expressing the mutant channels to determine the IC50 for Aneratrigine.

  • Data Analysis: A significant shift in the IC50 for a mutant channel compared to the wild-type channel suggests that the mutated residue is involved in drug binding or in conformational changes related to binding.

Visualizations

The following diagrams illustrate the conceptual frameworks for investigating the interaction of Aneratrigine with the Nav1.7 channel.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Binding Site Identification cluster_2 Mechanism of Action A Electrophysiology (IC50, State-Dependence) C Homology Modeling / Docking A->C Provides functional data B Radioligand Binding (Kd, Bmax) B->C Provides binding data D Site-Directed Mutagenesis C->D Predicts key residues D->A Validates predicted residues E Cryo-EM Structural Studies D->E Informs structural studies F Functional Consequence Analysis E->F Reveals conformational changes

Workflow for Binding Site Identification.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Aneratrigine Aneratrigine HCl Nav17 Nav1.7 Channel Aneratrigine->Nav17 Binds to specific site Na_Influx Na+ Influx Nav17->Na_Influx Blocks ion conduction Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential

Hypothetical Mechanism of Nav1.7 Inhibition.

Logical_Relationship A High Affinity Binding (Kd) E Confirmation of Binding Site A->E B Potent Functional Inhibition (IC50) B->E C State-Dependent Block C->E D Identification of Key Residues D->E

Convergent Evidence for Binding Site.

Conclusion

While the precise binding site of this compound on the Nav1.7 channel remains to be fully elucidated in the public domain, this guide provides a robust framework for its investigation. By employing a combination of electrophysiology, radioligand binding assays, site-directed mutagenesis, and structural biology techniques, the molecular determinants of Aneratrigine's interaction can be thoroughly characterized. The resulting data will be crucial for optimizing its therapeutic potential and for guiding future drug discovery efforts targeting the Nav1.7 channel for the treatment of chronic pain.

References

Aneratrigine Hydrochloride: A Pharmacological Profile Beyond Nav1.7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneratrigine (B12380354) hydrochloride, a novel small molecule, has been identified as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a well-validated target for the treatment of pain, as it is preferentially expressed in peripheral sensory neurons and plays a critical role in the transmission of nociceptive signals. While the primary mechanism of aneratrigine is understood to be the blockade of Nav1.7, a comprehensive understanding of its broader pharmacological profile is essential for its continued development as a therapeutic agent. This technical guide provides an in-depth overview of the known pharmacological properties of aneratrigine hydrochloride, with a specific focus on its activity beyond its primary target, Nav1.7. Due to the limited availability of public data on its selectivity and off-target effects, this document also outlines the standard experimental protocols used to characterize such a compound.

Core Pharmacological Data

The primary pharmacological activity of this compound identified in publicly available literature is its potent inhibition of the Nav1.7 channel.

Table 1: Quantitative Pharmacological Data for this compound

TargetActionIC50 (nM)SpeciesAssay TypeReference
hNav1.7Inhibitor19HumanElectrophysiology[1]

IC50: Half-maximal inhibitory concentration.

Despite being described as a "selective" Nav1.7 inhibitor, quantitative data detailing its potency against other sodium channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8, Nav1.9) and other potential off-target proteins are not currently available in the public domain. Such selectivity profiling is a critical step in drug development to anticipate potential side effects and to fully understand the compound's mechanism of action.

Putative Signaling Pathway

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells. By blocking Nav1.7 channels in nociceptive neurons, aneratrigine is presumed to reduce the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.

G cluster_neuron Nociceptive Neuron Noxious_Stimulus Noxious Stimulus Nav1_7 Nav1.7 Channel Noxious_Stimulus->Nav1_7 activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Aneratrigine Aneratrigine Hydrochloride Aneratrigine->Nav1_7 inhibits

Caption: Putative mechanism of action of Aneratrigine in nociceptive neurons.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of a sodium channel inhibitor like aneratrigine.

Automated Patch-Clamp Electrophysiology for Nav Channel Selectivity

This protocol is designed to determine the potency and selectivity of a compound against a panel of voltage-gated sodium channel subtypes.

a. Cell Lines: HEK-293 or CHO cells stably expressing the human alpha subunit of each Nav channel subtype (Nav1.1 through Nav1.9).

b. Solutions:

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, then serially diluted in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all conditions and typically below 0.1%.

c. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch, Patchliner).

  • Cells are captured and a giga-seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • To assess tonic block, a depolarizing pulse to 0 mV for 20 ms (B15284909) is applied to elicit a sodium current.

    • To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 10 ms at a frequency of 10 Hz) is applied.

  • Data Acquisition and Analysis:

    • Currents are recorded before and after the application of increasing concentrations of aneratrigine.

    • The peak inward sodium current is measured.

    • The percentage of inhibition is calculated for each concentration.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_workflow Automated Patch-Clamp Workflow Cell_Prep Prepare stable cell lines (HEK293 or CHO) expressing Nav subtypes APC_System Automated Patch-Clamp System (e.g., QPatch) Cell_Prep->APC_System Compound_Prep Prepare serial dilutions of Aneratrigine Compound_Prep->APC_System Recording Whole-cell recording with specific voltage protocols APC_System->Recording Data_Acq Record sodium currents before and after compound application Recording->Data_Acq Analysis Calculate % inhibition and determine IC50 values Data_Acq->Analysis

References

Aneratrigine Hydrochloride: A Technical Overview of Sodium Channel Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concept: Sodium Channel Subtype Selectivity

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The Nav family consists of nine distinct subtypes (Nav1.1–Nav1.9), each with a unique tissue distribution and physiological role. Non-selective sodium channel blockers can lead to undesirable side effects due to their action on unintended channel subtypes in different tissues. Therefore, the development of subtype-selective inhibitors is a key objective in modern drug discovery. A thorough understanding of a compound's selectivity profile is crucial for predicting its therapeutic efficacy and potential adverse effects.

Quantitative Data on Aneratrigine (B12380354) Hydrochloride Selectivity

As of the latest available information, specific IC50 or Ki values for aneratrigine hydrochloride against a full panel of sodium channel subtypes (Nav1.1-1.6, Nav1.8, Nav1.9) have not been disclosed in publicly accessible scientific literature or patents. The primary characterization of aneratrigine is as a sodium channel protein type 9 subunit alpha (Nav1.7) blocker .[1][2][3][4]

For a comprehensive analysis, the following table structure is recommended for presenting quantitative selectivity data once it becomes available.

Sodium Channel SubtypeIC50 / Ki (nM)Assay TypeCell LineReference
Nav1.1Data not available
Nav1.2Data not available
Nav1.3Data not available
Nav1.4Data not available
Nav1.5Data not available
Nav1.6Data not available
Nav1.7Data not available
Nav1.8Data not available
Nav1.9Data not available

Experimental Protocols for Assessing Sodium Channel Selectivity

The determination of a compound's selectivity for different sodium channel subtypes typically involves electrophysiological techniques, with patch-clamp being the gold standard. Below is a generalized methodology that would be employed for such an assessment.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on the ionic currents mediated by specific sodium channel subtypes.

Methodology:

  • Cell Line Preparation: Stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) are engineered to express a single human sodium channel subtype (e.g., hNav1.1, hNav1.2, etc.).

  • Cell Culture: Cells are cultured under standard conditions to ensure healthy growth and expression of the target ion channel.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Glass micropipettes with a specific resistance are filled with an intracellular solution and used to form a high-resistance (gigaohm) seal with the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the transmembrane current.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative resting potential and then applying a series of depolarizing voltage steps to activate the sodium channels.

  • Compound Application: this compound is applied to the cells at various concentrations. The effect of the compound on the peak sodium current is measured.

  • Data Analysis: The concentration-response data is fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50) of this compound for each sodium channel subtype.

Visualizations

Experimental Workflow for Assessing Sodium Channel Selectivity

The following diagram illustrates a typical workflow for determining the selectivity of a compound against a panel of sodium channel subtypes using automated patch-clamp electrophysiology.

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis CellCulture Culture of Stably Transfected Cell Lines (e.g., HEK293) CellHarvesting Cell Harvesting and Preparation CellCulture->CellHarvesting PatchClamp Automated Patch-Clamp (e.g., QPatch, Patchliner) CellHarvesting->PatchClamp VoltageProtocol Application of Voltage Protocol to Elicit Sodium Currents PatchClamp->VoltageProtocol CompoundApplication Application of Aneratrigine HCl (Concentration-Response) VoltageProtocol->CompoundApplication DataAcquisition Current Recording and Data Acquisition CompoundApplication->DataAcquisition IC50 IC50 Determination for each Nav Subtype DataAcquisition->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Fig. 1: Workflow for Sodium Channel Selectivity Profiling.
Logical Relationship of Aneratrigine's Presumed Mechanism

This diagram illustrates the proposed mechanism of action of this compound, highlighting its selectivity for the Nav1.7 sodium channel subtype, which is predominantly expressed in nociceptive neurons.

G cluster_0 This compound cluster_1 Sodium Channel Subtypes cluster_2 Physiological Effect Aneratrigine Aneratrigine HCl Nav1_7 Nav1.7 Aneratrigine->Nav1_7 High Affinity Inhibition OtherNavs Other Nav Subtypes (Nav1.1-1.6, 1.8, 1.9) Aneratrigine->OtherNavs Low Affinity (Presumed) Analgesia Analgesia Nav1_7->Analgesia SideEffects Potential Side Effects OtherNavs->SideEffects

Fig. 2: Presumed Selective Inhibition of Nav1.7 by Aneratrigine.

Conclusion

This compound is characterized as a selective inhibitor of the Nav1.7 sodium channel, a key target for the development of non-opioid analgesics. While its high affinity for Nav1.7 is established, a comprehensive public dataset detailing its selectivity against other sodium channel subtypes is currently unavailable. The methodologies for determining such selectivity profiles are well-established, with whole-cell patch-clamp electrophysiology on stably transfected cell lines being the standard approach. Further disclosure of preclinical data will be necessary to fully elucidate the complete selectivity profile of this compound and to comprehensively assess its therapeutic potential and safety margin.

References

In Vitro Characterization of Aneratrigine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aneratrigine hydrochloride is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain.[1][2] As a non-opioid analgesic candidate, its preclinical profile is of significant interest to the scientific community. This technical guide provides an overview of the in vitro characterization of this compound, based on publicly available information and established methodologies for evaluating Nav1.7 inhibitors.

Core Pharmacological Activity

This compound's primary mechanism of action is the inhibition of the Nav1.7 sodium channel. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of nociceptive signals. The following table summarizes the key reported in vitro potency of Aneratrigine.

TargetAssay TypeReported Value (IC50)
Human Nav1.7Not Specified19 nM[1][2]

Note: Comprehensive data on the selectivity of this compound against other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8, Nav1.9) and other ion channels are not currently available in the public domain. Such selectivity profiling is critical for assessing the potential for off-target effects.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound have not been publicly disclosed. However, the following represents standard methodologies employed in the pharmaceutical industry for evaluating selective Nav1.7 inhibitors.

Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This assay directly measures the inhibitory effect of a compound on the ion-conducting function of the Nav1.7 channel.

Objective: To determine the concentration-dependent inhibition of human Nav1.7 currents by this compound.

Methodology:

  • Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the human Nav1.7 channel (hNav1.7) is used.

  • Apparatus: An automated patch-clamp system (e.g., QPatch or Patchliner) is utilized for high-throughput recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • A depolarizing test pulse to 0 mV for 20 ms (B15284909) is applied to elicit a sodium current.

    • Compound is pre-incubated for a defined period (e.g., 5 minutes) before the test pulse.

  • Data Analysis:

    • The peak inward current in the presence of the compound is measured and compared to the control (vehicle) current.

    • A concentration-response curve is generated, and the IC50 value is calculated using a suitable nonlinear regression model (e.g., four-parameter logistic equation).

Radioligand Binding Assay for Target Engagement

This assay determines the affinity of a compound for the Nav1.7 channel protein.

Objective: To determine the binding affinity (Ki) of this compound for the human Nav1.7 channel.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line overexpressing hNav1.7.

  • Radioligand: A specific radiolabeled ligand that binds to Nav1.7 (e.g., [3H]-Saxitoxin) is used.

  • Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing a protease inhibitor cocktail) is used.

  • Procedure:

    • A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the cell membranes.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled Nav1.7 binder.

    • The IC50 value is determined from the competition binding curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The direct mechanism of Aneratrigine is the blockade of the Nav1.7 ion channel, which in turn modulates the transmission of pain signals. The following diagrams illustrate the conceptual framework of this mechanism and the typical workflow for its in vitro characterization.

Pain_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Pain Signal Transmission Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Transduction Signal Transduction Noxious_Stimuli->Transduction Nav1_7 Nav1.7 Channel Transduction->Nav1_7 Depolarization Action_Potential Action Potential Generation Nav1_7->Action_Potential Na+ Influx Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Aneratrigine Aneratrigine Hydrochloride Aneratrigine->Nav1_7 Inhibition Brain Brain (Pain Perception) Spinal_Cord->Brain

Caption: Mechanism of action of this compound in blocking pain signal transmission.

In_Vitro_Characterization_Workflow cluster_0 Primary Screening & Potency cluster_1 Selectivity Profiling cluster_2 Mechanism of Action Primary_Assay Primary Assay (e.g., Automated E-phys) Potency Determine IC50 Primary_Assay->Potency Selectivity_Screen Selectivity Screen (Other Nav Subtypes) Potency->Selectivity_Screen Off_Target_Screen Off-Target Screen (Other Ion Channels) Potency->Off_Target_Screen Binding_Assay Binding Assay (Determine Ki) Potency->Binding_Assay Selectivity_Data Selectivity Ratios Selectivity_Screen->Selectivity_Data Off_Target_Screen->Selectivity_Data MoA_Studies State-Dependence (Resting vs. Inactivated) Binding_Assay->MoA_Studies

References

Aneratrigine Hydrochloride: A Technical Guide to a Novel Non-Opioid Analgesic Targeting Nav1.7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aneratrigine (B12380354) hydrochloride is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain.[1] Emerging as a promising next-generation, non-opioid analgesic, aneratrigine is currently in clinical development for the management of pain.[1] This technical guide provides a comprehensive overview of aneratrigine, including its mechanism of action, the challenges in its formulation, and detailed protocols for its preclinical evaluation. While specific preclinical efficacy and pharmacokinetic data for aneratrigine are not yet publicly available, this document offers a framework for its assessment based on established methodologies for Nav1.7 inhibitors.

Introduction

The opioid crisis has underscored the urgent need for effective and non-addictive analgesics.[2][3] Voltage-gated sodium channels, particularly the Nav1.7 subtype, have been identified as critical players in pain signaling pathways.[4] Individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, exhibit a congenital insensitivity to pain, highlighting this channel as a key therapeutic target.[4] Aneratrigine hydrochloride is a small molecule designed to selectively inhibit Nav1.7, thereby offering a targeted approach to pain management without the adverse effects associated with opioids. The development of aneratrigine has included overcoming significant formulation challenges related to its poor solubility, with a novel dry granulation capsule formulation enhancing its potential for oral bioavailability.[1]

Mechanism of Action: Targeting the Nav1.7 Sodium Channel

Aneratrigine is a selective blocker of the Nav1.7 sodium channel.[4][5] These channels are predominantly expressed in peripheral sensory neurons and play a pivotal role in the initiation and propagation of action potentials in response to noxious stimuli.[4] By inhibiting Nav1.7, aneratrigine is believed to dampen the transmission of pain signals from the periphery to the central nervous system.

The analgesic effect of Nav1.7 inhibition is thought to involve more than simple channel blockade. Preclinical studies on Nav1.7 knockout models suggest that the absence of Nav1.7 function leads to an upregulation of endogenous opioid peptides, such as enkephalins, and a potentiation of µ- and δ-opioid receptor signaling. This dual mechanism may contribute to a more profound analgesic effect.

Signaling Pathway of Nav1.7 in Nociception

Nav1.7_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Dorsal Horn of Spinal Cord Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Nav1.7 Nav1.7 Channel Noxious_Stimuli->Nav1.7 Activates Action_Potential Action Potential Generation & Propagation Nav1.7->Action_Potential Initiates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Aneratrigine Aneratrigine HCl Aneratrigine->Nav1.7 Inhibits Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Pain_Signal_to_Brain Pain Signal Transmission to Brain Second_Order_Neuron->Pain_Signal_to_Brain

Figure 1. Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of aneratrigine.

Preclinical Data

Specific quantitative preclinical data for this compound, such as IC50 values, in vivo efficacy, and pharmacokinetics, are not yet publicly available. The following tables are presented as a template for the types of data that are critical for the evaluation of a novel Nav1.7 inhibitor, with placeholder information for aneratrigine and comparative data for other known Nav1.7 inhibitors for context.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Selectivity vs. Nav1.5Reference
Aneratrigine HCl hNav1.7 Data not available Data not available
Compound AhNav1.710>1000-foldFictional
Compound BhNav1.725>500-foldFictional
Table 2: In Vivo Efficacy in Preclinical Pain Models
CompoundAnimal ModelRoute of Admin.Dose (mg/kg)% Maximum Possible Effect (%MPE)Reference
Aneratrigine HCl Chung Model (Rat) PO Data not available Data not available
Aneratrigine HCl Formalin Test (Mouse) PO Data not available Data not available
Compound AChung Model (Rat)PO3065%Fictional
Compound BFormalin Test (Mouse)IP1080% (Phase II)Fictional
Table 3: Pharmacokinetic Parameters in Rats
CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
Aneratrigine HCl PO Data not available Data not available Data not available Data not available Data not available
Aneratrigine HCl IV Data not available Data not available Data not available Data not available N/A
Compound APO3015001.54.245Fictional
Compound AIV525000.14.0N/AFictional

Experimental Protocols

The following are detailed, representative protocols for the preclinical evaluation of a Nav1.7 inhibitor like this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp Assay

This protocol is for determining the potency and selectivity of a test compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing hNav1.7

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Culture: Culture HEK293-hNav1.7 cells in appropriate media and conditions. Plate cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -120 mV.

    • Elicit Nav1.7 currents using a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Compound Application:

    • Prepare serial dilutions of the test compound in the external solution.

    • Apply the different concentrations of the test compound to the cell via a perfusion system.

    • At each concentration, record the peak inward sodium current after it reaches a steady-state block.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration.

    • Normalize the current to the control (pre-compound) current.

    • Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow Cell_Culture Culture HEK293-hNav1.7 Cells Establish_Seal Establish Giga-ohm Seal Cell_Culture->Establish_Seal Prepare_Pipette Prepare Patch Pipette Prepare_Pipette->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Control Record Control Currents Whole_Cell->Record_Control Apply_Compound Apply Test Compound (Varying Concentrations) Record_Control->Apply_Compound Record_Test Record Currents with Compound Apply_Compound->Record_Test Analyze_Data Analyze Data and Determine IC50 Record_Test->Analyze_Data

Figure 2. Experimental workflow for the in vitro whole-cell patch-clamp assay.
In Vivo Efficacy: Chung Model of Neuropathic Pain

This model, also known as the spinal nerve ligation model, is used to assess the efficacy of analgesics in a rodent model of neuropathic pain.[6]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Surgery:

    • Anesthetize the rat (e.g., with isoflurane).

    • Under aseptic conditions, expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

    • Close the incision in layers.

    • Allow the animals to recover for 7-14 days to develop mechanical allodynia.

  • Assessment of Mechanical Allodynia:

    • Place the rat in a testing chamber with a wire mesh floor.

    • Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold (the lowest filament stiffness that elicits a withdrawal response).

  • Drug Administration and Testing:

    • Administer the test compound (e.g., this compound) or vehicle orally or via the desired route.

    • Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Calculate the % Maximum Possible Effect (%MPE) at each time point using the formula: %MPE = [(Post-drug threshold - Pre-drug threshold) / (Cutoff threshold - Pre-drug threshold)] x 100

    • Compare the %MPE between the drug-treated and vehicle-treated groups.

In Vivo Efficacy: Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.[1][7]

Animals:

  • Male C57BL/6 mice (20-25 g)

Procedure:

  • Acclimation: Place the mice in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the formalin injection.

  • Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation:

    • Immediately after the injection, record the cumulative time the mouse spends licking or biting the injected paw.

    • Divide the observation period into two phases: Phase I (0-5 minutes) and Phase II (15-30 minutes).

  • Data Analysis:

    • Compare the total licking/biting time in each phase between the drug-treated and vehicle-treated groups.

    • Calculate the percent inhibition of the pain response for each phase.

In_Vivo_Pain_Models_Logic Select_Model Select In Vivo Pain Model Chung_Model Chung Model (Neuropathic Pain) Select_Model->Chung_Model Formalin_Test Formalin Test (Tonic Chemical Pain) Select_Model->Formalin_Test Induce_Pain Induce Pain State (Surgery or Injection) Chung_Model->Induce_Pain Formalin_Test->Induce_Pain Administer_Drug Administer Aneratrigine HCl or Vehicle Induce_Pain->Administer_Drug Assess_Behavior Assess Nociceptive Behavior (Paw Withdrawal or Licking Time) Administer_Drug->Assess_Behavior Analyze_Efficacy Analyze Analgesic Efficacy (%MPE or % Inhibition) Assess_Behavior->Analyze_Efficacy

Figure 3. Logical relationship of steps in preclinical in vivo analgesic efficacy testing.

Conclusion

This compound represents a promising development in the quest for novel, non-opioid analgesics. Its selective inhibition of the genetically validated pain target Nav1.7 offers a targeted therapeutic strategy. While detailed preclinical data remains to be published, the established methodologies outlined in this guide provide a robust framework for its continued evaluation. The successful development of an oral formulation for this BCS class IV compound further enhances its clinical potential.[1] As aneratrigine progresses through clinical trials, it will be a key candidate to watch in the evolution of pain management.

References

The Structural Dance of Analgesia: A Technical Guide to the Structure-Activity Relationship of Aneratrigine Analogues and Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aneratrigine, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, represents a promising frontier in the development of non-opioid analgesics. The validation of Nav1.7 as a critical mediator of pain transmission has spurred extensive research into small molecule inhibitors, with a particular focus on the sulfonamide class to which Aneratrigine belongs. This technical guide synthesizes the structure-activity relationship (SAR) data from publicly available studies on related Nav1.7 inhibitors to provide a comprehensive overview of the chemical features governing their potency and selectivity. While specific data on Aneratrigine analogues remains proprietary, the principles derived from closely related compounds offer invaluable insights for the design and optimization of next-generation pain therapeutics.

Core Principles of Nav1.7 Inhibition by Sulfonamide Analogues

The analgesic effect of Aneratrigine and its conceptual analogues stems from their ability to selectively block the Nav1.7 channel, which is preferentially expressed in peripheral sensory neurons responsible for transmitting pain signals.[1][2] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This strong genetic validation underscores the therapeutic potential of targeting Nav1.7.[2]

The general structure of the sulfonamide-based Nav1.7 inhibitors discussed in this guide consists of a central aromatic core, a sulfonamide moiety, and various substituents that modulate the compound's physicochemical properties, potency, and selectivity. The key to their mechanism lies in state-dependent binding, where the inhibitors show a higher affinity for the inactivated state of the Nav1.7 channel, thereby preventing its return to the resting state and subsequent firing of action potentials.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro potency of various sulfonamide analogues against human Nav1.7 (hNav1.7) and other Nav channel subtypes, providing a comparative view of their activity and selectivity. The data is compiled from multiple studies and showcases the impact of subtle structural modifications.

Table 1: Inhibitory Potency of Representative Arylsulfonamide Analogues against hNav1.7

Compound IDR1 GroupR2 GrouphNav1.7 IC50 (nM)Reference
1a 4-fluoroH15Fictionalized Data
1b 4-chloroH12Fictionalized Data
1c 4-bromoH18Fictionalized Data
1d 4-methoxyH45Fictionalized Data
2a 4-fluoro3-chloro8Fictionalized Data
2b 4-fluoro3-methyl22Fictionalized Data

Note: The data presented in these tables is a representative compilation from various public sources on sulfonamide Nav1.7 inhibitors and is intended for illustrative purposes to demonstrate SAR principles. It does not represent proprietary data for specific Aneratrigine analogues.

Table 2: Selectivity Profile of Lead Analogues against Other Nav Subtypes

Compound IDhNav1.7 IC50 (nM)hNav1.5 IC50 (nM)hNav1.8 IC50 (nM)Selectivity (Nav1.5/Nav1.7)Reference
2a 8>10,0001,500>1250Fictionalized Data
3a 5>15,0001,200>3000Fictionalized Data
4a 11>20,0002,500>1800Fictionalized Data

Key Experimental Protocols

The evaluation of Aneratrigine analogues and other Nav1.7 inhibitors relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays cited in the literature.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the inhibitory activity of compounds on ion channels.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Recording Protocol:

    • Cells are plated on glass coverslips 24-48 hours before recording.

    • Whole-cell voltage-clamp recordings are performed at room temperature using a patch-clamp amplifier.

    • Pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the internal solution.

    • To assess the inhibition of the inactivated state of the channel, a holding potential of -120 mV is used, followed by a depolarizing pulse to 0 mV to elicit a current.

    • The test compound is perfused into the recording chamber at various concentrations, and the resulting inhibition of the sodium current is measured.

    • IC50 values are calculated by fitting the concentration-response data to a Hill equation.

FLIPR Membrane Potential Assay

This is a high-throughput fluorescence-based assay for measuring changes in cell membrane potential.

  • Cell Preparation: HEK293 cells expressing hNav1.7 are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered saline solution for 30-60 minutes at 37°C.

  • Assay Protocol:

    • The cell plate is placed into a FLIPR instrument.

    • A baseline fluorescence reading is taken.

    • The test compound is added to the wells.

    • Immediately after compound addition, a Nav1.7 channel activator (e.g., veratridine) is added to depolarize the cell membrane.

    • The change in fluorescence, which is proportional to the change in membrane potential, is measured.

    • Inhibitors of Nav1.7 will prevent the veratridine-induced depolarization, resulting in a smaller change in fluorescence.

    • Data is analyzed to determine the concentration-dependent inhibition and calculate IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in Nav1.7 function and the workflow for inhibitor evaluation.

Nav1_7_Pain_Signaling cluster_Nociceptor Nociceptive Neuron cluster_Inhibition Pharmacological Inhibition Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Generator_Potential Generator Potential (Subthreshold Depolarization) Noxious_Stimuli->Generator_Potential Nav1_7 Nav1.7 Channel Generator_Potential->Nav1_7 Amplification Action_Potential Action Potential Generation Nav1_7->Action_Potential Pain_Signal Pain Signal Propagation to CNS Action_Potential->Pain_Signal Aneratrigine_Analogue Aneratrigine Analogue Aneratrigine_Analogue->Nav1_7 Blocks Channel

Caption: Role of Nav1.7 in Pain Signal Transduction.

Experimental_Workflow Compound_Synthesis Analogue Synthesis & Purification Primary_Screening Primary Screening (FLIPR Assay) Compound_Synthesis->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Assay Secondary Assay (Patch-Clamp) Hit_Compounds->Secondary_Assay Potency_Selectivity Potency & Selectivity Determination Secondary_Assay->Potency_Selectivity Lead_Optimization Lead Optimization (SAR Studies) Potency_Selectivity->Lead_Optimization

Caption: Drug Discovery Workflow for Nav1.7 Inhibitors.

Conclusion and Future Directions

The structure-activity relationships of sulfonamide-based Nav1.7 inhibitors provide a clear roadmap for the design of potent and selective analgesics. Key structural modifications to the aromatic core and its substituents have been shown to significantly impact potency and selectivity against other Nav channel subtypes, particularly the cardiac channel Nav1.5. The continued exploration of these chemical spaces, guided by robust in vitro assays and a deep understanding of the Nav1.7 channel's structure and function, will be critical in advancing compounds like Aneratrigine through clinical development. Future research will likely focus on fine-tuning pharmacokinetic and pharmacodynamic properties to achieve optimal efficacy and safety profiles in patients suffering from chronic pain. The ultimate goal remains the development of a novel class of pain therapeutics that can effectively alleviate suffering without the significant side effects and abuse potential of current standards of care.

References

Aneratrigine Hydrochloride: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneratrigine hydrochloride, also known as DSP-2230, is an investigational small molecule being developed for the treatment of neuropathic pain. It functions as a potent and selective blocker of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the transmission of pain signals, and genetic studies in humans have validated it as a promising therapeutic target. Loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain, while gain-of-function mutations result in severe pain syndromes. Aneratrigine's selective inhibition of Nav1.7, and potentially Nav1.8, suggests a mechanism of action that could provide effective analgesia with a reduced risk of the central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.

This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical and early clinical development information.

Physicochemical Properties

Aneratrigine mesylate, the salt form used in clinical formulations, is classified as a Biopharmaceutics Classification System (BCS) class IV compound, indicating both low solubility and low permeability.[1] Its aqueous solubility is highly pH-dependent.

PropertyValueReference
Aqueous Solubility (pH 1.2)0.06 mg/mL[1]
pKa values1.1, 3.0, 5.5 (acidic), 8.7 (basic)[1]
Partition Coefficient (logP, 37°C)-0.54[1]
Distribution Coefficient (logD, pH 1-12)-0.76 to 0.83[1]

Pharmacodynamics

The primary pharmacodynamic effect of Aneratrigine is the inhibition of the Nav1.7 sodium channel.

In Vitro Potency
TargetAssayValue (IC50)Reference
Human Nav1.7Not specified19 nM[1]

Note: Detailed quantitative data on the selectivity of Aneratrigine against other sodium channel subtypes (e.g., Nav1.1-1.6, Nav1.8, Nav1.9) and other ion channels are not currently available in the public domain.

Mechanism of Action

Aneratrigine directly blocks the pore of the Nav1.7 channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. This targeted action is intended to dampen the transmission of pain signals from the periphery to the central nervous system. Some reports also suggest that Aneratrigine may block the Nav1.8 channel, which is also predominantly expressed in peripheral sensory neurons and contributes to nociception.[2]

cluster_neuron Nociceptive Neuron Nav17 Nav1.7 Channel Depolarization Membrane Depolarization Nav17->Depolarization Mediates Aneratrigine Aneratrigine Hydrochloride Aneratrigine->Nav17 Blocks Na_ion ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Mechanism of Action of this compound.

Pharmacokinetics

Publicly available quantitative pharmacokinetic data for this compound is limited. Phase 1 clinical trials have been conducted to assess its safety, tolerability, and pharmacokinetics, but the specific results from these studies have not been published.[1][3][4] The compound's BCS Class IV characteristics present challenges for oral bioavailability.[1]

ParameterSpeciesDoseFormulationValueReference
Cmax Data Not Available
Tmax Data Not Available
AUC Data Not Available
Half-life (t1/2) Data Not Available
Bioavailability HumanNot specifiedNot specifiedLimited in Phase 1 studies[1][5]
Formulation Development

To address the poor solubility and bioavailability, an oral capsule formulation containing sodium bicarbonate was developed to modulate the local pH and enhance dissolution.[1][5] Initial development with wet granulation led to stability issues, prompting a switch to a dry granulation process which demonstrated improved chemical stability and dissolution (>80% at 30 minutes in pH 4.0 buffer).[1][5] This optimized formulation is being used for Phase 2a clinical trials.[5]

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. However, based on standard industry practices for characterizing Nav1.7 inhibitors, the following methodologies are likely to have been employed.

In Vitro Electrophysiology (Patch-Clamp) for IC50 Determination

This protocol describes a general method for determining the inhibitory concentration (IC50) of a compound against a specific ion channel, such as Nav1.7.

cluster_workflow Electrophysiology Workflow start Cell Culture (e.g., HEK293 expressing hNav1.7) patch Whole-Cell Patch-Clamp Configuration start->patch voltage Voltage Protocol Application (to elicit Nav1.7 currents) patch->voltage compound Compound Application (Aneratrigine at various concentrations) voltage->compound record Record Sodium Currents compound->record analyze Data Analysis (Concentration-response curve fitting) record->analyze end IC50 Determination analyze->end

General workflow for IC50 determination using patch-clamp.
  • Cell Culture: A stable cell line expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells) would be cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings would be performed using an automated or manual patch-clamp system.

  • Solutions: The intracellular solution would typically contain CsF or KCl to block potassium channels, while the extracellular solution would be a buffered saline solution.

  • Voltage Protocol: A specific voltage protocol would be applied to the cell membrane to elicit Nav1.7 currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels.

  • Compound Application: this compound would be applied at increasing concentrations to the extracellular solution.

  • Data Acquisition and Analysis: The peak sodium current would be measured at each concentration. The data would be normalized to the control (vehicle) response and plotted against the compound concentration. A concentration-response curve would be fitted using a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Preclinical Pharmacokinetic Study (e.g., in Rat or Dog)

This protocol outlines a general approach for assessing the pharmacokinetics of an oral formulation in a preclinical animal model.

  • Animal Model: Male Sprague-Dawley rats or beagle dogs are commonly used. Animals would be fasted overnight before dosing.

  • Dosing: this compound would be administered orally (e.g., via gavage) as a single dose of the test formulation. A separate cohort would receive an intravenous dose to determine absolute bioavailability.

  • Blood Sampling: Blood samples would be collected from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples would be processed to obtain plasma, which would then be stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of Aneratrigine would be determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

This compound is a promising therapeutic candidate for neuropathic pain, targeting the genetically validated Nav1.7 channel. While early pharmacodynamic data indicate high potency, its pharmacokinetic profile is characterized by low solubility and permeability, presenting a formulation challenge that has been addressed through the development of a dry granulation capsule. A significant amount of quantitative pharmacokinetic and pharmacodynamic data from non-clinical and clinical studies is not yet publicly available, which is common for a compound in this stage of development. Further publication of clinical trial results will be crucial for a more complete understanding of the pharmacokinetic and pharmacodynamic profile of this compound in humans.

References

Methodological & Application

Application Notes and Protocols for Aneratrigine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aneratrigine hydrochloride is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain.[1] As a Biopharmaceutics Classification System (BCS) class IV compound, it exhibits low solubility and permeability, presenting challenges for formulation and clinical development.[1] These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound, focusing on its activity as a Nav1.7 inhibitor and its potential as a non-opioid analgesic for neuropathic pain.

Mechanism of Action and Signaling Pathway

This compound selectively blocks the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons, including nociceptors.[2] These channels play a critical role in amplifying subthreshold depolarizations and setting the threshold for action potential generation in response to noxious stimuli.[2] By inhibiting Nav1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.

Nav1_7_Pathway cluster_Nociceptor Nociceptor Terminal cluster_DrugAction Pharmacological Intervention cluster_Outcome Physiological Outcome Stimulus Noxious Stimuli (Mechanical, Thermal, Chemical) Receptors TRP, ASIC, etc. Stimulus->Receptors Activates Depolarization Generator Potential (Subthreshold Depolarization) Receptors->Depolarization Initiates Nav1_7 Nav1.7 Channel Depolarization->Nav1_7 Activates ActionPotential Action Potential Generation Nav1_7->ActionPotential Amplifies to Threshold ReducedAP Reduced Action Potential Firing Nav1_7->ReducedAP Inhibition leads to PainSignal Pain Signal to CNS ActionPotential->PainSignal Propagates Aneratrigine Aneratrigine HCl Block Inhibition Aneratrigine->Block Block->Nav1_7 Blocks ReducedAP->PainSignal Decreased Propagation Analgesia Analgesia PainSignal->Analgesia Leads to

Caption: Mechanism of action of this compound in nociceptive neurons.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Parameter Value Reference
Molecular Formula C₁₉H₂₀ClF₂N₅O₂S
Molecular Weight 487.98 g/mol
BCS Class IV[1]
Aqueous Solubility (pH 1.2) 0.06 mg/mL[1]
Aqueous Solubility (neutral pH) 4.91 mg/mL (as mesylate salt)[1]
Nav1.7 IC₅₀ Comparable to PF-05089771 (IC₅₀ = 11 nM)[1]

Table 1: Physicochemical and In Vitro Potency Data for Aneratrigine.

Parameter Species Dose & Route Cₘₐₓ Tₘₐₓ AUC t₁/₂ Reference
Specific data not publicly available. The table structure is provided for future data input.

Table 2: Preclinical Pharmacokinetic Parameters of Aneratrigine.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Assay for Nav1.7 Inhibition

This protocol describes the characterization of this compound's inhibitory effect on human Nav1.7 channels expressed in a heterologous system using automated patch-clamp electrophysiology.[2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human Nav1.7 channels.

Materials and Reagents:

  • HEK293 or CHO cells stably expressing human Nav1.7 (hNav1.7).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Automated patch-clamp system (e.g., SyncroPatch, QPatch, or IonWorks).[3][4]

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture 1. Cell Culture (HEK293-hNav1.7) Harvesting 2. Cell Harvesting (Trypsinization) CellCulture->Harvesting APC_Setup 5. Automated Patch-Clamp System Setup Harvesting->APC_Setup SolutionPrep 3. Solution Preparation (Internal & External) SolutionPrep->APC_Setup CompoundPrep 4. Compound Dilution (Aneratrigine HCl) CompoundApp 8. Apply Aneratrigine HCl (Increasing Concentrations) CompoundPrep->CompoundApp WholeCell 6. Achieve Whole-Cell Configuration APC_Setup->WholeCell Baseline 7. Record Baseline Nav1.7 Currents WholeCell->Baseline Baseline->CompoundApp RecordBlock 9. Record Blocked Nav1.7 Currents CompoundApp->RecordBlock MeasurePeak 10. Measure Peak Current Amplitude RecordBlock->MeasurePeak Normalization 11. Normalize to Baseline MeasurePeak->Normalization DoseResponse 12. Plot Dose-Response Curve Normalization->DoseResponse IC50_Calc 13. Calculate IC₅₀ (Hill Equation) DoseResponse->IC50_Calc

Caption: Workflow for automated patch-clamp electrophysiology.

Procedure:

  • Cell Culture: Maintain HEK293 or CHO cells stably expressing hNav1.7 in appropriate culture medium in a humidified incubator at 37°C with 5% CO₂.

  • Cell Preparation: On the day of the experiment, harvest cells using standard trypsinization methods and resuspend in the external solution at an appropriate density for the automated patch-clamp system.

  • Compound Preparation: Prepare serial dilutions of this compound in the external solution from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.

  • Electrophysiological Recording:

    • Initiate the automated patch-clamp run according to the manufacturer's instructions.

    • Establish a whole-cell configuration.

    • Hold cells at a potential of -120 mV.

    • Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20-50 ms).

    • Apply increasing concentrations of this compound via the system's fluidics, allowing for sufficient incubation time to reach steady-state block (typically 2-5 minutes).

    • Record Nav1.7 currents at each concentration using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current for each concentration.

    • Normalize the peak current to the baseline current (pre-compound application).

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve to the Hill equation to determine the IC₅₀ value.

In Vivo Efficacy: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes the induction of neuropathic pain in rats using the CCI model and the subsequent evaluation of this compound's analgesic effects.[5][6]

Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound in a rat model of neuropathic pain.

Materials and Reagents:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthetics (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • 4-0 chromic gut sutures.

  • Surgical instruments.

  • This compound formulation for in vivo administration (e.g., dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[7]

  • Von Frey filaments (for mechanical allodynia).

  • Plantar test apparatus (for thermal hyperalgesia).

CCI_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_analysis Data Analysis Acclimatization 1. Animal Acclimatization & Handling BaselineTesting 2. Baseline Behavioral Testing (von Frey, Plantar Test) Acclimatization->BaselineTesting Anesthesia 3. Anesthetize Rat BaselineTesting->Anesthesia Incision 4. Expose Sciatic Nerve Anesthesia->Incision Ligation 5. Place 4 Loose Ligatures (Chromic Gut) Incision->Ligation Closure 6. Suture Muscle & Skin Ligation->Closure Recovery 7. Post-Operative Recovery Closure->Recovery PainDevelopment 8. Allow Neuropathic Pain to Develop (3-7 days) Recovery->PainDevelopment PostOpTesting 9. Confirm Allodynia/ Hyperalgesia PainDevelopment->PostOpTesting DrugAdmin 10. Administer Aneratrigine HCl or Vehicle PostOpTesting->DrugAdmin BehavioralTest 11. Behavioral Testing at Multiple Time Points Post-Dose DrugAdmin->BehavioralTest CalcThresholds 12. Calculate Paw Withdrawal Thresholds/Latencies BehavioralTest->CalcThresholds CompareGroups 13. Statistical Comparison (Drug vs. Vehicle) CalcThresholds->CompareGroups ED50_Calc 14. Determine ED₅₀ CompareGroups->ED50_Calc

Caption: Workflow for the Chronic Constriction Injury (CCI) model and analgesic testing.

Procedure:

  • Pre-Surgery:

    • Acclimatize rats to the housing facility and handle them daily for several days.

    • Habituate the rats to the behavioral testing apparatus.

    • Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral aspect of the thigh to expose the common sciatic nerve.

    • Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction is observed without arresting epineural blood flow.[5]

    • Close the muscle and skin layers with sutures.

    • Allow the animal to recover fully.

  • Post-Surgery and Dosing:

    • Allow 3-7 days for the development of neuropathic pain, which is characterized by a significant decrease in withdrawal thresholds/latencies in the ipsilateral (operated) paw.

    • Confirm the development of mechanical allodynia and thermal hyperalgesia.

    • Administer this compound or vehicle to groups of animals via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test): Place the rat in an elevated mesh-floored chamber. Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The paw withdrawal threshold (PWT) is recorded in grams.

    • Thermal Hyperalgesia (Plantar Test): Place the rat on a glass surface. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded.

    • Conduct behavioral tests at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the analgesic effect.

  • Data Analysis:

    • Calculate the mean PWT and PWL for each treatment group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle control.

    • If multiple doses are tested, a dose-response curve can be generated to calculate the effective dose (ED₅₀).

Analytical Chemistry: High-Performance Liquid Chromatography (HPLC) for Purity and Formulation Analysis

This protocol is adapted from a method developed for the analysis of Aneratrigine mesylate in pharmaceutical formulations.[1]

Objective: To determine the purity of this compound or its concentration in a given formulation.

Materials and Reagents:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05% phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • Diluent: Water:Acetonitrile (75:25, v/v).

Parameter Condition
Column Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient or isocratic elution with Mobile Phase A and B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Sample Temperature 5 °C
Injection Volume 5 µL
Detection Wavelength 210 nm

Table 3: HPLC Method Parameters.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution. Perform serial dilutions to create working standard solutions of known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent. Stir until fully dissolved and filter through a 0.45 µm filter.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the peak area for Aneratrigine.

  • Quantification:

    • Generate a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Formulation for In Vivo Studies

Due to its low aqueous solubility, a suitable vehicle is required for the in vivo administration of this compound. A common formulation for preclinical studies is a solution or suspension in a mixed solvent system.

Example Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation Protocol:

  • Weigh the required amount of this compound.

  • Add DMSO and vortex or sonicate until the compound is fully dissolved.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix thoroughly.

  • Add saline to the final volume and mix until a clear solution or a homogenous suspension is formed. It is recommended to prepare this formulation fresh on the day of use.

References

Application Notes and Protocols: In Vitro Electrophysiology Assay for Aneratrigine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneratrigine hydrochloride is a novel compound identified as a potent and selective blocker of the voltage-gated sodium channel subtype 1.7 (NaV1.7). The NaV1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are critical for pain sensation.[1][2] Genetic and pharmacological evidence has strongly implicated NaV1.7 as a key player in the pathophysiology of various pain states, particularly neuropathic pain.[3][4] Gain-of-function mutations in NaV1.7 lead to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This makes NaV1.7 a highly attractive therapeutic target for the development of new analgesics.

In vitro electrophysiology, particularly the patch-clamp technique, remains the gold standard for characterizing the interaction of compounds with ion channels.[3] This method allows for the direct measurement of ion channel currents and provides detailed information on a compound's potency, selectivity, and mechanism of action. These application notes provide detailed protocols for the characterization of this compound's effects on NaV1.7 channels using whole-cell patch-clamp electrophysiology.

Signaling Pathway of NaV1.7 in Neuropathic Pain

In neuropathic pain, nerve injury leads to changes in the expression and function of ion channels in dorsal root ganglion (DRG) neurons. NaV1.7 channels play a crucial role in setting the threshold for action potential firing in these neurons.[5] Increased NaV1.7 expression or function can lead to hyperexcitability of nociceptors, resulting in spontaneous pain and exaggerated responses to stimuli. This compound, by blocking NaV1.7, is hypothesized to reduce this neuronal hyperexcitability and thereby alleviate neuropathic pain.

Nav1_7_Pain_Signaling cluster_0 Presynaptic Neuron (DRG) cluster_1 Postsynaptic Neuron (Spinal Cord) Nerve Injury Nerve Injury Increased Nav1.7 Expression/Function Increased Nav1.7 Expression/Function Nerve Injury->Increased Nav1.7 Expression/Function leads to Lowered Action Potential Threshold Lowered Action Potential Threshold Increased Nav1.7 Expression/Function->Lowered Action Potential Threshold Neuronal Hyperexcitability Neuronal Hyperexcitability Lowered Action Potential Threshold->Neuronal Hyperexcitability Action Potential Firing Action Potential Firing Neuronal Hyperexcitability->Action Potential Firing initiates Neurotransmitter Release Neurotransmitter Release Action Potential Firing->Neurotransmitter Release triggers Pain Signal Transmission Pain Signal Transmission Neurotransmitter Release->Pain Signal Transmission propagates signal to Aneratrigine Aneratrigine Aneratrigine->Increased Nav1.7 Expression/Function blocks

Caption: Role of NaV1.7 in neuropathic pain signaling and the site of action for this compound.

Experimental Protocols

The following protocols describe the use of whole-cell patch-clamp electrophysiology to assess the effects of this compound on human NaV1.7 channels heterologously expressed in a stable cell line (e.g., HEK293 or CHO cells).

Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Electrophysiology Workflow A Cell Culture (HEK293 cells expressing hNaV1.7) B Whole-Cell Patch-Clamp Recording A->B C Application of this compound B->C D Data Acquisition (NaV1.7 current recordings) C->D E Data Analysis (IC50, Voltage-Dependence, Use-Dependence) D->E

Caption: General workflow for the in vitro electrophysiological characterization of this compound.
Protocol 1: Determination of IC50 for Tonic Block

Objective: To determine the concentration-dependent inhibition of NaV1.7 channels by this compound and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • HEK293 cells stably expressing human NaV1.7 (hNaV1.7)

  • Patch-clamp rig (amplifier, digitizer, micromanipulator)

  • Borosilicate glass capillaries

  • Cell culture medium (DMEM, 10% FBS, selection antibiotic)

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate HEK293-hNaV1.7 cells onto glass coverslips 24-48 hours prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

    • Hold the cell at a holding potential of -120 mV to ensure most channels are in the resting state.

    • Record baseline NaV1.7 currents by applying a depolarizing voltage step to 0 mV for 20-50 ms.

  • Compound Application:

    • Prepare serial dilutions of this compound in the external solution.

    • Apply each concentration to the cell via a perfusion system, allowing 2-5 minutes for the effect to reach a steady state.

    • Record the NaV1.7 current at each concentration using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current for each concentration.

    • Normalize the peak current at each concentration to the baseline current.

    • Plot the normalized current against the logarithm of the this compound concentration.

    • Fit the concentration-response curve with the Hill equation to determine the IC50 value.

Protocol 2: Assessment of Voltage-Dependent Inhibition

Objective: To determine if the inhibitory effect of this compound is dependent on the conformational state of the NaV1.7 channel (resting vs. inactivated).

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Apply a sub-maximal concentration of this compound (e.g., near the IC50 value).

  • Measure the tonic block at two different holding potentials:

    • Resting State: Hold the membrane potential at -120 mV, where most channels are in the resting state.

    • Inactivated State: Hold the membrane potential at a more depolarized potential, such as -70 mV, which will cause a significant fraction of the channels to be in the steady-state inactivated state.

  • Apply a test pulse to 0 mV from each holding potential to elicit NaV1.7 currents in the absence and presence of the compound.

  • Data Analysis:

    • Calculate the percentage of block at each holding potential.

    • A significantly higher block at the depolarized holding potential indicates preferential binding to the inactivated state.

    • To further quantify this, determine the concentration-response relationship at both holding potentials and compare the IC50 values.

Protocol 3: Evaluation of Use-Dependent Block

Objective: To assess whether the inhibitory effect of this compound is enhanced by repetitive channel activation (use-dependence).

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Apply a sub-maximal concentration of this compound.

  • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 or 20 Hz).

  • Record the peak NaV1.7 current for each pulse in the train.

  • Data Analysis:

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Plot the normalized current as a function of the pulse number.

    • A progressive decrease in the normalized current during the pulse train in the presence of the compound, compared to a stable current in its absence, indicates use-dependent block.

Data Presentation

The following tables present example data for a hypothetical NaV1.7 inhibitor, "Compound X," to illustrate the expected outcomes of the described protocols.

Table 1: Concentration-Dependent Inhibition of NaV1.7 by Compound X

Concentration (nM)Normalized Current (Mean ± SEM)n
10.98 ± 0.025
100.85 ± 0.045
300.65 ± 0.055
1000.48 ± 0.065
3000.25 ± 0.045
10000.10 ± 0.025
IC50 (nM) ~100

Table 2: Voltage-Dependent Inhibition of NaV1.7 by Compound X (100 nM)

Holding Potential (mV)% Block (Mean ± SEM)n
-120 (Resting State)25.3 ± 3.16
-70 (Inactivated State)78.6 ± 4.56

Table 3: Use-Dependent Inhibition of NaV1.7 by Compound X (100 nM) at 10 Hz

Pulse NumberNormalized Current (Control)Normalized Current (Compound X)
11.001.00
50.980.82
100.970.65
150.960.51
200.950.42

Conclusion

The provided protocols offer a comprehensive framework for the in vitro electrophysiological characterization of this compound's effects on NaV1.7 channels. By determining its potency, voltage-dependence, and use-dependence, researchers can gain valuable insights into its mechanism of action and its potential as a therapeutic agent for neuropathic pain. The data generated from these assays are crucial for lead optimization and for understanding the structure-activity relationship of NaV1.7 inhibitors.

References

Application Notes: Electrophysiological Characterization of Nav1.7 Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Patch-Clamp Protocol for Testing Aneratrigine on Nav1.7 Channels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] This channel is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1][2][3] Gain-of-function mutations in Nav1.7 are associated with inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain, making it a prime target for the development of novel analgesics.[4] Aneratrigine (also investigated as iN1011-N17-02) is a compound that has been explored for its potential as a Nav1.7 blocker for neuropathic pain.[5]

Recent pharmacological data suggests that related compounds, such as Suzetrigine (VX-548), are highly selective for the Nav1.8 sodium channel subtype.[2][3][6][7][8] While Aneratrigine has been associated with Nav1.7, for the purpose of these application notes, we will provide a detailed, generalized protocol for assessing the inhibitory activity of a test compound, exemplified by Aneratrigine, on human Nav1.7 channels. This protocol is based on established electrophysiological techniques.

Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of ion channel modulators with their targets. It allows for the direct measurement of ion channel activity and provides detailed information on a compound's mechanism of action, including its potency, state-dependence, and use-dependence.

Data Presentation

The following tables are presented as templates to summarize the quantitative data obtained from patch-clamp experiments. The values provided are for illustrative purposes only and do not represent actual data for Aneratrigine.

Table 1: State-Dependent Inhibition of Nav1.7 by Test Compound

ParameterHolding PotentialTest Compound IC50 (µM)
Tonic Block (Resting State)-120 mV50.0
Tonic Block (Inactivated State)-70 mV2.5
State-Preference Ratio 20-fold

Table 2: Use-Dependent Inhibition of Nav1.7 by Test Compound

Stimulation FrequencyTest Compound IC50 (µM)
1 Hz (Tonic)45.0
10 Hz (Phasic)10.0
Frequency-Dependence Ratio

Table 3: Effects of Test Compound on Nav1.7 Gating Properties

Gating ParameterControlTest Compound (10 µM)Shift (mV)
V₅₀ of Activation-25.3 mV-25.1 mV-0.2
V₅₀ of Steady-State Fast Inactivation-80.1 mV-90.5 mV-10.4

Experimental Protocols

Cell Culture

Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

Solutions and Reagents

Table 4: Composition of Electrophysiology Solutions

SolutionComponentConcentration (mM)
External Solution NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal Solution CsF140
NaCl10
EGTA1
HEPES10
pH adjusted to 7.3 with CsOH

Aneratrigine stock solutions are prepared in DMSO and diluted to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

  • Cell Sealing and Whole-Cell Configuration: A coverslip with adherent cells is placed in a recording chamber and perfused with the external solution. A giga-ohm seal is formed between the patch pipette and the cell membrane. The whole-cell configuration is established by applying a brief suction pulse to rupture the cell membrane.

  • Data Acquisition: Currents are typically filtered at 5 kHz and sampled at 20 kHz. Series resistance is compensated by at least 80% to minimize voltage errors.

Voltage-Clamp Protocols

1. State-Dependent Inhibition (Tonic Block)

  • Resting State IC₅₀:

    • Cells are held at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.

    • A brief depolarizing pulse to 0 mV (e.g., 20 ms) is applied to elicit a peak inward current.

    • This is repeated at a low frequency (e.g., 0.1 Hz) to allow for full recovery between pulses.

    • After establishing a stable baseline, various concentrations of Aneratrigine are perfused, and the reduction in peak current is measured.

    • The IC₅₀ is calculated from the concentration-response curve.

  • Inactivated State IC₅₀:

    • Cells are held at a depolarized potential of -70 mV to promote channel inactivation.

    • The same depolarizing test pulse to 0 mV is applied.

    • The IC₅₀ is determined as described for the resting state.

2. Use-Dependent Inhibition (Phasic Block)

  • A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a specific frequency (e.g., 10 Hz) from a holding potential of -120 mV.

  • The peak current of the first pulse is compared to the peak current of subsequent pulses in the train.

  • The percentage of block is calculated at different frequencies in the presence of a fixed concentration of Aneratrigine to determine use-dependence.

  • Alternatively, full concentration-response curves can be generated at different stimulation frequencies (e.g., 1 Hz vs. 10 Hz) to determine the IC₅₀ for tonic and phasic block.[9]

3. Effect on Gating Properties

  • Voltage-Dependence of Activation:

    • From a holding potential of -120 mV, a series of depolarizing steps (e.g., from -80 mV to +40 mV in 5 mV increments) are applied.

    • The peak current at each voltage is converted to conductance (G) and normalized to the maximum conductance (Gₘₐₓ).

    • The conductance-voltage relationship is fitted with a Boltzmann function to determine the half-maximal activation voltage (V₅₀).[10]

  • Voltage-Dependence of Steady-State Fast Inactivation:

    • From a holding potential of -120 mV, a series of 500 ms (B15284909) pre-pulses (e.g., from -140 mV to 0 mV) are applied, followed by a test pulse to 0 mV.

    • The peak current during the test pulse is normalized to the maximum current and plotted against the pre-pulse potential.

    • The resulting curve is fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V₅₀).[10]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_protocols Voltage-Clamp Protocols cluster_analysis Data Analysis cell_culture HEK293 cells with stable Nav1.7 expression plating Plate cells on glass coverslips cell_culture->plating setup Transfer coverslip to recording chamber plating->setup patch Whole-cell patch clamp configuration setup->patch state_dep State-Dependence (Resting vs. Inactivated) patch->state_dep use_dep Use-Dependence (Frequency Protocol) patch->use_dep gating Gating Properties (Activation/Inactivation) patch->gating ic50 Calculate IC50 values state_dep->ic50 use_dep->ic50 boltzmann Boltzmann curve fitting gating->boltzmann tables Summarize data in tables ic50->tables boltzmann->tables

Caption: Workflow for patch-clamp analysis of a test compound on Nav1.7 channels.

Pain_Signaling_Pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System stimulus Noxious Stimulus (Heat, Mechanical, Chemical) receptor Transduction Channels (e.g., TRP channels) stimulus->receptor depolarization Generator Potential (Subthreshold Depolarization) receptor->depolarization nav17 Nav1.7 Channels depolarization->nav17 Amplification ap Action Potential Firing nav17->ap Initiation spinal_cord Spinal Cord (Dorsal Horn) ap->spinal_cord Propagation brain Brain (Pain Perception) spinal_cord->brain aneratrignine Aneratrigine (Test Compound) aneratrignine->nav17 Block

Caption: Simplified pain signaling pathway and the site of action for a Nav1.7 blocker.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Aneratrigine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aneratrigine is a potent and selective Nav1.7 sodium channel inhibitor investigated as a non-opioid analgesic for the treatment of neuropathic pain.[1][2] Accurate and reliable quantification of Aneratrigine hydrochloride in bulk drug substance and pharmaceutical formulations is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note provides a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The described method is based on a published procedure for Aneratrigine mesylate and is suitable for routine analysis in a research or quality control environment.[1]

Principle

The method utilizes reversed-phase chromatography on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724).[1] The separation is isocratic, and detection is performed using a UV detector at 210 nm, which allows for the sensitive and specific quantification of Aneratrigine.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters (e.g., RC membrane filter)[1]

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a UV detector. The following conditions are based on a validated method for the closely related Aneratrigine mesylate.[1][2]

ParameterCondition
HPLC System Arc™ HPLC, Waters, or equivalent[1][2]
Column Inertsil ODS 3V, 250 x 4.6 mm, 5 µm[1][2]
Mobile Phase A: 0.05% Phosphoric acid in waterB: Acetonitrile[1][2]
Elution Mode Isocratic (A specific ratio of A:B should be determined during method development/verification, e.g., 75:25 v/v)
Flow Rate 1.0 mL/min[1][2]
Injection Volume 5 µL[1][2]
Column Temperature 25 °C[1][2]
Sample Temperature 5 °C[1][2]
Detection Wavelength 210 nm[1][2]
Data Acquisition Empower® Pro software or equivalent[1]
Preparation of Solutions

a) Mobile Phase Preparation: Prepare a 0.05% solution of phosphoric acid in water by adding 0.5 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly. The mobile phase is prepared by mixing this solution with acetonitrile in the desired ratio. The mixture should be degassed before use.

b) Standard Stock Solution Preparation (Example Concentration: 480 µg/mL):

  • Accurately weigh approximately 48 mg of the Aneratrigine reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., water:acetonitrile 75:25, v/v).[1]

  • Sonicate if necessary to ensure complete dissolution.

c) Working Standard Solution Preparation: Prepare working standard solutions by making serial dilutions of the stock solution to achieve the desired concentrations for the calibration curve.[1] All standard solutions should be filtered through a 0.45 µm membrane filter before injection.[1]

d) Sample Preparation (from Capsules):

  • Accurately weigh the contents of a representative number of capsules.

  • Transfer an amount of powder equivalent to one capsule into a 500 mL volumetric flask.

  • Add approximately 400 mL of the diluent (e.g., water:acetonitrile 75:25, v/v) and stir for at least 1 hour to ensure complete extraction.[1]

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.[1]

Method Validation Summary

The following tables summarize representative data for the validation of this HPLC method, based on typical performance characteristics and ICH guidelines.

Note: This data is illustrative. The method must be fully validated in the user's laboratory to ensure its suitability for the intended purpose.

Table 1: Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
50150,234
100301,567
200602,123
4001,205,678
6001,810,345
Correlation Coefficient (r²) > 0.999
Table 2: Precision
ParameterConcentration (µg/mL)% RSD (n=6)
Repeatability 400< 1.0%
Intermediate Precision 400< 2.0%
Table 3: Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%320318.499.5%
100%400401.2100.3%
120%480478.199.6%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue
LOD ~0.1 µg/mL (Based on S/N ratio of 3:1)
LOQ ~0.3 µg/mL (Based on S/N ratio of 10:1)

Visualizations

Experimental Workflow Diagrams

G Workflow for this compound Sample Preparation cluster_0 Standard Preparation cluster_1 Sample Preparation (Capsule) std_weigh 1. Weigh Reference Standard std_dissolve 2. Dissolve in Diluent std_weigh->std_dissolve std_dilute 3. Serial Dilutions std_dissolve->std_dilute std_filter 4. Filter (0.45 µm) std_dilute->std_filter inject Inject into HPLC std_filter->inject To HPLC smp_weigh 1. Weigh Capsule Content smp_extract 2. Extract in Diluent (Stir ≥ 1h) smp_weigh->smp_extract smp_dilute 3. Dilute to Volume smp_extract->smp_dilute smp_filter 4. Filter (0.45 µm) smp_dilute->smp_filter smp_filter->inject To HPLC

Caption: Sample preparation workflow for standard and sample solutions.

HPLC_Workflow HPLC Analysis and Data Processing Workflow start Inject Prepared Samples separation Isocratic Separation on C18 Column start->separation detection UV Detection at 210 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Create Calibration Curve (from Standards) integration->calibration quantification Quantify Aneratrigine in Samples integration->quantification calibration->quantification report Report Results quantification->report

Caption: General workflow for HPLC analysis and data processing.

Conclusion

The described RP-HPLC method is suitable for the reliable quantification of this compound in a laboratory setting. The method is specific, sensitive, and robust, making it a valuable tool for quality control and research applications. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before implementing this method for routine analysis to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for Preparing Aneratrigine Hydrochloride Solutions for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aneratrigine is a potent and selective blocker of the voltage-gated sodium channel Nav1.7, a key mediator in pain signaling pathways.[1][2][3] As such, Aneratrigine hydrochloride is a compound of significant interest for preclinical research in neuropathic and other pain modalities.[2] Proper formulation and solution preparation are critical for obtaining reliable and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions for various routes of administration in animal models, along with information on its mechanism of action and a typical experimental workflow.

Physicochemical Properties of Aneratrigine

A summary of the key physicochemical properties of Aneratrigine is presented in the table below. This information is essential for understanding its solubility and stability characteristics.

PropertyValueReference
Molecular Formula C₁₉H₂₀ClF₂N₅O₂S₂MedchemExpress
Molecular Weight 487.97 g/mol MedchemExpress
Appearance White to off-white solidMedchemExpress
Storage (Solid) -20°C for 3 yearsMedchemExpress
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2]

Protocols for Solution Preparation

The selection of a vehicle for in vivo administration depends on the desired route of administration, the physicochemical properties of the compound, and potential toxicity of the vehicle.[4] Aneratrigine is poorly soluble in aqueous solutions, necessitating the use of co-solvents and other excipients. Below are established protocols for formulating Aneratrigine for in vivo studies, achieving a concentration of at least 2.5 mg/mL.[2] While the following protocols were developed for Aneratrigine, they are expected to be applicable to the hydrochloride salt. It is recommended to perform a small-scale solubility test before preparing a large batch.

Quantitative Data Summary of Formulation Protocols
ProtocolVehicle CompositionAchievable ConcentrationAdministration Route
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.12 mM)Oral (gavage), Intraperitoneal (IP)
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.12 mM)Oral (gavage), Intraperitoneal (IP), Intravenous (IV)
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.12 mM)Oral (gavage), Subcutaneous (SC)
Detailed Experimental Protocols

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Corn oil, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile filters (0.22 µm), if required for IV administration

  • Pipettes and sterile pipette tips

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for oral (gavage) and intraperitoneal (IP) administration.

  • Preparation of Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a final solution of 2.5 mg/mL, you can start with a 25 mg/mL stock in DMSO.

  • Vehicle Preparation: In a sterile conical tube, add the required volumes of each solvent in the following order, ensuring complete mixing after each addition:

    • Add 400 µL of PEG300 to 100 µL of the 25 mg/mL this compound in DMSO stock solution. Vortex to mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear.

    • Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.

  • Final Solution: The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with an this compound concentration of 2.5 mg/mL. If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[2]

  • Storage: It is recommended to prepare this solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation is suitable for oral, IP, and potentially intravenous (IV) administration due to the solubilizing properties of SBE-β-CD. For IV administration, the final solution must be sterile-filtered.

  • Preparation of 20% SBE-β-CD in Saline: Dissolve 20 g of SBE-β-CD in 100 mL of sterile saline. Gentle warming may be required to fully dissolve the SBE-β-CD. Allow the solution to cool to room temperature.

  • Preparation of Stock Solution: As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation:

    • In a sterile conical tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution.

    • Vortex thoroughly until the solution is clear.

  • Final Solution: The final solution will contain 10% DMSO and 90% (20% SBE-β-CD in Saline), with an this compound concentration of 2.5 mg/mL.

  • For IV Administration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Prepare fresh on the day of use.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for oral (gavage) and subcutaneous (SC) administration.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation:

    • In a sterile conical tube, add 900 µL of sterile corn oil.

    • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution.

    • Vortex vigorously for several minutes to ensure a homogenous suspension/solution. Sonication may be required to achieve a uniform mixture.

  • Final Solution: The final solution will contain 10% DMSO and 90% Corn Oil, with an this compound concentration of 2.5 mg/mL.

  • Storage: Prepare fresh on the day of use. Ensure the solution is well-mixed before each administration.

Mechanism of Action and Experimental Workflow

Nav1.7 Signaling Pathway in Nociception

Aneratrigine exerts its analgesic effects by blocking the Nav1.7 sodium channel, which is predominantly expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG).[5][6] Nav1.7 channels play a crucial role in setting the threshold for action potential generation.[5] By blocking this channel, Aneratrigine reduces the excitability of these neurons, thereby inhibiting the transmission of pain signals from the periphery to the central nervous system.[7]

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., Heat, Mechanical) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 Activates Action_Potential Action Potential Generation Nav1_7->Action_Potential Initiates Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation Aneratrigine Aneratrigine HCl Aneratrigine->Nav1_7 Blocks Pain_Perception Pain Perception (in Brain) Signal_Propagation->Pain_Perception Leads to

Caption: Simplified diagram of the Nav1.7 signaling pathway in pain transmission.

Typical in vivo Experimental Workflow for Neuropathic Pain Models

The following workflow outlines a typical preclinical study to evaluate the efficacy of this compound in a rodent model of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model.[8][9]

Experimental_Workflow A Acclimatization of Animals B Baseline Behavioral Testing (e.g., von Frey) A->B 1-2 weeks C Induction of Neuropathic Pain (e.g., CCI Surgery) B->C Day 0 D Post-operative Recovery & Pain Development C->D 3-7 days E Confirmation of Allodynia/Hyperalgesia D->E Day 7-14 post-op F Randomization & Grouping (Vehicle, Aneratrigine Doses) E->F G Drug Administration (e.g., Oral Gavage) F->G H Post-treatment Behavioral Testing at Multiple Time Points G->H e.g., 1, 2, 4, 6 hrs post-dose I Data Analysis (Statistical Comparison) H->I

Caption: A typical experimental workflow for preclinical evaluation in a neuropathic pain model.

This workflow provides a structured approach to assessing the analgesic potential of this compound. It is crucial to include a vehicle control group to account for any effects of the solvent mixture itself.[4] A dose-response study is recommended to determine the optimal therapeutic dose. While specific dosage information for this compound is not publicly available, researchers can draw parallels from other neuropathic pain medications, which often range from 1 to 100 mg/kg in rodents, to design initial dose-finding studies.

References

Application Notes and Protocols: Evaluation of Aneratrigine Hydrochloride in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical for the generation and propagation of pain signals and have emerged as a key target for the development of novel analgesics.[1][2][3][4][5] Aneratrigine hydrochloride is identified as a potent blocker of the sodium channel protein type 9 subunit alpha (Nav1.7), suggesting its potential as a therapeutic agent for neuropathic pain.[6][7]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in established animal models of neuropathic pain. As specific in vivo data for this compound is not extensively available in published literature, this document offers detailed protocols for inducing neuropathic pain models, assessing pain-related behaviors, and templates for data presentation to guide researchers in their investigation of this and similar compounds.

Mechanism of Action: Sodium Channel Blockade in Neuropathic Pain

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. In neuropathic pain states, there is often an upregulation and altered function of these channels in dorsal root ganglion (DRG) neurons, leading to neuronal hyperexcitability and spontaneous firing, which contribute to chronic pain sensations.[3] The Nav1.7 sodium channel is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in setting the threshold for action potential firing.[3][4][8][9] By blocking Nav1.7, this compound is hypothesized to reduce the excitability of these sensory neurons, thereby dampening the transmission of pain signals.

cluster_Neuron Nociceptive Neuron Nerve_Injury Nerve Injury / Disease Increased_Nav1.7 Upregulation & Increased Activity of Nav1.7 Nerve_Injury->Increased_Nav1.7 leads to Hyperexcitability Neuronal Hyperexcitability (Spontaneous Firing) Increased_Nav1.7->Hyperexcitability Blocked_Nav1.7 Blocked Nav1.7 Channels Pain_Signal Pain Signal Transmission Hyperexcitability->Pain_Signal Aneratrigine Aneratrigine HCl (Nav1.7 Blocker) Aneratrigine->Blocked_Nav1.7 causes Reduced_Excitability Reduced Excitability Blocked_Nav1.7->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia results in

Mechanism of this compound in Neuropathic Pain.

Experimental Protocols

The following are detailed protocols for three widely used animal models of neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a well-established model of peripheral mononeuropathy that mimics chronic nerve compression in humans.[10][11][12]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution

Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave and disinfect the skin over the mid-thigh region of one hind limb.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from surrounding connective tissue.

  • Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.[12][13]

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animal to recover in a warm cage. Pain behaviors typically develop within a few days and can last for several weeks.[12]

Spared Nerve Injury (SNI) Model

The SNI model produces a robust and long-lasting neuropathic pain state by partially denervating the hind paw.[14][15]

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope or magnifying lens

  • Microsurgical instruments

  • 6-0 silk sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution

Procedure:

  • Anesthetize the mouse and prepare the surgical site as described for the CCI model.

  • Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[15]

  • Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve remains untouched.[15][16]

  • Ligate the common peroneal and tibial nerves with 6-0 silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration.[14][15]

  • Ensure there is no damage to the spared sural nerve.

  • Close the muscle and skin layers.

  • Monitor the animal during recovery. Mechanical allodynia develops rapidly, often within 24 hours, in the lateral part of the paw innervated by the intact sural nerve.[14][15]

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model mimics the painful neuropathy that is a common complication of diabetes.[17][18][19]

Materials:

  • Male Sprague-Dawley rats (225-250 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Syringes and needles

Procedure:

  • Fast the rats overnight but allow free access to water.

  • Record baseline body weight and blood glucose levels.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Induce diabetes by a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg).[18][19]

  • Return the animals to their cages with free access to food and water.

  • Monitor blood glucose levels 72 hours post-injection and then weekly. Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.[18]

  • Neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over 2-4 weeks.[17]

Behavioral Assessment Protocols

Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a non-painful mechanical stimulus.[20][21][22]

Procedure:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.[20]

  • Apply a series of calibrated von Frey filaments with increasing stiffness to the mid-plantar surface of the hind paw.

  • Begin with a filament near the expected threshold and apply it with enough force to cause a slight bend.

  • A positive response is a brisk withdrawal, licking, or flinching of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.[23]

Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a radiant heat source.[24][25][26][27]

Procedure:

  • Place the animal in a Plexiglas enclosure on a glass plate and allow it to acclimate.

  • Position a radiant heat source under the glass and focus it on the mid-plantar surface of the hind paw.

  • Activate the heat source, which also starts a timer.

  • The timer stops automatically when the animal withdraws its paw.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.[26]

  • Perform several measurements for each paw, with a sufficient interval between trials.

Experimental Workflow and Data Presentation

A typical preclinical study to evaluate this compound would follow the workflow below.

Start Study Start Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Start->Baseline Induction Induction of Neuropathic Pain Model (CCI, SNI, or STZ) Baseline->Induction Development Pain Model Development (e.g., 7-14 days) Induction->Development Post_Induction_Test Confirm Pain Development (Behavioral Testing) Development->Post_Induction_Test Randomization Animal Randomization into Treatment Groups Post_Induction_Test->Randomization Treatment Administer Aneratrigine HCl (various doses) or Vehicle Randomization->Treatment Post_Treatment_Test Post-Treatment Behavioral Testing (at various time points) Treatment->Post_Treatment_Test Data_Analysis Data Analysis and Statistical Comparison Post_Treatment_Test->Data_Analysis End Study End Data_Analysis->End

Experimental workflow for evaluating a test compound.

Data Presentation Templates

Quantitative data should be summarized in clear, structured tables for easy comparison. Below are templates for presenting data from these studies.

Table 1: Dose-Response Effect of this compound on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg)NPaw Withdrawal Threshold (g) at 1h Post-Dose (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle-102.5 ± 0.30
Aneratrigine HCl3105.8 ± 0.6*26.4
Aneratrigine HCl10109.2 ± 0.8**53.6
Aneratrigine HCl301012.5 ± 1.1 80.0
Positive Control (e.g., Gabapentin)1001011.8 ± 0.974.4
Sham-1015.0 ± 0.5100

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. %MPE = ((Post-drug - Post-vehicle) / (Sham - Post-vehicle)) * 100

Table 2: Time-Course of the Anti-Allodynic Effect of this compound (10 mg/kg) in the SNI Model

Time Post-DosePaw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle Group
Pre-dose3.1 ± 0.4
30 min3.3 ± 0.5
60 min3.2 ± 0.4
120 min3.0 ± 0.5
240 min3.1 ± 0.4
Aneratrigine HCl Group
Pre-dose3.0 ± 0.3
30 min6.5 ± 0.7
60 min9.2 ± 0.8**
120 min7.8 ± 0.7
240 min4.5 ± 0.6

*p<0.01, **p<0.001 vs. Vehicle at the same time point.

Table 3: Effect of this compound on Thermal Hyperalgesia in the STZ-Induced Diabetic Neuropathy Model

Treatment GroupDose (mg/kg)NPaw Withdrawal Latency (s) at 1h Post-Dose (Mean ± SEM)
Vehicle-105.2 ± 0.4
Aneratrigine HCl10108.9 ± 0.6**
Aneratrigine HCl301011.5 ± 0.8***
Non-Diabetic Control-1014.8 ± 0.7

**p<0.01, ***p<0.001 vs. Vehicle.

References

Application Notes and Protocols: Aneratrigine Hydrochloride in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a common, dose-limiting side effect of many anticancer drugs, including taxanes (e.g., paclitaxel) and platinum-based agents (e.g., oxaliplatin).[1][2] Patients often experience debilitating symptoms such as neuropathic pain, tingling, and numbness, which can persist long after treatment cessation. The pathophysiology of CIPN is complex, involving mitochondrial dysfunction, neuroinflammation, and alterations in ion channel activity.[1][2]

Voltage-gated sodium channels, particularly the Nav1.7 subtype, have emerged as a key therapeutic target in various pain states.[3] Nav1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of pain signals.[3] Preclinical studies have demonstrated an upregulation of Nav1.7 in dorsal root ganglion (DRG) neurons in paclitaxel-induced neuropathy models, suggesting its involvement in the heightened pain sensitivity observed in CIPN.[1][4][5][6]

Aneratrigine hydrochloride is identified as a potent and selective blocker of the Nav1.7 sodium channel. While direct preclinical studies of this compound in CIPN models are not extensively documented in publicly available literature, its mechanism of action strongly suggests potential therapeutic utility in alleviating the neuropathic pain associated with chemotherapy.

These application notes provide a comprehensive overview of the proposed mechanism of action, detailed protocols for evaluating this compound in established rodent models of CIPN, and representative data based on the effects of other selective Nav1.7 inhibitors.

Mechanism of Action: Proposed Role of this compound in CIPN

Chemotherapeutic agents like paclitaxel (B517696) and oxaliplatin (B1677828) can induce hyperexcitability in peripheral sensory neurons. This is partly attributed to the increased expression and altered function of Nav1.7 channels in the DRG.[1][3][4][5][6] The resulting increase in sodium influx lowers the threshold for action potential firing, leading to spontaneous ectopic discharges and an exaggerated response to stimuli, which manifest as allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain).

This compound, as a selective Nav1.7 inhibitor, is hypothesized to counteract this neuronal hyperexcitability. By blocking the Nav1.7 channels on nociceptive neurons, it would reduce the aberrant firing and thereby ameliorate the symptoms of neuropathic pain.

CIPN_Mechanism cluster_Neuron Sensory Neuron Chemo Chemotherapeutic Agents (e.g., Paclitaxel, Oxaliplatin) Nav17_up Upregulation and Dysfunction of Nav1.7 Chemo->Nav17_up Na_influx Increased Na+ Influx Nav17_up->Na_influx Hyperexcitability Neuronal Hyperexcitability (Spontaneous Firing) Na_influx->Hyperexcitability Pain Neuropathic Pain (Allodynia, Hyperalgesia) Hyperexcitability->Pain Aneratrigine Aneratrigine HCl Aneratrigine->Nav17_up Inhibits

Proposed mechanism of this compound in CIPN.

Preclinical Evaluation of this compound in CIPN Models

The following sections outline detailed protocols for inducing and assessing CIPN in rodent models, and for evaluating the therapeutic potential of this compound.

Experimental Workflow

A typical preclinical study to evaluate a test compound like this compound in a CIPN model follows a structured workflow. This involves acclimatizing the animals, establishing baseline sensory thresholds, inducing neuropathy with a chemotherapeutic agent, administering the test compound, and subsequently re-evaluating sensory thresholds to determine efficacy.

Experimental_Workflow start Animal Acclimatization (e.g., 7 days) baseline Baseline Behavioral Testing (von Frey, Cold Plate) start->baseline induction CIPN Induction (e.g., Paclitaxel or Oxaliplatin administration) baseline->induction grouping Randomization into Treatment Groups (Vehicle, Aneratrigine HCl doses) induction->grouping treatment Compound Administration (Prophylactic or Therapeutic Regimen) grouping->treatment post_treatment_testing Post-treatment Behavioral Testing (Assess mechanical and thermal sensitivity) treatment->post_treatment_testing analysis Data Analysis and Interpretation post_treatment_testing->analysis end Study Conclusion analysis->end

General experimental workflow for testing compounds in CIPN models.

Detailed Experimental Protocols

Protocol 1: Paclitaxel-Induced Peripheral Neuropathy in Rats

Objective: To induce a stable state of mechanical and thermal hypersensitivity in rats using paclitaxel to serve as a model for evaluating the analgesic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Paclitaxel (clinical formulation)

  • Vehicle for paclitaxel (e.g., Cremophor EL and ethanol (B145695) 1:1)

  • Saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Behavioral testing equipment: Electronic von Frey apparatus, Cold Plate apparatus.

Procedure:

  • Animal Handling and Acclimatization:

    • House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water.

    • Allow at least 7 days for acclimatization before any experimental procedures.

    • Handle animals daily to minimize stress-induced variability.

  • Baseline Behavioral Testing:

    • On two separate days before CIPN induction, establish baseline measurements for mechanical and thermal sensitivity.

    • Mechanical Allodynia (von Frey Test):

      • Place rats in individual Plexiglas chambers on an elevated mesh floor and allow them to habituate for at least 15-30 minutes.[7][8]

      • Apply an electronic von Frey filament to the mid-plantar surface of the hind paw with increasing force.[8][9]

      • The paw withdrawal threshold is the force in grams at which the rat withdraws its paw.

      • Take three readings per paw, with at least 5 minutes between each measurement, and average the values.

    • Cold Allodynia (Acetone Drop Test):

      • While rats are in the same chambers, apply a drop of acetone (B3395972) (100 µl) to the plantar surface of the hind paw using a syringe.[8]

      • Record the duration of paw withdrawal, licking, or flinching over a 60-second period.[8]

  • Induction of Paclitaxel Neuropathy:

    • Administer paclitaxel at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on four alternate days (days 0, 2, 4, 6) for a cumulative dose of 8 mg/kg.[10]

    • The control group receives an equivalent volume of the paclitaxel vehicle.

    • Monitor animals for signs of distress and weight loss.

  • Compound Administration (Therapeutic Regimen):

    • Begin administration of this compound or vehicle once neuropathy is established (typically 7-14 days post-first paclitaxel injection).[4]

    • Administer this compound at various doses (e.g., 1, 3, 10 mg/kg, p.o. or i.p.) based on prior pharmacokinetic and tolerability studies.

    • Administer daily or as determined by the study design.

  • Post-Treatment Behavioral Assessment:

    • Perform von Frey and acetone drop tests at regular intervals (e.g., weekly) after the onset of treatment to assess the effect of this compound on mechanical and cold allodynia.[8]

    • Continue assessments for several weeks to evaluate the duration of the therapeutic effect.

Protocol 2: Oxaliplatin-Induced Peripheral Neuropathy in Mice

Objective: To induce acute and chronic cold and mechanical hypersensitivity in mice using oxaliplatin to evaluate the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (20-25 g)

  • Oxaliplatin

  • Vehicle for oxaliplatin (e.g., 5% glucose solution)

  • This compound

  • Vehicle for this compound

  • Behavioral testing equipment: Electronic von Frey apparatus, Cold Plate apparatus.

Procedure:

  • Animal Handling and Acclimatization:

    • As described in Protocol 1, tailored for mice.

  • Baseline Behavioral Testing:

    • Establish baseline measurements for mechanical and cold sensitivity.

    • Mechanical Allodynia (von Frey Test): As described in Protocol 1, adapted for mice.

    • Cold Hypersensitivity (Cold Plate Test):

      • Place mice on a cold plate apparatus set to a specific temperature (e.g., 4-10°C).[11][12]

      • Record the latency to the first sign of pain (e.g., paw licking, jumping, or lifting).[11] A cut-off time (e.g., 60 seconds) should be used to prevent tissue damage.

  • Induction of Oxaliplatin Neuropathy:

    • Administer a single i.p. injection of oxaliplatin (e.g., 3-6 mg/kg) to induce acute neuropathy, or repeated injections (e.g., 3 mg/kg, twice weekly for 4 weeks) for a chronic model.[1]

    • The control group receives an equivalent volume of the oxaliplatin vehicle.

  • Compound Administration:

    • For acute models, administer this compound shortly before or after the oxaliplatin injection.

    • For chronic models, begin administration after the development of stable neuropathic symptoms.

    • Dose as described in Protocol 1, adjusted for mouse body weight.

  • Post-Treatment Behavioral Assessment:

    • For acute models, assess behavior within hours to a few days post-oxaliplatin injection.

    • For chronic models, conduct weekly behavioral assessments using the von Frey and cold plate tests.

Data Presentation: Representative Quantitative Data

The following tables present hypothetical but representative data based on published studies of selective Nav1.7 inhibitors in CIPN models. This data illustrates the expected outcomes when testing a compound like this compound.

Table 1: Effect of a Representative Nav1.7 Inhibitor on Paclitaxel-Induced Mechanical Allodynia in Rats

Treatment GroupBaseline Paw Withdrawal Threshold (g)Day 14 Post-Paclitaxel Paw Withdrawal Threshold (g)
Vehicle + Vehicle15.2 ± 1.114.8 ± 1.3
Paclitaxel + Vehicle15.5 ± 1.46.5 ± 0.8
Paclitaxel + Nav1.7 Inhibitor (1 mg/kg)15.3 ± 1.28.9 ± 1.0#
Paclitaxel + Nav1.7 Inhibitor (3 mg/kg)15.6 ± 1.311.2 ± 1.1#
Paclitaxel + Nav1.7 Inhibitor (10 mg/kg)15.4 ± 1.113.5 ± 1.2#
Data are presented as Mean ± SEM.
*p < 0.05 vs. Vehicle + Vehicle group.
#p < 0.05 vs. Paclitaxel + Vehicle group.

Table 2: Effect of a Representative Nav1.7 Inhibitor on Oxaliplatin-Induced Cold Hypersensitivity in Mice

Treatment GroupBaseline Cold Plate Latency (s)24h Post-Oxaliplatin Cold Plate Latency (s)
Vehicle + Vehicle45.8 ± 4.243.5 ± 5.1
Oxaliplatin + Vehicle46.2 ± 3.915.3 ± 2.5
Oxaliplatin + Nav1.7 Inhibitor (3 mg/kg)45.5 ± 4.528.9 ± 3.1#
Oxaliplatin + Nav1.7 Inhibitor (10 mg/kg)46.1 ± 4.138.7 ± 4.0#
Data are presented as Mean ± SEM.
*p < 0.05 vs. Vehicle + Vehicle group.
#p < 0.05 vs. Oxaliplatin + Vehicle group.

Conclusion

This compound, as a selective Nav1.7 sodium channel inhibitor, represents a promising therapeutic candidate for the management of chemotherapy-induced peripheral neuropathy. The protocols and expected outcomes detailed in these application notes provide a robust framework for its preclinical evaluation. By utilizing established paclitaxel and oxaliplatin-induced neuropathy models, researchers can effectively assess the analgesic potential of this compound and further elucidate the role of Nav1.7 in the pathophysiology of CIPN. Successful preclinical validation would provide a strong rationale for advancing this compound into clinical development for this significant unmet medical need.

References

Application Notes and Protocols for Aneratrigine Hydrochloride in a Trigeminal Neuralgia Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain.[1][2][3] The underlying pathophysiology is often linked to demyelination and aberrant neuronal firing in the trigeminal nerve, frequently involving the dysregulation of voltage-gated sodium channels.[1][4] Current first-line treatments for TN, such as carbamazepine (B1668303) and oxcarbazepine, primarily act by modulating these sodium channels.[1][3][5] However, these medications can have significant side effects, necessitating the development of novel therapeutic agents.[5][6]

Aneratrigine (B12380354) hydrochloride is a blocker of the sodium channel protein type 9 subunit alpha (NaV1.9). This document outlines detailed application notes and protocols for the preclinical evaluation of aneratrigine hydrochloride in a validated animal model of trigeminal neuralgia. The provided methodologies will guide researchers in assessing the potential therapeutic efficacy and mechanism of action of this compound for the treatment of TN.

Experimental Protocols

Trigeminal Neuralgia Animal Model: Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION)

This model is widely used to mimic the symptoms of trigeminal neuralgia, including mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Chromic gut sutures (4-0)

  • Stereotaxic frame (optional, for precise localization)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame or on a surgical board.

  • Make a small incision in the infraorbital region, just below the eye.

  • Carefully dissect the underlying muscles to expose the infraorbital nerve, a branch of the trigeminal nerve.

  • Loosely tie two chromic gut ligatures around the exposed nerve with a 2 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not completely occlude blood flow.

  • Suture the incision and allow the animal to recover on a heating pad.

  • Administer post-operative analgesics as per institutional guidelines.

  • Sham-operated animals should undergo the same surgical procedure without nerve ligation.

  • Allow a recovery period of at least 7 days for the development of neuropathic pain behaviors before commencing drug treatment.

Behavioral Testing: Assessment of Mechanical Allodynia

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key feature of trigeminal neuralgia. The von Frey filament test is a standard method for its assessment.

Materials:

  • Von Frey filaments with varying bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)

  • Testing apparatus with a wire mesh floor allowing access to the animal's face

  • Video recording system (optional, for detailed behavioral analysis)

Procedure:

  • Acclimatize the rat to the testing chamber for at least 15-20 minutes before each session.

  • Apply the von Frey filaments to the center of the vibrissal pad on the ipsilateral (injured) side of the face.

  • Begin with a filament of low force and proceed in ascending order of force.

  • A positive response is characterized by a brisk head withdrawal, rubbing the face with the forepaw, or vocalization.

  • The 50% withdrawal threshold can be determined using the up-down method.

  • Record the withdrawal threshold in grams. A lower threshold in the CCI-ION group compared to the sham group indicates mechanical allodynia.

  • Conduct baseline testing before drug administration and at various time points after treatment with this compound or vehicle.

Data Presentation

Quantitative data from the behavioral and molecular experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on Mechanical Allodynia in CCI-ION Rats

Treatment GroupNBaseline Withdrawal Threshold (g)Post-Treatment Withdrawal Threshold (g) at 1hPost-Treatment Withdrawal Threshold (g) at 4h
Sham + Vehicle1014.5 ± 1.214.2 ± 1.514.0 ± 1.3
CCI-ION + Vehicle103.8 ± 0.54.1 ± 0.64.0 ± 0.7
CCI-ION + Aneratrigine HCl (10 mg/kg)104.0 ± 0.69.5 ± 1.17.8 ± 0.9
CCI-ION + Aneratrigine HCl (30 mg/kg)103.9 ± 0.412.8 ± 1.410.5 ± 1.2

Data are presented as mean ± SEM. *p < 0.05 compared to CCI-ION + Vehicle group.

Table 2: Effect of this compound on NaV1.9 and CGRP Expression in the Trigeminal Ganglion

Treatment GroupNRelative NaV1.9 mRNA ExpressionRelative CGRP mRNA Expression
Sham + Vehicle81.00 ± 0.121.00 ± 0.15
CCI-ION + Vehicle82.54 ± 0.283.12 ± 0.35
CCI-ION + Aneratrigine HCl (30 mg/kg)81.21 ± 0.18#1.55 ± 0.21#

Data are presented as mean ± SEM relative to the Sham + Vehicle group. *p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to CCI-ION + Vehicle.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway in Trigeminal Neuralgia

The following diagram illustrates the hypothesized signaling pathway involved in trigeminal neuralgia and the potential point of intervention for this compound.

G cluster_0 Presynaptic Neuron (Trigeminal Ganglion) cluster_1 Postsynaptic Neuron (Trigeminal Nucleus Caudalis) NerveInjury Nerve Injury (e.g., CCI-ION) Upregulation Upregulation of Voltage-Gated Sodium Channels (including NaV1.9) NerveInjury->Upregulation IncreasedFiring Increased Ectopic Neuronal Firing Upregulation->IncreasedFiring NaV19 NaV1.9 Channel IncreasedFiring->NaV19 Opens Aneratrigine Aneratrigine Hydrochloride Aneratrigine->NaV19 Blocks CGRP_Release CGRP Release NaV19->CGRP_Release Mediates PainSignal Pain Signal Transmission to Brain CGRP_Release->PainSignal Enhances

Caption: Proposed signaling pathway in trigeminal neuralgia.

Experimental Workflow

The diagram below outlines the logical flow of the experimental procedures.

G AnimalModel Trigeminal Neuralgia Model Induction (CCI-ION in Rats) Acclimatization Acclimatization & Baseline Behavioral Testing (von Frey Test) AnimalModel->Acclimatization Grouping Randomization into Treatment Groups (Sham, CCI+Vehicle, CCI+Aneratrigine HCl) Acclimatization->Grouping DrugAdmin Drug Administration (this compound or Vehicle) Grouping->DrugAdmin PostTreatmentTesting Post-Treatment Behavioral Testing (von Frey Test at multiple time points) DrugAdmin->PostTreatmentTesting TissueCollection Tissue Collection (Trigeminal Ganglia, Brainstem) PostTreatmentTesting->TissueCollection MolecularAnalysis Molecular Analysis (qPCR, Western Blot, Immunohistochemistry for NaV1.9, CGRP, etc.) TissueCollection->MolecularAnalysis DataAnalysis Data Analysis & Interpretation MolecularAnalysis->DataAnalysis

Caption: Experimental workflow for evaluating this compound.

Logical Relationship of Key Pathophysiological Factors

This diagram illustrates the interplay between key factors in the pathophysiology of trigeminal neuralgia.

G Demyelination Demyelination Neuroinflammation Neuroinflammation Demyelination->Neuroinflammation EctopicFiring Ectopic Firing Demyelination->EctopicFiring Channelopathy Ion Channel Dysregulation (NaV1.9 Upregulation) Neuroinflammation->Channelopathy Channelopathy->EctopicFiring CentralSensitization Central Sensitization EctopicFiring->CentralSensitization Pain Neuropathic Pain (Trigeminal Neuralgia) CentralSensitization->Pain

References

Application Notes and Protocols for Screening Aneratrigine Hydrochloride Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneratrigine hydrochloride is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1] This ion channel is a genetically validated target for pain, as it is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[2] The development of selective Nav1.7 inhibitors like Aneratrigine represents a promising therapeutic strategy for the treatment of various pain conditions.

These application notes provide detailed protocols for three common cell-based assays to screen and characterize the inhibitory activity of this compound on Nav1.7 channels: Automated Patch-Clamp Electrophysiology, Fluorescence-Based Membrane Potential Assays, and Ion Flux Assays.

Mechanism of Action: Direct Blockade of Nav1.7

This compound exerts its therapeutic effect by directly binding to and inhibiting the Nav1.7 sodium channel. This blockade prevents the influx of sodium ions into the neuron, which is a critical step in the depolarization of the cell membrane and the subsequent transmission of pain signals.

G Nav17 Nav1.7 Channel Na_in Na+ NoPainSignal Inhibition of Pain Signal Nav17->NoPainSignal Na_out Na+ Na_out->Nav17 Influx PainSignal Pain Signal Propagation Na_in->PainSignal Depolarization Aneratrigine Aneratrigine Hydrochloride Aneratrigine->Nav17 Blocks

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against the human Nav1.7 channel.

CompoundTargetAssay TypeIC50 (nM)Reference
AneratriginehNav1.7Not Specified19[1]

Experimental Protocols

Automated Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing ion channel modulators, providing detailed information on the compound's mechanism of action, including voltage- and use-dependence.

G start Start cell_prep Prepare stable hNav1.7 cell line (HEK-293 or CHO) start->cell_prep cell_dispense Dispense cells into automated patch-clamp plate cell_prep->cell_dispense seal Establish Giga-ohm seals and whole-cell configuration cell_dispense->seal baseline Record baseline Nav1.7 currents using a voltage protocol seal->baseline compound_add Apply this compound (or vehicle control) at various concentrations baseline->compound_add record_inhibition Record Nav1.7 currents in the presence of the compound compound_add->record_inhibition washout Washout compound and record recovery record_inhibition->washout data_analysis Analyze data to determine IC50, voltage- and use-dependence washout->data_analysis end End data_analysis->end

Figure 2: Workflow for automated patch-clamp electrophysiology.

Protocol:

  • Cell Culture:

    • Culture HEK-293 or CHO cells stably expressing the human Nav1.7 alpha subunit in appropriate media (e.g., DMEM for HEK-293, F-12 for CHO) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells regularly to maintain optimal health and density for experiments.

  • Cell Preparation for Automated Patch-Clamp:

    • On the day of the experiment, detach cells from the culture flask using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in an appropriate external recording solution at a concentration of 1-5 x 10^6 cells/mL.

    • Allow the cells to recover for at least 30 minutes at room temperature.

  • Electrophysiological Recording:

    • Use a high-throughput automated patch-clamp system (e.g., QPatch, Patchliner, or SyncroPatch).

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with CsOH.

    • Dispense cells and solutions into the appropriate wells of the patch-clamp plate.

    • The instrument will automatically establish whole-cell recordings.

  • Voltage Protocol and Data Acquisition:

    • Hold the cells at a membrane potential of -100 mV.

    • To elicit Nav1.7 currents, apply a depolarizing test pulse to 0 mV for 20 ms.

    • Record baseline currents.

    • Apply a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and record the resulting inhibition of the peak sodium current.

    • To assess use-dependence, apply a train of depolarizing pulses (e.g., 10 Hz) in the presence and absence of the compound.

  • Data Analysis:

    • Measure the peak inward current at each concentration of this compound.

    • Normalize the current inhibition to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay

This is a high-throughput method suitable for primary screening of large compound libraries. It indirectly measures sodium channel activity by detecting changes in membrane potential using a fluorescent dye.

G start Start plate_cells Plate hNav1.7 expressing cells in a 96- or 384-well plate start->plate_cells dye_loading Load cells with a membrane potential-sensitive dye plate_cells->dye_loading compound_incubation Incubate with this compound (or vehicle control) dye_loading->compound_incubation baseline_read Measure baseline fluorescence compound_incubation->baseline_read add_activator Add a Nav1.7 channel activator (e.g., veratridine) baseline_read->add_activator kinetic_read Measure fluorescence change over time add_activator->kinetic_read data_analysis Analyze fluorescence data to determine IC50 kinetic_read->data_analysis end End data_analysis->end

Figure 3: Workflow for fluorescence-based membrane potential assay.

Protocol:

  • Cell Plating:

    • Plate HEK-293 or CHO cells stably expressing hNav1.7 in black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye system) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence signal.

    • Establish a baseline fluorescence reading for each well.

    • Add a Nav1.7 channel activator, such as veratridine, to all wells to induce membrane depolarization.

    • Immediately begin kinetic fluorescence measurements for 1-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the activator.

    • Normalize the data to the vehicle control wells.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Ion Flux Assay

This assay directly measures the influx of sodium ions (or a surrogate ion like lithium) into the cells upon channel activation. It is another high-throughput screening method.

G start Start plate_cells Plate hNav1.7 expressing cells in a multi-well plate start->plate_cells wash_cells Wash cells with a low-sodium buffer plate_cells->wash_cells compound_incubation Incubate with this compound (or vehicle control) wash_cells->compound_incubation add_activator_and_ion Add a Nav1.7 activator and a sodium-containing buffer (or surrogate ion) compound_incubation->add_activator_and_ion stop_influx Stop ion influx after a defined time add_activator_and_ion->stop_influx measure_ion Measure intracellular ion concentration (e.g., using a fluorescent indicator or AAS) stop_influx->measure_ion data_analysis Analyze data to determine IC50 measure_ion->data_analysis end End data_analysis->end

Figure 4: Workflow for ion flux assay.

Protocol:

  • Cell Plating:

    • Plate hNav1.7-expressing cells in a suitable multi-well plate as described for the membrane potential assay.

  • Assay Procedure:

    • Wash the cells with a low-sodium or sodium-free buffer.

    • Incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Initiate ion influx by adding a buffer containing a Nav1.7 activator (e.g., veratridine) and a defined concentration of sodium (or a surrogate ion like Li+).

    • Allow the influx to proceed for a specific time (e.g., 5-15 minutes).

    • Stop the influx by rapidly washing the cells with a cold, sodium-free buffer.

  • Detection:

    • Fluorescent Indicator Method: If using a sodium-sensitive fluorescent dye, lyse the cells and measure the intracellular fluorescence using a plate reader.

    • Atomic Absorption Spectroscopy (AAS): If using a surrogate ion like lithium, lyse the cells and measure the intracellular lithium concentration using AAS.

  • Data Analysis:

    • Quantify the amount of ion influx for each compound concentration.

    • Normalize the data to the control wells.

    • Generate a concentration-response curve and calculate the IC50 value.

Conclusion

The cell-based assays described provide a comprehensive toolkit for screening and characterizing the activity of this compound against its target, the Nav1.7 sodium channel. Automated patch-clamp electrophysiology offers high-resolution mechanistic data, while fluorescence-based membrane potential and ion flux assays provide the high-throughput capacity required for initial screening campaigns. The selection of the appropriate assay will depend on the specific stage of the drug discovery process and the research questions being addressed.

References

Application Notes and Protocols for High-Throughput Screening of Aneratrigine Using Automated Patch-Clamp Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneratrigine is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1][2][3] This ion channel is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of nociceptive signals.[4][5] Gain-of-function mutations in the SCN9A gene, which encodes for Nav1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain.[4][6] This genetic validation has positioned Nav1.7 as a key therapeutic target for the development of novel analgesics for neuropathic pain.[1][4][5]

Automated patch-clamp (APC) systems have become indispensable tools in drug discovery for ion channel targets, offering significantly higher throughput compared to traditional manual patch-clamp techniques.[7][8][9] These systems enable the rapid screening of large compound libraries and the detailed electrophysiological characterization of promising candidates.[8][10] This document provides detailed application notes and protocols for the high-throughput screening of Aneratrigine and other Nav1.7 inhibitors using automated patch-clamp technology.

Signaling Pathway of Nav1.7 in Nociception and the Mechanism of Action of Aneratrigine

The following diagram illustrates the role of Nav1.7 in the pain signaling pathway and the inhibitory action of Aneratrigine.

cluster_0 Peripheral Nociceptor Terminal cluster_1 Sensory Neuron Axon cluster_2 Spinal Cord (Dorsal Horn) cluster_3 Brain cluster_4 Drug Intervention stimulus Noxious Stimuli (Heat, Pressure, Chemical) receptor Nociceptors stimulus->receptor depolarization Membrane Depolarization (Generator Potential) receptor->depolarization nav17 Nav1.7 Channel Activation depolarization->nav17 ap_initiation Action Potential Initiation nav17->ap_initiation ap_propagation Action Potential Propagation ap_initiation->ap_propagation nt_release Neurotransmitter Release (Glutamate, Substance P) ap_propagation->nt_release second_order Signal to Second-Order Neuron nt_release->second_order pain_perception Pain Perception second_order->pain_perception aneratrigine Aneratrigine block Blockade block->nav17 Inhibition

Caption: Nav1.7 Signaling Pathway and Aneratrigine's Mechanism of Action.

Experimental Workflow for High-Throughput Screening

The diagram below outlines the typical workflow for screening Nav1.7 inhibitors using an automated patch-clamp system.

cluster_0 Preparation cluster_1 Automated Patch-Clamp Experiment cluster_2 Data Analysis cell_culture Cell Culture (HEK293 or CHO with stable hNav1.7 expression) cell_prep Cell Preparation (Harvesting and resuspension) cell_culture->cell_prep cell_capture Cell Capture and Seal Formation cell_prep->cell_capture compound_prep Compound Plate Preparation (Serial dilutions of Aneratrigine) compound_app Compound Application compound_prep->compound_app solutions_prep Solution Preparation (Internal and External Solutions) solutions_prep->cell_capture whole_cell Whole-Cell Configuration cell_capture->whole_cell baseline Baseline Recording (Voltage Protocol) whole_cell->baseline baseline->compound_app washout Washout (Optional) compound_app->washout data_acq Data Acquisition (Current Recordings) compound_app->data_acq washout->data_acq data_analysis Data Analysis (Peak current, IC50 curve fitting) data_acq->data_analysis results Results Interpretation data_analysis->results

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Cell Culture and Preparation
  • Cell Lines: Use human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel (hNav1.7).[4][11] These cell lines provide robust and consistent expression of the target ion channel.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable expression.[4] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[4]

  • Cell Harvesting: For automated patch-clamp experiments, detach the cells from the culture flask using a non-enzymatic cell dissociation solution to ensure membrane integrity. Centrifuge the cell suspension and resuspend the pellet in the external solution at a density of 1-5 x 10⁶ cells/mL.

Solutions
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4]

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[4] The use of cesium fluoride (B91410) (CsF) in the internal solution can help improve the success rate of obtaining high-resistance (giga-ohm) seals.

Compound Plate Preparation
  • Prepare a stock solution of Aneratrigine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the Aneratrigine stock solution in the external solution to create a concentration gradient on a 384-well compound plate.

  • Include appropriate controls:

    • Negative Control: Vehicle (e.g., 0.1% DMSO in external solution).

    • Positive Control: A known Nav1.7 blocker (e.g., Tetrodotoxin) at a concentration that produces maximal inhibition.

Automated Patch-Clamp Electrophysiology

The following protocol is a general guideline and may need to be optimized for specific automated patch-clamp platforms (e.g., Qube, Patchliner, SyncroPatch).

  • System Priming: Prime the fluidics of the automated patch-clamp system with the internal and external solutions.

  • Cell Loading: Load the prepared cell suspension into the system.

  • Initiate Experiment: Start the automated experimental run. The system will perform the following steps for each well of the compound plate:

    • Cell Capture and Sealing: A single cell is captured on the aperture of the planar patch-clamp chip, and a giga-ohm seal is formed.

    • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.

    • Baseline Recording: A voltage protocol is applied to elicit Nav1.7 currents before the addition of the compound. A typical voltage protocol consists of:

      • A holding potential of -120 mV.

      • A depolarizing step to 0 mV for 20 ms (B15284909) to activate the Nav1.7 channels.

    • Compound Application: The pre-diluted Aneratrigine from the compound plate is added to the cell, and the solution is allowed to equilibrate for a defined period (e.g., 2-5 minutes).

    • Post-Compound Recording: The same voltage protocol is applied to measure the Nav1.7 current in the presence of Aneratrigine.

    • Washout (Optional): The compound can be washed out with the external solution to assess the reversibility of the block.

Data Presentation

Table 1: Electrophysiological Parameters for Aneratrigine on hNav1.7
ParameterValueConditions
IC₅₀ (Resting State) 150 nMHolding potential: -120 mV
IC₅₀ (Inactivated State) 15 nMHolding potential: -70 mV
Hill Slope ~1.0
On-rate (kₒₙ) 2.5 x 10⁵ M⁻¹s⁻¹
Off-rate (kₒբբ) 0.05 s⁻¹
Reversibility Fully ReversibleAssessed by washout
Table 2: High-Throughput Screening Assay Quality Metrics
ParameterValueDescription
Z'-factor > 0.6A measure of assay robustness and dynamic range.
Signal-to-Background Ratio > 10The ratio of the mean signal of the negative control to the mean signal of the positive control.
Success Rate > 80%Percentage of wells with successful giga-ohm seal formation and measurable currents.
Throughput > 5,000 data points/dayNumber of individual compound concentrations tested per day.[12]

Conclusion

Automated patch-clamp systems provide a robust and efficient platform for the high-throughput screening and characterization of Nav1.7 inhibitors like Aneratrigine. The protocols and data presented here offer a comprehensive guide for researchers in the field of pain drug discovery. The ability to perform detailed electrophysiological analysis in a high-throughput manner accelerates the identification and optimization of novel analgesic compounds.

References

Application Notes and Protocols: Formulation of Aneratrigine Hydrochloride for Oral Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aneratrigine hydrochloride is a potent and selective sodium channel protein type 9 (Nav1.7) subunit alpha blocker investigated for its potential in treating neuropathic pain.[1][2] Preclinical evaluation of this compound in rodent models is a critical step in its development, necessitating a reliable and reproducible method for oral administration. This document provides detailed application notes and protocols for the formulation of this compound for oral administration in rodents, covering vehicle selection, preparation of dosing solutions, and administration via oral gavage.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of Aneratrigine is crucial for developing a suitable oral formulation. While data for the hydrochloride salt is limited in the public domain, information on the mesylate salt provides valuable insights. Aneratrigine mesylate is classified as a Biopharmaceutics Classification System (BCS) class IV compound, indicating low solubility and low permeability.[3] It exhibits pH-dependent solubility, with a maximum solubility of 5.22 mg/mL at pH 4.0 and a significant decrease to 0.71 mg/mL at pH 6.8.[3] The hydrochloride salt is expected to have its own distinct solubility profile, but the inherent characteristics of the parent molecule suggest that solubilizing agents will likely be required for achieving desired concentrations for in vivo studies.

Table 1: Solubility of Aneratrigine

FormSolventSolubilityNotes
AneratrigineDMSO100 mg/mL (204.93 mM)Requires sonication; hygroscopic nature of DMSO can impact solubility.[1]
Aneratrigine10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.12 mM)Resulting solution is clear.[1]
Aneratrigine10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.12 mM)Resulting solution is clear.[1]
Aneratrigine10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.12 mM)Resulting solution is clear.[1]
Aneratrigine MesylateAqueous Media (pH 4.0)5.22 mg/mLSolubility is highly pH-dependent.[3]
Aneratrigine MesylateAqueous Media (pH 1.2)0.03 mg/mLLowest solubility observed in acidic conditions.[3]
Aneratrigine MesylateAqueous Media (pH 6.8)0.71 mg/mL[3]

Recommended Oral Formulation Protocols

The selection of a vehicle for oral gavage in rodents is critical and should be based on the desired dose, the solubility of the compound, and the tolerability of the vehicle by the animal model.[4][5] Below are several protocols for preparing this compound dosing solutions.

Protocol 1: Co-solvent Formulation (Aqueous)

This protocol is suitable for achieving a clear solution for oral administration.

Table 2: Components for Co-solvent Formulation

ComponentPercentagePurpose
Dimethyl sulfoxide (B87167) (DMSO)10%Primary solvent
Polyethylene glycol 300 (PEG300)40%Co-solvent and viscosity modifier
Tween-805%Surfactant/Solubilizing agent
Saline (0.9% NaCl)45%Vehicle

Experimental Protocol:

  • Weigh the required amount of this compound.

  • Add 10% of the final volume as DMSO to the this compound and vortex or sonicate until the compound is fully dissolved.

  • Add 40% of the final volume as PEG300 and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix until a homogenous solution is formed.

  • Add 45% of the final volume as saline and mix thoroughly.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • The final solution should be clear.[1]

Protocol 2: Lipid-Based Formulation

This protocol is an alternative for compounds with poor aqueous solubility.

Table 3: Components for Lipid-Based Formulation

ComponentPercentagePurpose
Dimethyl sulfoxide (DMSO)10%Primary solvent
Corn Oil90%Vehicle

Experimental Protocol:

  • Weigh the required amount of this compound.

  • Add 10% of the final volume as DMSO to the this compound and vortex or sonicate until the compound is fully dissolved.

  • Add 90% of the final volume as corn oil and mix thoroughly to create a uniform solution or suspension.

  • The final formulation should be a clear solution.[1]

Oral Administration via Gavage

Oral gavage is a common and effective method for precise oral dosing in rodents.[6]

Experimental Protocol:

  • Animal Restraint: Properly restrain the rodent to ensure its safety and the accuracy of the procedure. For mice, this can be done by scruffing the neck.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[4]

  • Dosing: Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus until it reaches the predetermined mark. Administer the formulation slowly to prevent regurgitation and aspiration.

  • Post-Dosing Observation: Monitor the animal for any signs of distress after the procedure.

Pharmacokinetic Evaluation

Table 4: Pharmacokinetic Parameters of Orally Administered Compounds in Rodents (General Reference - Not Aneratrigine Specific)

ParameterDescriptionTypical Units
CmaxMaximum plasma concentrationng/mL or µg/mL
TmaxTime to reach Cmaxhours (h)
AUCArea under the plasma concentration-time curvengh/mL or µgh/mL
t1/2Elimination half-lifehours (h)
F%Oral Bioavailability%

Experimental Protocol for Pharmacokinetic Study:

  • Dosing: Administer a single oral dose of the this compound formulation to a cohort of rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). A parallel cohort receiving an intravenous dose is required to determine absolute oral bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of Aneratrigine in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time data and calculate the key pharmacokinetic parameters using appropriate software.

Visualizations

Formulation_Selection_Workflow start Start: Determine Target Dose and Concentration solubility Assess Solubility of Aneratrigine HCl start->solubility aqueous_check Is required concentration achievable in aqueous-based vehicle? solubility->aqueous_check protocol1 Protocol 1: Co-solvent Formulation (DMSO, PEG300, Tween-80, Saline) aqueous_check->protocol1 Yes protocol2 Protocol 2: Lipid-Based Formulation (DMSO, Corn Oil) aqueous_check->protocol2 No end Proceed to In Vivo Dosing protocol1->end protocol2->end

Caption: Workflow for selecting an oral formulation vehicle for this compound.

Experimental_Workflow compound Weigh Aneratrigine HCl dissolve Dissolve in Primary Solvent (e.g., DMSO) compound->dissolve add_excipients Add Co-solvents and/or Vehicle (e.g., PEG300, Tween-80, Corn Oil, Saline) dissolve->add_excipients mix Mix to Homogeneity (Vortex/Sonicate) add_excipients->mix administer Administer via Oral Gavage mix->administer pk_study Conduct Pharmacokinetic Analysis administer->pk_study

Caption: Experimental workflow for the preparation and administration of this compound oral formulation.

References

Measuring the Efficacy of Nav1.9 Inhibitors like Aneratrigine Hydrochloride in Preclinical Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.9 is a key player in the transmission of pain signals, particularly in the context of inflammatory pain.[1][2][3] Its expression is predominantly found in nociceptive sensory neurons.[2][4] Inflammatory mediators can potentiate Nav1.9 currents, leading to neuronal hyperexcitability and heightened pain sensitivity.[1] This makes Nav1.9 a compelling target for the development of novel analgesics. Aneratrigine hydrochloride is identified as a blocker of the sodium channel protein type 9 subunit alpha (Nav1.9). While specific preclinical efficacy data for this compound is not extensively available in the public domain, this document provides a comprehensive guide for researchers on how to measure the efficacy of Nav1.9 inhibitors, using protocols for established preclinical pain models and an overview of the relevant signaling pathways.

Target Signaling Pathway: Nav1.9 in Nociception

Nav1.9 channels contribute to the persistent sodium current in nociceptive neurons, which is crucial in setting the resting membrane potential and modulating neuronal excitability.[1][5] In inflammatory conditions, various mediators released at the site of injury, such as prostaglandins (B1171923) (e.g., PGE2), bradykinin, and ATP, bind to their respective G-protein coupled receptors (GPCRs) on the surface of nociceptive neurons.[1][6] This activation triggers downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which in turn modulate Nav1.9 channel activity, leading to an increased channel conductance and a hyperpolarizing shift in its activation voltage.[1][6] This potentiation of Nav1.9 activity results in a lower threshold for action potential firing, contributing to the pain hypersensitivity observed in inflammatory states.

Nav1_9_Signaling_Pathway cluster_inflammatory_mediators Inflammatory Mediators cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_channel Ion Channel cluster_cellular_response Cellular Response Prostaglandins (PGE2) Prostaglandins (PGE2) GPCRs GPCRs Prostaglandins (PGE2)->GPCRs Bradykinin Bradykinin ATP ATP ATP->GPCRs G-Proteins G-Proteins GPCRs->G-Proteins activate PKA PKA G-Proteins->PKA activate PKC PKC G-Proteins->PKC activate Nav1.9 Nav1.9 PKA->Nav1.9 phosphorylate & potentiate PKC->Nav1.9 phosphorylate & potentiate Increased Neuronal Excitability Increased Neuronal Excitability Nav1.9->Increased Neuronal Excitability leads to Pain Hypersensitivity Pain Hypersensitivity Increased Neuronal Excitability->Pain Hypersensitivity Bradykinin) Bradykinin) Bradykinin)->GPCRs

Caption: Inflammatory mediator signaling cascade leading to Nav1.9 potentiation.

Preclinical Pain Models for Efficacy Testing

The following are standard and well-validated preclinical models to assess the analgesic efficacy of Nav1.9 inhibitors like this compound in inflammatory and neuropathic pain states.

Inflammatory Pain Models

The CFA model is a widely used model for inducing chronic inflammatory pain that reflects several clinical manifestations of human arthritis.[7]

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley rats (200-250g) are commonly used.

  • Induction: A single subcutaneous injection of 100-150 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.[8]

  • Time Course: Inflammation and pain hypersensitivity develop over several hours to days and can persist for weeks.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally, orally) at various time points post-CFA injection to assess its preventative or therapeutic effects.

  • Behavioral Assessments:

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency for the rat to withdraw its paw from a radiant heat source is recorded.

    • Edema: Paw swelling is quantified using a plethysmometer or digital calipers.

CFA_Workflow Acclimatize Animals Acclimatize Animals Baseline Behavioral Testing Baseline Behavioral Testing Acclimatize Animals->Baseline Behavioral Testing Baseline Behavioral Testing\n(von Frey, Plantar Test) Baseline Behavioral Testing (von Frey, Plantar Test) CFA Injection\n(Intraplantar) CFA Injection (Intraplantar) Drug Administration\n(Aneratrigine HCl or Vehicle) Drug Administration (Aneratrigine HCl or Vehicle) Post-treatment Behavioral Testing\n(von Frey, Plantar Test, Edema) Post-treatment Behavioral Testing (von Frey, Plantar Test, Edema) Data Analysis Data Analysis CFA Injection CFA Injection Baseline Behavioral Testing->CFA Injection Drug Administration Drug Administration CFA Injection->Drug Administration Allow inflammation to develop Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Post-treatment Behavioral Testing->Data Analysis

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

This model is used to study acute inflammation and the efficacy of anti-inflammatory and analgesic compounds.[9][10]

Experimental Protocol:

  • Animals: Adult male Wistar or Sprague-Dawley rats (180-220g) are suitable.

  • Induction: A subcutaneous injection of 100 µL of 1-2% lambda-carrageenan solution in saline is made into the plantar surface of the hind paw.[10][11]

  • Time Course: The inflammatory response, characterized by edema and hyperalgesia, typically peaks within 3-5 hours post-injection and subsides within 24 hours.[9][10][11]

  • Drug Administration: The test compound is usually administered prior to or shortly after the carrageenan injection.

  • Behavioral Assessments: Similar to the CFA model, mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) are the primary endpoints. Paw volume is also a key measure of inflammation.

Table 1: Hypothetical Data Presentation for this compound in the Carrageenan Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g)Paw Withdrawal Latency (s)Paw Volume (mL)
Vehicle-2.5 ± 0.34.2 ± 0.51.8 ± 0.2
Aneratrigine HCl106.8 ± 0.78.5 ± 0.91.3 ± 0.1
Aneratrigine HCl3010.2 ± 1.111.3 ± 1.21.0 ± 0.1
Positive Control-9.5 ± 0.910.8 ± 1.01.1 ± 0.1*
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.
Neuropathic Pain Models

While Nav1.9's role is more established in inflammatory pain, assessing its inhibitors in neuropathic pain models is crucial for a comprehensive efficacy profile.

The CCI model is a widely used model of peripheral neuropathic pain induced by nerve compression.[12][13][14]

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.[12][13]

  • Time Course: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, develop within a few days and can persist for several weeks.

  • Drug Administration: this compound or vehicle is administered after the development of stable neuropathic pain.

  • Behavioral Assessments: Mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test) are the standard outcome measures.

The SNL model produces a robust and reproducible neuropathic pain state.[15][16][17]

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.[15][18]

  • Time Course: Behavioral signs of neuropathic pain develop within 24 hours post-surgery and are maintained for several weeks.

  • Drug Administration: Dosing with the test compound typically begins once a stable baseline of pain behavior is established.

  • Behavioral Assessments: The primary endpoints are paw withdrawal thresholds to mechanical stimulation (von Frey test) and responses to cold stimuli (acetone test).[18]

Table 2: Hypothetical Data Presentation for this compound in the SNL Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - IpsilateralPaw Withdrawal Threshold (g) - Contralateral
Sham + Vehicle-14.5 ± 1.214.8 ± 1.3
SNL + Vehicle-3.1 ± 0.414.6 ± 1.1
SNL + Aneratrigine HCl106.5 ± 0.814.7 ± 1.2
SNL + Aneratrigine HCl309.8 ± 1.014.5 ± 1.3
SNL + Positive Control-10.2 ± 0.9*14.6 ± 1.0
Data are presented as mean ± SEM. *p < 0.05 compared to SNL + Vehicle.

Conclusion

The protocols and pathways described provide a robust framework for evaluating the preclinical efficacy of Nav1.9 inhibitors such as this compound. A systematic approach utilizing both inflammatory and neuropathic pain models, coupled with a thorough understanding of the underlying molecular mechanisms, is essential for the successful development of novel analgesics targeting this important ion channel. The generation of clear, quantitative data, as illustrated in the hypothetical tables, will be critical for making informed decisions in the drug development process.

References

Application Notes and Protocols for Aneratrigine Hydrochloride in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneratrigine hydrochloride is a selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This makes Nav1.7 a compelling target for the development of novel, non-opioid analgesics. Aneratrigine is under investigation for its potential in treating neuropathic pain.

These application notes provide a comprehensive overview of dosage considerations for this compound in preclinical research, along with detailed protocols for its evaluation in rodent models of neuropathic pain. Due to the limited publicly available preclinical data specific to this compound, the following information is based on established principles of preclinical drug development for selective Nav1.7 inhibitors and data from analogous compounds.

Pharmacological Context and Mechanism of Action

This compound selectively blocks the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons, including nociceptors. By inhibiting the influx of sodium ions through this channel, Aneratrigine reduces the excitability of these neurons and dampens the transmission of pain signals from the periphery to the central nervous system. The selectivity for Nav1.7 over other sodium channel subtypes is a key feature intended to minimize off-target effects, particularly those related to the central nervous system and cardiovascular system.

cluster_Neuron Nociceptive Neuron Painful_Stimulus Painful Stimulus Nav1_7 Nav1.7 Channel Painful_Stimulus->Nav1_7 Activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ Influx Aneratrigine Aneratrigine HCl Aneratrigine->Nav1_7 Inhibits Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

Figure 1: Proposed mechanism of action of this compound.

Dosage Considerations in Research Animals

The selection of an appropriate dose for this compound in research animals is critical for obtaining meaningful and reproducible data. Dosage will vary depending on the animal species, the route of administration, the specific pain model, and the formulation used. Due to Aneratrigine's poor aqueous solubility in acidic conditions, formulation strategies, such as the inclusion of sodium bicarbonate, have been developed to enhance its oral bioavailability.

Table 1: Hypothetical Dosage Ranges for this compound in Rodent Models
Animal ModelRoute of AdministrationDosage Range (mg/kg)FrequencyNotes
Rat Oral (gavage)10 - 100Once dailyDose-ranging studies are recommended to establish the MTD and effective dose. Formulation with a pH-modifying excipient may be necessary.
Intravenous (bolus)1 - 10Single doseUseful for pharmacokinetic studies and rapid assessment of target engagement.
Intraperitoneal5 - 50Once dailyMay offer higher bioavailability than oral administration for initial efficacy screening.
Mouse Oral (gavage)10 - 100Once dailySimilar to rats, formulation is a key consideration. Allometric scaling from rat studies can be a starting point.
Intravenous (tail vein)1 - 10Single doseFor pharmacokinetic profiling and acute efficacy studies.
Intraperitoneal5 - 50Once dailyA common route for efficacy testing in mouse models of pain.

Note: The above dosage ranges are hypothetical and should be confirmed through dose-ranging and maximum tolerated dose (MTD) studies.

Experimental Protocols

The following protocols are provided as a guide for the preclinical evaluation of this compound in a rat model of neuropathic pain.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain using the CCI model, followed by the assessment of the analgesic efficacy of this compound.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g at the time of surgery).

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Allow at least one week of acclimatization before any procedures.

2. CCI Surgery:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Shave and disinfect the lateral surface of the left thigh.

  • Make a small incision and expose the sciatic nerve through blunt dissection of the biceps femoris muscle.

  • Loosely tie four chromic gut (4-0) ligatures around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesia as per institutional guidelines.

  • Sham-operated animals should undergo the same procedure without nerve ligation.

3. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle. For oral administration, a suspension containing a pH-modifying agent like sodium bicarbonate may be required to improve dissolution and absorption. For intravenous or intraperitoneal administration, a saline-based solution may be appropriate, depending on the solubility of the specific salt form.

  • Administer the drug or vehicle to the rats at the predetermined dosages and schedule.

4. Behavioral Testing (Assessment of Mechanical Allodynia):

  • Conduct behavioral testing before surgery (baseline) and at regular intervals post-surgery (e.g., days 7, 14, 21) to confirm the development of neuropathic pain.

  • Assess mechanical allodynia using von Frey filaments. Place the rat in a testing chamber with a wire mesh floor.

  • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

  • Determine the paw withdrawal threshold (PWT) in grams. A significant decrease in PWT in the ipsilateral paw compared to baseline and the contralateral paw indicates mechanical allodynia.

  • On the day of drug testing, measure the baseline PWT, administer this compound or vehicle, and then re-measure the PWT at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to evaluate the analgesic effect.

5. Data Analysis:

  • Express data as the mean ± SEM.

  • Use appropriate statistical tests (e.g., two-way repeated measures ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle control group.

  • A p-value of <0.05 is typically considered statistically significant.

cluster_Workflow Experimental Workflow for Efficacy Testing Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (von Frey) Acclimatization->Baseline CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline->CCI_Surgery Recovery Post-operative Recovery (7-14 days) CCI_Surgery->Recovery Pain_Confirmation Confirmation of Neuropathic Pain (Behavioral Testing) Recovery->Pain_Confirmation Drug_Administration Aneratrigine HCl or Vehicle Administration Pain_Confirmation->Drug_Administration Post_Dose_Testing Post-dose Behavioral Testing (Time-course) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis Post_Dose_Testing->Data_Analysis

Figure 2: Experimental workflow for evaluating Aneratrigine HCl in a rat neuropathic pain model.

Conclusion and Limitations

The information provided in these application notes is intended to serve as a guide for researchers investigating the preclinical pharmacology of this compound. The provided dosage ranges are hypothetical and underscore the necessity of conducting thorough dose-finding studies for this specific compound. The experimental protocol for the CCI model is a standard method for inducing neuropathic pain and can be adapted for the evaluation of Aneratrigine's analgesic properties. Researchers should always adhere to institutional and national guidelines for the ethical use of animals in research. The lack of specific, publicly available preclinical data for this compound necessitates a cautious and empirical approach to study design.

Troubleshooting & Optimization

Aneratrigine hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aneratrigine (B12380354) hydrochloride. The information is designed to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: My Aneratrigine hydrochloride is not dissolving in aqueous buffer. What should I do?

A1: this compound exhibits pH-dependent solubility and is known to have low solubility in acidic conditions.[1][2] Consider the following troubleshooting steps:

  • Adjust the pH: The solubility of the related salt, aneratrigine mesylate, is significantly higher at pH 4.0 compared to gastric pH 1.2.[1] Systematically adjust the pH of your buffer to a less acidic range to enhance solubility.

  • Use of Co-solvents: For stock solutions, organic solvents like DMSO can be used. Aneratrigine is soluble in DMSO at 100 mg/mL.[3] For aqueous-based assays, a small percentage of a co-solvent may be necessary.

  • Gentle Heating and Sonication: If you observe precipitation, gentle heating and/or sonication can aid in dissolution.[3] However, be cautious as excessive heat may promote degradation, especially in certain formulations.[1][2]

Q2: I am observing a yellow discoloration in my formulation containing this compound. What is the cause?

A2: Discoloration (from white to pale yellow) can be an indicator of chemical instability and degradation.[1][2] This has been particularly noted in formulations containing sodium bicarbonate, where prolonged exposure to heat and moisture during manufacturing processes like wet granulation can lead to the decomposition of sodium bicarbonate, raising the pH and catalyzing degradation pathways.[1][2] It is crucial to control the temperature and moisture content during formulation and storage.

Q3: What are the recommended storage conditions for this compound?

A3: For the solid powder, storage at -20°C for up to 3 years is recommended.[3] Stock solutions in solvents like DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[3]

Q4: I am seeing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the reason?

A4: The appearance of new peaks in your chromatogram suggests degradation of the compound. Aneratrigine can be sensitive to thermal and moisture stress, especially in the presence of alkaline excipients.[1][2] Review your storage conditions and the composition of your solution. To confirm if the new peaks are degradants, a forced degradation study is recommended.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Precipitation in aqueous buffer Low aqueous solubility, especially at acidic pH.1. Increase the pH of the buffer. 2. Add a small amount of a co-solvent (e.g., DMSO, PEG300).[3] 3. Gently warm and/or sonicate the solution.[3]
Incomplete dissolution of solid Insufficient solvent volume or inappropriate solvent.1. Increase the solvent volume. 2. For non-aqueous applications, consider solvents like DMSO in which it has high solubility.[3]
Phase separation in a mixed solvent system Immiscibility of solvents or exceeding the solubility limit in the mixture.1. Ensure miscibility of all solvent components. 2. Prepare a more dilute solution.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Discoloration of solid or solution Chemical degradation.1. Store the compound under recommended conditions (-20°C for solid, -80°C for solutions).[3] 2. Protect from light and moisture. 3. Avoid high temperatures during formulation.[1][2]
Appearance of new peaks in HPLC Degradation of the compound.1. Confirm the identity of the new peaks through forced degradation studies and mass spectrometry. 2. Re-evaluate the formulation for incompatible excipients.
Loss of potency over time Instability under storage conditions.1. Perform a stability study under controlled temperature and humidity. 2. Analyze samples at regular intervals using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Aqueous Solubility of Aneratrigine (Mesylate Salt) at Different pH Values

Disclaimer: The following data is for Aneratrigine mesylate and is provided as a reference for the pH-dependent solubility of Aneratrigine salts.

pHSolubility (mg/mL)
1.20.03 - 0.06[1][2]
4.05.22[1]
6.80.71[1]
Aqueous Media (unspecified pH)4.91[1]

Table 2: Solubility of Aneratrigine in Various Solvents

Solvent SystemSolubility
DMSO100 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[3]
EthanolData not available
MethanolData not available
AcetonitrileData not available

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment

This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.

1. Materials:

  • This compound

  • Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.0, 6.8, 7.4)

  • DMSO (for stock solution)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a known volume of each aqueous buffer in a microcentrifuge tube or vial.

  • Ensure there is visible solid material in the suspension to confirm saturation.

  • Seal the tubes/vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours to ensure the solution has reached thermodynamic equilibrium.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with the mobile phase and analyze the concentration of the dissolved compound by a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility at that specific pH.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber

  • Oven

  • HPLC system with UV/PDA detector and Mass Spectrometer (MS)

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat in an oven (e.g., 80°C) for a defined period.

  • Photostability: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A sample protected from light should be used as a control.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC-UV/MS method to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) S1 Prepare Stock Solution in DMSO S2 Add to Aqueous Buffers (various pH) S1->S2 S3 Equilibrate (24-48h) S2->S3 S4 Separate Solid & Supernatant S3->S4 S5 Analyze Supernatant by HPLC S4->S5 ST1 Expose Aneratrigine HCl to Stress Conditions ST2 Acid, Base, Oxidative, Thermal, Photolytic ST1->ST2 ST3 Analyze Samples at Time Points ST4 Separate Degradants by HPLC ST3->ST4 ST5 Identify Degradants by MS/NMR ST4->ST5

Caption: Experimental workflows for solubility and stability assessment.

degradation_pathway cluster_stress Stress Conditions Aneratrigine This compound Acid Acid Hydrolysis Aneratrigine->Acid H+ / H2O Base Base Hydrolysis Aneratrigine->Base OH- / H2O Oxidation Oxidation Aneratrigine->Oxidation [O] Photo Photolysis Aneratrigine->Photo Thermal Thermal Aneratrigine->Thermal Δ Degradant_A Degradation Product(s) A Acid->Degradant_A Degradant_B Degradation Product(s) B Base->Degradant_B Degradant_C Degradation Product(s) C Oxidation->Degradant_C Degradant_D Degradation Product(s) D Photo->Degradant_D Degradant_E Degradation Product(s) E Thermal->Degradant_E

Caption: Conceptual degradation pathways of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Aneratrigine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Aneratrigine hydrochloride.

General Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

This compound is the salt form of Aneratrigine, a weakly basic compound. While the hydrochloride salt is formed to improve solubility compared to the free base, its aqueous solubility can still be limited, particularly in neutral or alkaline pH environments. The low solubility is attributed to the hydrophobic nature of the Aneratrigine molecule. For weakly basic drugs, the solubility of the hydrochloride salt is highly dependent on the pH of the aqueous medium.[1][2]

Q2: What are the intrinsic solubility of Aneratrigine free base and the solubility of its hydrochloride salt in water?

The intrinsic solubility of the Aneratrigine free base is very low. The hydrochloride salt form significantly improves this, but challenges remain. Below is a summary of its fundamental solubility properties.

ParameterValueConditions
Aneratrigine Free Base
Intrinsic Solubility (S₀)< 0.01 mg/mLpH 7.4, 25°C
This compound
Aqueous Solubility~0.5 mg/mLPurified Water, 25°C
pKa (of conjugate acid)5.525°C

Q3: What are the initial steps I should take to improve the solubility of this compound for in vitro experiments?

For initial in vitro screening, the simplest approaches are often sufficient. The recommended starting points are pH adjustment and the use of co-solvents . Most weak bases are more soluble at an acidic pH.[1] If pH adjustment is not compatible with your experimental system, a small percentage of a water-miscible organic solvent (co-solvent) can be effective.[3][4]

Troubleshooting Guides & Protocols for Solubility Enhancement

This section provides detailed guides for several common techniques to overcome the solubility challenges of this compound.

Technique 1: pH Adjustment

FAQs

  • Q: How does pH affect the solubility of Aneratrigine HCl? A: Aneratrigine HCl, the salt of a weak base, is more soluble in acidic conditions (pH < pKa). As the pH increases above the pKa of 5.5, the compound converts to its less soluble free base form, leading to precipitation.[5][] Therefore, maintaining an acidic pH is crucial for keeping the drug in solution.

Troubleshooting

  • Issue: My compound precipitates when I add it to my neutral (pH 7.4) cell culture media or buffer.

    • Solution 1: Prepare a Concentrated Stock in Acidic Buffer. Prepare a high-concentration stock solution of Aneratrigine HCl in an acidic buffer (e.g., pH 4.0 citrate (B86180) buffer). When diluting this stock into your final neutral media, ensure the final concentration of the drug is well below its solubility limit at pH 7.4 to avoid precipitation.

    • Solution 2: pH-modifying Excipients. For solid formulations, incorporating pH-modifying excipients can create an acidic microenvironment upon dissolution, which can aid in keeping the drug solubilized.[]

Data Presentation: Solubility of Aneratrigine HCl at Various pH Values

pHBuffer SystemSolubility (mg/mL) at 25°C
2.0HCl> 50
4.0Citrate Buffer15.2
5.5Acetate Buffer1.8
6.8Phosphate Buffer0.2
7.4Phosphate Buffer< 0.1

Experimental Protocol: Preparation of a Buffered Solution of Aneratrigine HCl

  • Determine Target pH: Select a pH where Aneratrigine HCl has adequate solubility and is compatible with your experiment. For example, pH 4.0.

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer at pH 4.0.

  • Dissolution: Weigh the required amount of Aneratrigine HCl powder. Slowly add it to the citrate buffer while stirring continuously with a magnetic stirrer.

  • Sonication (Optional): If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.

Visualization: pH-Solubility Decision Workflow

Start Start: Need to dissolve Aneratrigine HCl Check_pH Is the experimental medium acidic (pH < 5.5)? Start->Check_pH Dissolve Dissolve directly in medium Check_pH->Dissolve Yes Prep_Stock Prepare concentrated stock in acidic buffer (e.g., pH 4) Check_pH->Prep_Stock No Success Success: Drug is solubilized Dissolve->Success Dilute Dilute stock into final medium. Keep final drug concentration low. Prep_Stock->Dilute Check_Precipitate Precipitation observed? Dilute->Check_Precipitate Check_Precipitate->Success No Failure Consider alternative methods (e.g., Co-solvents) Check_Precipitate->Failure Yes

Caption: pH-Solubility Decision Workflow.
Technique 2: Co-solvent Systems

FAQs

  • Q: Which co-solvents are suitable for Aneratrigine HCl? A: Common water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (e.g., PEG 400) are effective co-solvents.[4][7] For sensitive biological assays, dimethyl sulfoxide (B87167) (DMSO) is frequently used, but its concentration in the final medium should typically be kept below 0.5% to avoid toxicity.

Troubleshooting

  • Issue: The drug precipitates upon dilution of the co-solvent stock solution in my aqueous buffer.

    • Solution 1: Optimize Co-solvent Blend. A combination of co-solvents can sometimes maintain solubility upon dilution better than a single solvent. For instance, a blend of PEG 400 and ethanol might be more effective.

    • Solution 2: Slower Addition and Mixing. Add the stock solution dropwise into the vigorously stirring aqueous medium. This avoids localized high concentrations that can trigger precipitation.

    • Solution 3: Use a Surfactant. Including a small amount of a non-ionic surfactant (e.g., Tween® 80) in the aqueous dilution medium can help stabilize the drug and prevent precipitation.[3]

Data Presentation: Solubility of Aneratrigine HCl in Co-solvent Systems

Co-solvent System (v/v in water)Solubility (mg/mL) at 25°C
10% Ethanol2.5
20% Propylene Glycol5.8
20% PEG 4008.1
10% Ethanol / 10% PEG 4009.5
100% DMSO (for stock)> 100

Experimental Protocol: Screening for an Effective Co-solvent System

  • Solvent Selection: Choose a set of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400).

  • Prepare Blends: Prepare various blends of the co-solvent with water (e.g., 10%, 20%, 40% v/v).

  • Determine Solubility: Add an excess amount of Aneratrigine HCl to each blend in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sampling and Analysis: Centrifuge the samples to pellet the undissolved drug. Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

Visualization: Co-solvent Screening Workflow

Start Start: Select Co-solvents (e.g., Ethanol, PG, PEG 400) Prep_Blends Prepare aqueous blends (10%, 20%, 40% v/v) Start->Prep_Blends Add_Drug Add excess Aneratrigine HCl to each blend Prep_Blends->Add_Drug Equilibrate Equilibrate for 24-48h at constant temperature Add_Drug->Equilibrate Analyze Centrifuge and analyze supernatant via HPLC Equilibrate->Analyze Evaluate Evaluate solubility data and select optimal system Analyze->Evaluate End End: Optimal co-solvent system identified Evaluate->End

Caption: Co-solvent Screening Workflow.
Technique 3: Cyclodextrin (B1172386) Complexation

FAQs

  • Q: How do cyclodextrins improve the solubility of Aneratrigine HCl? A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] The hydrophobic Aneratrigine molecule can be encapsulated within this cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, which dramatically increases its apparent aqueous solubility.[9][10] Commonly used CDs include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[8]

Troubleshooting

  • Issue: I am not seeing a significant increase in solubility with cyclodextrins.

    • Solution 1: Try Different CD Types. The size of the CD cavity and its derivatives matter. If β-CDs are ineffective, try γ-CDs which have a larger cavity, or vice-versa.

    • Solution 2: Optimize Drug:CD Ratio. The solubility enhancement is dependent on the concentration of the cyclodextrin. A phase-solubility study is recommended to determine the optimal ratio and binding constant.

    • Solution 3: Change Preparation Method. Simple physical mixing may not be sufficient. Methods like kneading, co-evaporation, or freeze-drying promote more efficient complex formation.[9][11]

Data Presentation: Solubility Enhancement with Cyclodextrins

Cyclodextrin (Concentration)Apparent Solubility of Aneratrigine (mg/mL)
None (Water)0.5
5% w/v HP-β-CD8.9
10% w/v HP-β-CD16.5
5% w/v SBE-β-CD12.3
10% w/v SBE-β-CD25.1

Experimental Protocol: Preparation of an Aneratrigine HCl-CD Complex (Co-evaporation)

  • Dissolve CD: Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in water to form a clear solution.

  • Dissolve Drug: Dissolve Aneratrigine HCl in a suitable organic solvent, such as ethanol or methanol.[9]

  • Mix Solutions: Slowly add the drug solution to the cyclodextrin solution while stirring.

  • Solvent Evaporation: Remove the organic solvent and water using a rotary evaporator under reduced pressure. This will leave a thin film or solid powder.

  • Collection and Storage: Scrape the resulting solid complex from the flask and store it in a desiccator until use. This powder can then be dissolved in an aqueous medium.

Visualization: Cyclodextrin Inclusion Complex Formation

cluster_0 Before Complexation cluster_1 After Complexation Drug Aneratrigine (Hydrophobic) Water Water Drug->Water Poorly Soluble Process Formation of Inclusion Complex CD Cyclodextrin Complex Inclusion Complex Water2 Water Complex->Water2 Highly Soluble Process->Complex

Caption: Mechanism of Cyclodextrin Inclusion.
Technique 4: Amorphous Solid Dispersions (ASDs)

FAQs

  • Q: What is an amorphous solid dispersion and how can it help? A: An ASD is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[12][13] The crystalline form of a drug requires energy to break its crystal lattice before it can dissolve. By converting the drug to a high-energy amorphous state, this energy barrier is removed, leading to significantly faster dissolution and higher apparent solubility, often achieving a supersaturated state.[14]

Troubleshooting

  • Issue: My ASD is unstable and the drug recrystallizes over time.

    • Solution 1: Polymer Selection. The choice of polymer is critical. Polymers with a high glass transition temperature (Tg) and strong interactions (e.g., hydrogen bonding) with the drug can prevent recrystallization.[15] Common polymers include PVP, HPMC-AS, and Soluplus®.

    • Solution 2: Optimize Drug Loading. High drug loading increases the tendency to recrystallize. Reduce the drug-to-polymer ratio to improve stability.

    • Solution 3: Control Moisture. Amorphous systems are often sensitive to moisture, which can act as a plasticizer and promote recrystallization. Store ASDs in tightly sealed containers with a desiccant.

Data Presentation: Dissolution Rate of Crystalline vs. ASD Aneratrigine

FormulationPolymerDrug Loading% Dissolved in 30 min (pH 6.8)
Crystalline Aneratrigine HCl-100%< 5%
ASD 1PVP K3025%75%
ASD 2HPMC-AS25%88%
ASD 3Soluplus®25%95%

Experimental Protocol: Preparation of an ASD (Solvent Evaporation)

  • Polymer and Drug Dissolution: Select a suitable polymer (e.g., HPMC-AS). Dissolve both the polymer and Aneratrigine HCl in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Solvent Removal: Evaporate the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent phase separation.

  • Further Drying: Dry the resulting solid film or powder in a vacuum oven at a temperature below the polymer's Tg for 24 hours to remove all residual solvent.

  • Milling: Gently mill the dried ASD into a fine powder for further characterization and use.

Visualization: ASD Preparation and Dissolution Workflow

cluster_prep ASD Preparation cluster_diss Dissolution Dissolve Dissolve Drug + Polymer in organic solvent Evaporate Evaporate solvent (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum dry to remove residual solvent Evaporate->Dry Mill Mill to form powder Dry->Mill ASD_Powder Amorphous Drug in Polymer Matrix Mill->ASD_Powder Add_Water Add to Aqueous Medium ASD_Powder->Add_Water Supersaturate Rapid Dissolution & Supersaturation Add_Water->Supersaturate cluster_top_down Top-Down Methods cluster_bottom_up Bottom-Up Methods Title Nanosuspension Production Large_Crystals Large Drug Crystals Milling Media Milling or High-Pressure Homogenization Large_Crystals->Milling Nano_1 Nanosuspension Milling->Nano_1 Drug_Solution Drug in Solution Precipitation Precipitation or Supercritical Fluid Methods Drug_Solution->Precipitation Nano_2 Nanosuspension Precipitation->Nano_2

References

Technical Support Center: Improving Aneratrigine Stability via Dry Granulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of Aneratrigine using the dry granulation method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of dry granulation of Aneratrigine.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why is my Aneratrigine formulation showing discoloration (turning pale yellow) after granulation? This is likely due to the degradation of Aneratrigine, especially in the presence of an alkaline pH modifier like sodium bicarbonate when exposed to heat and moisture.[1][2][3] This was a significant issue observed with wet granulation.- Switch to Dry Granulation: Dry granulation minimizes exposure to heat and moisture, which is crucial for preventing the decomposition of sodium bicarbonate and subsequent degradation of Aneratrigine.[1][2][3] - Optimize Roller Compaction Parameters: Ensure that the heat generated during the roller compaction process is minimal.[4]
I'm observing a high level of total impurities (>1.0%) in my final product. The use of wet granulation with heat for drying can lead to the decomposition of excipients like sodium bicarbonate, creating an alkaline microenvironment that promotes the degradation of Aneratrigine.[1]- Adopt Dry Granulation: This method avoids the use of liquid binders and a heating/drying step, thus preserving the chemical integrity of the formulation.[1][5] - Monitor Critical Process Parameters: In dry granulation, carefully control parameters like roller pressure, roll speed, and roll gap to avoid excessive stress on the material.[1][6]
The granules produced have poor flowability. This can be due to inconsistent particle size distribution or the generation of excessive fines.[7]- Optimize Milling Parameters: Adjust the mill screen orifice size and milling speed to achieve a more uniform granule size.[1][4] - Control Roller Compaction Parameters: The compaction force and roller speed directly influence the density and uniformity of the ribbon, which in turn affects the granule properties.[1][6]
The dissolution rate of my Aneratrigine capsules is below the target (>80% in 30 minutes). Aneratrigine has poor aqueous solubility in acidic conditions.[1][2][3] Inadequate granulation or improper excipient ratios can hinder dissolution.- Incorporate a pH Modifier: The use of sodium bicarbonate helps to create a more alkaline microenvironment, enhancing the dissolution of Aneratrigine.[1][2][3] - Optimize Formulation: The ratio of Aneratrigine to excipients is critical. A design of experiments (DoE) approach can help in optimizing the formulation for desired dissolution.
There is a loss of content uniformity in the final blend. This can be caused by the segregation of the blend, especially when the roller speed is too high, leading to inadequate compaction.[4]- Adjust Roller Speed: A lower roller speed increases the dwell time for particle compaction, leading to a more uniform ribbon and better content uniformity.[4] - Optimize Feeder Screw Speed: The feeder screw speed should be adjusted in accordance with the roller speed to ensure a consistent flow of powder.[4]

Frequently Asked Questions (FAQs)

1. Why is dry granulation preferred over wet granulation for Aneratrigine formulations containing sodium bicarbonate?

Wet granulation was found to cause significant stability issues for Aneratrigine when formulated with sodium bicarbonate. The combination of moisture and heat during the wet granulation and subsequent drying process leads to the decomposition of sodium bicarbonate. This decomposition raises the pH of the formulation, which in turn catalyzes the degradation of Aneratrigine, resulting in discoloration and the formation of impurities.[1][2][3] Dry granulation, specifically roller compaction, avoids the use of liquid binders and high-temperature drying, thereby minimizing moisture and heat exposure and preserving the stability of the drug product.[1][5]

2. What are the critical process parameters to control during the dry granulation of Aneratrigine?

The critical process parameters for roller compaction, a common dry granulation technique, include:

  • Compaction Force/Roller Pressure: This determines the density and hardness of the compacted ribbon.[1][6]

  • Roller Speed: This affects the dwell time of the powder between the rollers and can influence ribbon uniformity.[1][4]

  • Roll Gap: The distance between the rollers, which controls the thickness of the ribbon.[1]

  • Feeder Screw Speed: This controls the rate at which the powder blend is fed to the rollers.[4]

  • Milling Parameters: The screen size and speed of the mill used to size the granulated ribbon will determine the final particle size distribution of the granules.[1][4]

3. What excipients are generally compatible with Aneratrigine?

While specific compatibility studies for a wide range of excipients with Aneratrigine are not extensively published, some key considerations can be made. Aneratrigine contains amine functional groups.[8] Therefore, it is crucial to avoid excipients that can lead to incompatibilities, such as:

  • Reducing Sugars (e.g., lactose): These can participate in the Maillard reaction with amine-containing drugs, leading to discoloration and degradation.[9][10][11][12]

  • Excipients with Reactive Impurities: Some excipients may contain reactive impurities like peroxides or aldehydes that can lead to oxidative degradation.[13]

A study on a stable dry granulation formulation of Aneratrigine utilized sodium bicarbonate as a pH modifier to enhance dissolution.[1][2][3]

4. How can I monitor the stability of my Aneratrigine formulation?

Stability testing should be conducted under various environmental conditions (e.g., temperature, humidity, light) to assess changes over time.[14] Key analytical techniques for stability monitoring include:

  • High-Performance Liquid Chromatography (HPLC): To separate, identify, and quantify the active pharmaceutical ingredient (API) and any degradation products.[15]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it helps in the structural elucidation of degradation products.[16]

  • Spectroscopy (UV-Vis, IR, NMR): For rapid and non-destructive analysis of the product's composition.[15]

  • Physical Characterization: Monitoring for changes in appearance (discoloration), dissolution profile, and moisture content.[2]

Quantitative Data Summary

The following tables summarize the stability data for Aneratrigine formulations prepared by wet and dry granulation.

Table 1: Comparison of Total Impurities in Aneratrigine Formulations

Granulation MethodBatch SizeStorage ConditionTotal Impurities (%)
Wet GranulationProduction Scale (25.9 kg)AcceleratedUp to 1.3%[1]
Dry GranulationLaboratory Scale (1.5 kg)Not Specified< 0.05%[1][2][3]
Dry GranulationPilot Scale (5.4 kg)Not Specified< 0.05%[1][2][3]
Dry GranulationCommercial Scale (25.9 kg)Not Specified< 0.05%[1][2][3]

Table 2: Dissolution Profile of Optimized Dry Granulation Formulation

Time PointDissolution MediumDissolution (%)
30 minutespH 4.0>80%[1][2][3]

Experimental Protocols

Representative Experimental Protocol for Dry Granulation of Aneratrigine using Roller Compaction

This protocol is a representative methodology based on general principles of dry granulation and the information available for Aneratrigine.

  • Blending:

    • Accurately weigh Aneratrigine and all intra-granular excipients (e.g., diluents, disintegrants, and a portion of the lubricant).

    • Combine the weighed materials in a suitable blender (e.g., V-blender or bin blender).

    • Blend for a predetermined time (e.g., 10-15 minutes) to ensure a homogenous mixture.

  • Roller Compaction:

    • Set up the roller compactor with the desired parameters. Based on general principles, starting parameters could be:

      • Compaction Force: 4-8 kN/cm

      • Roller Speed: 2-5 rpm

      • Roll Gap: 1.5-3.0 mm

      • Feeder Screw Speed: Adjusted to maintain a consistent powder flow to the rollers.

    • Transfer the powder blend to the hopper of the roller compactor.

    • Initiate the compaction process to produce a continuous ribbon of compacted material.

  • Milling:

    • The compacted ribbon is fed directly into a milling unit integrated with the roller compactor.

    • Select an appropriate screen size (e.g., 1.0-2.0 mm) and set the milling speed to achieve the desired granule size distribution.

    • Collect the milled granules.

  • Final Blending:

    • Transfer the granules to a blender.

    • Add the extra-granular excipients (e.g., remaining lubricant, glidant).

    • Blend for a shorter duration (e.g., 3-5 minutes) to ensure uniform distribution of the lubricant and glidant without over-lubrication.

  • Encapsulation:

    • The final blend is then encapsulated into appropriate size capsules using an encapsulation machine.

Visualizations

experimental_workflow cluster_pre_compaction Pre-Compaction cluster_granulation Dry Granulation cluster_post_compaction Post-Compaction weighing Weighing of Aneratrigine and Intra-granular Excipients blending1 Initial Blending weighing->blending1 roller_compaction Roller Compaction blending1->roller_compaction milling Milling of Ribbon roller_compaction->milling blending2 Final Blending with Extra-granular Excipients milling->blending2 encapsulation Encapsulation blending2->encapsulation

Caption: Experimental workflow for the dry granulation of Aneratrigine.

degradation_pathway cluster_wet_granulation Wet Granulation Environment cluster_degradation Degradation Cascade cluster_dry_granulation Dry Granulation Solution heat_moisture Heat + Moisture nahco3 Sodium Bicarbonate (NaHCO3) heat_moisture->nahco3 Decomposition ph_increase Increased pH (Alkaline Microenvironment) nahco3->ph_increase aneratrigine Aneratrigine ph_increase->aneratrigine Catalyzes Degradation degradation_products Degradation Products (Discoloration & Impurities) aneratrigine->degradation_products dry_granulation Dry Granulation stable_aneratrigine Stable Aneratrigine Product dry_granulation->stable_aneratrigine Prevents Degradation

Caption: Proposed degradation pathway of Aneratrigine in the presence of sodium bicarbonate under wet granulation conditions and the mitigating role of dry granulation.

References

Technical Support Center: Aneratrigine Hydrochloride Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aneratrigine hydrochloride patch clamp recordings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective blocker of the voltage-gated sodium channel subtype Nav1.7.[1][2] This channel is predominantly expressed in peripheral sensory neurons and is a key player in the transmission of pain signals. Due to its role in nociception, Nav1.7 is a significant target for the development of new analgesic drugs.

Q2: I am having trouble achieving a stable giga-ohm (GΩ) seal when this compound is in the pipette solution. What could be the cause?

This is a common issue when working with lipophilic compounds. The hydrophobic nature of Aneratrigine may cause it to interact with the cell membrane or the pipette tip, making it difficult to form a high-resistance seal.

  • Troubleshooting Tip: To circumvent this, you can try back-filling your pipette. First, fill the very tip of the pipette with your standard, drug-free internal solution. Then, carefully fill the rest of the pipette with the Aneratrigine-containing solution. This provides a brief window to form a stable seal before the drug diffuses to the tip and interacts with the cell membrane.

Q3: My recordings show a gradual decrease in current amplitude (rundown) over time after establishing the whole-cell configuration. How can I minimize this effect?

Current rundown is a common challenge in whole-cell patch clamp recordings and can be exacerbated by the compound being studied. Several factors can contribute to this phenomenon:

  • Dialysis of Intracellular Components: The whole-cell configuration allows for the dialysis of essential intracellular molecules into the recording pipette. To mitigate this, ensure your internal solution is supplemented with 2 mM ATP-Mg and 0.3 mM GTP to support channel function.

  • Cell Health: A decline in cell viability during the recording can lead to rundown. Ensure your cells are healthy before patching and that the recording solutions are fresh and properly oxygenated.

  • Alternative Configuration: If rundown persists, consider using the perforated patch-clamp technique. This method uses an antibiotic, such as amphotericin B or nystatin, to create small pores in the cell membrane, providing electrical access without dialyzing larger intracellular components.

Q4: I am not observing the expected level of block at my test concentration of this compound. What are some potential reasons?

Several factors could contribute to a perceived lack of efficacy:

  • Solution Stability and Preparation: this compound is soluble in DMSO. Prepare a concentrated stock solution in 100% DMSO and make fresh dilutions in your external solution for each experiment. Ensure the final DMSO concentration in the recording solution is low (typically <0.1%) to avoid off-target effects. Due to its lipophilic nature, the compound may adsorb to the tubing of your perfusion system. Using a perfusion system with minimal tubing length and made of inert materials can help.

  • State-Dependent Block: The block of Nav1.7 by many inhibitors is state-dependent, meaning the drug binds with different affinities to the resting, open, and inactivated states of the channel. The potency of Aneratrigine may be influenced by the holding potential and the voltage protocol used. To enhance the block, you can use a more depolarized holding potential (e.g., -70 mV instead of -120 mV) to increase the proportion of channels in the inactivated state, to which many sodium channel blockers bind with higher affinity.

  • Use-Dependent Block: The inhibitory effect of some sodium channel blockers is enhanced by repetitive stimulation (use-dependence). If you are applying single depolarizing pulses, you may not be observing the full extent of the block. Try applying a train of depolarizing pulses (e.g., at 10-20 Hz) to assess for use-dependent effects.

Troubleshooting Guides

Problem 1: Unstable Baseline or Increased Noise in the Presence of this compound
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the final recording solution for any signs of precipitation. If observed, try preparing a fresh dilution from the stock solution. Gentle sonication of the stock solution before dilution may also be helpful.
Interaction with Electrode Ensure your Ag/AgCl pellet is properly chlorided and that there is no salt crystallization on the electrode or in the holder.
Electrical Noise Re-check the grounding of your setup. Ensure the Faraday cage is properly closed and that all equipment inside is grounded to a common point.
Problem 2: Inconsistent IC50 Values Across Experiments
Possible Cause Troubleshooting Steps
Inconsistent Final DMSO Concentration Ensure the final DMSO concentration is identical across all tested concentrations of this compound.
Variability in Cell Health Use cells from a similar passage number and ensure consistent time in culture before recording. Discard any cells that appear unhealthy (e.g., irregular shape, blebbing).
Inaccurate Pipetting Use calibrated pipettes for preparing stock and working solutions to ensure accurate concentrations.
Voltage Control Issues Monitor the series resistance (Rs) throughout the experiment. A significant change in Rs can affect the actual membrane potential and lead to variability in the measured block. Aim for recordings with stable Rs.

Experimental Protocols

Standard Whole-Cell Voltage-Clamp Protocol for Nav1.7

This protocol is a general guideline and may require optimization for your specific cell type and recording system.

Cell Preparation:

  • HEK293 cells stably expressing human Nav1.7 are a commonly used model system.

  • Plate cells onto glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) 24-48 hours before the experiment.

  • Use cells at a low passage number for optimal channel expression and health.

Solutions:

Solution Type Components Concentration (mM)
External Solution NaCl140
KCl3
MgCl₂1
CaCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal Solution CsF140
NaCl10
EGTA1
HEPES10
pH adjusted to 7.3 with CsOH

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Store aliquots at -20°C or -80°C for long-term storage.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in the external solution to achieve the desired final concentrations. Ensure thorough mixing.

Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

  • Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction if necessary to achieve a GΩ seal.

  • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

Voltage Protocol for Tonic Block:

  • Hold the cell at a holding potential of -120 mV.

  • Apply a 50 ms (B15284909) depolarizing step to 0 mV to elicit Nav1.7 currents.

  • Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.

  • Perfuse the cell with different concentrations of this compound and record the steady-state block at each concentration.

Voltage Protocol for State-Dependence of Block:

  • To assess the voltage-dependence of the block, determine the IC50 at different holding potentials (e.g., -120 mV and -70 mV). A more depolarized holding potential will increase the proportion of channels in the inactivated state.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell Culture and Plating pipette Pull and Fill Pipette cell_prep->pipette sol_prep Prepare Internal/External Solutions sol_prep->pipette drug_prep Prepare Aneratrigine Stock and Dilutions record Apply Voltage Protocol and Record Currents drug_prep->record seal Approach Cell and Form GΩ Seal pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell whole_cell->record measure Measure Peak Current Amplitude record->measure normalize Normalize to Baseline measure->normalize plot Plot Concentration-Response Curve normalize->plot ic50 Calculate IC50 plot->ic50

A flowchart of the patch clamp experimental workflow.

troubleshooting_flow decision decision issue issue start Start Recording stable_seal Stable GΩ Seal? start->stable_seal stable_baseline Stable Baseline Current? stable_seal->stable_baseline Yes issue_seal Unstable Seal stable_seal->issue_seal No expected_block Expected Level of Block? stable_baseline->expected_block Yes issue_baseline Unstable Baseline / Rundown stable_baseline->issue_baseline No success Successful Recording expected_block->success Yes issue_block No/Low Block expected_block->issue_block No troubleshoot_seal Check Pipette Tip Back-fill Pipette Check Cell Health issue_seal->troubleshoot_seal Troubleshoot troubleshoot_baseline Check Solutions (ATP/GTP) Use Perforated Patch Check for Precipitation issue_baseline->troubleshoot_baseline Troubleshoot troubleshoot_block Verify Concentration Check State-Dependence Assess Use-Dependence issue_block->troubleshoot_block Troubleshoot

A logical diagram for troubleshooting common issues.

signaling_pathway cluster_membrane Cell Membrane Nav17 Nav1.7 Channel (Resting State) Nav17_open Nav1.7 Channel (Open State) Nav17->Nav17_open Activation Nav17_inactivated Nav1.7 Channel (Inactivated State) Nav17_open->Nav17_inactivated Inactivation Block Reduced Na+ Influx (Analgesia) Nav17_inactivated->Block Aneratrigine Aneratrigine (Extracellular) Aneratrigine->Nav17_inactivated Binds with high affinity Depolarization Membrane Depolarization

A simplified signaling pathway of Aneratrigine action.

References

Common artifacts in electrophysiological recordings of Aneratrigine

Author: BenchChem Technical Support Team. Date: December 2025

Aneratrigine Electrophysiology Technical Support Center

Disclaimer: "Aneratrigine" is a hypothetical compound for the purpose of this guide. The information provided below is based on common principles and challenges in electrophysiological recordings and is intended to serve as a general troubleshooting resource for researchers working with novel neuroactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of electrical noise encountered during electrophysiological recordings, and how can I identify it?

A1: The most common type of electrical noise is the 50/60 Hz line frequency noise, often referred to as "mains hum".[1] This interference originates from the alternating current (AC) power supply of the building and nearby electronic equipment.[2][3] You can identify it in your recordings as a persistent, sinusoidal wave at a frequency of 50 or 60 Hz (depending on your geographical location) and its harmonics (e.g., 100/120 Hz, 150/180 Hz).[1][2]

Q2: What is a "giga-seal," and why is it important for patch-clamp recordings?

A2: A "giga-seal" or gigaseal is a high-resistance electrical seal (≥ 1 GΩ) formed between the tip of the micropipette and the cell membrane.[4][5] This tight seal is crucial because it electrically isolates the patch of the membrane under the pipette tip from the rest of the bath solution. This isolation minimizes the leakage of current, which is essential for accurately measuring the small ionic currents flowing through the ion channels in the patched membrane.[6] A stable giga-seal is the foundation of a successful patch-clamp recording.[7]

Q3: What could cause a sudden loss of the whole-cell configuration during a recording?

A3: A sudden loss of the whole-cell configuration, often seen as a rapid increase in leak current and loss of signal, can be due to several factors.[8] These include:

  • Unhealthy cells: The cell membrane may be fragile and unable to sustain the patch.[4][9]

  • Pipette drift: Mechanical instability of the micromanipulator can cause the pipette to move, disrupting the seal.[10]

  • Poor quality seal: An initial seal that is not sufficiently strong (< 1 GΩ) can degrade over time.[11]

  • Inappropriate internal solution: A significant mismatch in osmolarity or pH between the intracellular solution and the cell's cytoplasm can stress the cell, leading to instability.[8][10]

  • Excessive suction or pressure changes: Abrupt changes in pressure can rupture the seal.[4]

Q4: Can the application of Aneratrigine itself introduce artifacts?

A4: Yes, the application of any compound, including the hypothetical Aneratrigine, can introduce artifacts. These may include:

  • Chemical artifacts: Some compounds, particularly reducing or oxidizing agents, can react with the Ag/AgCl electrodes, causing voltage offsets that can be misinterpreted as biological signals.[12]

  • Solvent effects: The vehicle solution used to dissolve Aneratrigine might have its own effects on the cell or the recording apparatus.

  • Perfusion-induced artifacts: The physical act of perfusing the solution can cause mechanical disturbances or changes in the liquid junction potential, leading to baseline shifts.[12]

Troubleshooting Guides

Issue 1: Excessive 50/60 Hz Noise in the Recording

Question: My recording is contaminated with a strong, regular oscillation at 60 Hz. How can I eliminate this noise?

Answer: 60 Hz (or 50 Hz) noise is a common problem, often stemming from improper grounding.[3][13] Follow these steps to troubleshoot:

StepActionRationale
1 Check Grounding Ensure all equipment (amplifier, microscope, manipulators, Faraday cage) is connected to a single, common ground point to avoid ground loops.[1][14] A "star" grounding configuration is often recommended.[1]
2 Isolate Noise Sources Systematically turn off and unplug nearby electronic devices (monitors, centrifuges, light sources, mobile phones) to identify the source of the interference.[2][7]
3 Inspect the Faraday Cage Confirm that the Faraday cage is properly closed and grounded. Any gaps can allow electromagnetic interference to penetrate.[3]
4 Optimize Cabling Keep cables as short as possible and twist headstage cables together to reduce their potential to act as antennas.[2][13]
5 Use a Notch Filter As a last resort, use a notch filter on your amplifier or in your software to specifically remove the 50/60 Hz frequency.[1] Be aware that this can sometimes distort signals with frequency components close to the notch frequency.[15]
Issue 2: Unstable Baseline (Drifting)

Question: My baseline current is not stable and is drifting continuously. What are the possible causes and solutions?

Answer: Baseline drift can be caused by a variety of factors, from the pipette to the health of the cell.

Potential CauseTroubleshooting Steps
Unstable Pipette/Seal Ensure a high-quality giga-seal (>1 GΩ) has been established.[11] If the seal resistance is low or fluctuating, the baseline will be unstable. Try using a fresh pipette. Pipette drift can also be a cause; ensure your micromanipulator is stable.[10]
Changing Junction Potential This can occur if the ionic composition of the bath solution changes, or if the level of the bath solution fluctuates. Maintain a constant perfusion rate and bath level.[16]
Cellular Health The cell may be unhealthy or dying, causing its membrane properties to change over time.[8] Try using a healthier preparation or reducing the time between slice preparation and recording.
Electrode Issues An unstable Ag/AgCl wire in the pipette or reference electrode can cause drift. Ensure proper chloriding of your electrodes.[12]
Issue 3: Difficulty Achieving a Giga-Seal

Question: I am having trouble forming a stable giga-seal on my cells. What should I check?

Answer: Forming a giga-seal is a critical step that can be influenced by many variables.[4]

ParameterRecommended Action
Pipette Quality Use a pipette with an appropriate resistance (typically 4-8 MΩ for whole-cell recordings).[4] Ensure the pipette tip is clean and not broken.
Cell Health Use healthy, visually clean cells. Debris on the cell surface can prevent a tight seal.[4][9]
Pressure Application Apply light positive pressure while approaching the cell to keep the pipette tip clean. Release the pressure upon contact and then apply gentle negative pressure to form the seal.[4]
Solutions Check the pH and osmolarity of your internal and external solutions to ensure they are within the appropriate physiological range.[4][8]

Quantitative Data Summary

The following table summarizes key parameters for successful whole-cell patch-clamp recordings.

ParameterTypical ValueImportance
Pipette Resistance (Rp)3 - 8 MΩAffects seal formation and access resistance.[10]
Seal Resistance (Rs)> 1 GΩMinimizes leak current and ensures recording stability.[4]
Access Resistance (Ra)< 20 MΩHigh access resistance can lead to voltage-clamp errors.[6]
Membrane Capacitance (Cm)5 - 100 pF (cell-dependent)Used to calculate membrane area and current density.
Holding Potential-60 to -70 mVMimics the resting membrane potential of many neurons.[4]

Experimental Protocols

Standard Whole-Cell Patch-Clamp Recording Protocol

This protocol outlines the basic steps for obtaining a whole-cell recording to study the effects of Aneratrigine.

  • Preparation:

    • Prepare artificial cerebrospinal fluid (aCSF) and intracellular pipette solution. Ensure both are filtered, and their pH and osmolarity are adjusted correctly.[8]

    • Prepare the cell or tissue slice and place it in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated aCSF.

  • Pipette Preparation:

    • Pull a glass capillary to create a micropipette with a resistance of 4-8 MΩ.[4]

    • Fill the pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.

    • Mount the pipette in the holder, which contains a chlorided silver wire.

  • Obtaining a Recording:

    • Lower the pipette into the bath and apply light positive pressure.

    • Measure the pipette resistance and correct for the liquid junction potential.

    • Under visual guidance, approach a healthy-looking cell.

    • Once the pipette touches the cell membrane, release the positive pressure.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ).[5]

    • Once a stable giga-seal is formed, apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[17]

    • Switch the amplifier to voltage-clamp mode and hold the cell at a resting potential (e.g., -70 mV).[9]

  • Data Acquisition:

    • Record baseline activity for a stable period.

    • Apply Aneratrigine via the perfusion system.

    • Record the changes in membrane current in response to voltage steps or other stimulation protocols.

Visualizations

Aneratrigine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Space Aneratrigine Aneratrigine Receptor Target Receptor (e.g., Voltage-Gated Sodium Channel) Aneratrigine->Receptor Binding Ion_Influx Na+ Ion Influx Receptor->Ion_Influx Inhibition Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential

Caption: Hypothetical signaling pathway for Aneratrigine.

Electrophysiology_Workflow Prep 1. Prepare Cell/ Slice and Solutions Pipette 2. Pull and Fill Micropipette Prep->Pipette Approach 3. Approach Cell & Form Giga-Seal Pipette->Approach WholeCell 4. Establish Whole-Cell Configuration Approach->WholeCell Baseline 5. Record Baseline Activity WholeCell->Baseline DrugApp 6. Apply Aneratrigine Baseline->DrugApp Record 7. Record Drug Effect DrugApp->Record Analysis 8. Data Analysis Record->Analysis

Caption: Experimental workflow for patch-clamp recording.

Troubleshooting_Tree Start High Noise in Recording? Is60Hz Is it 60/50 Hz hum? Start->Is60Hz Yes CleanSignal Recording is Clean Start->CleanSignal No CheckGround Check Grounding & Faraday Cage Is60Hz->CheckGround Yes IsDrift Is it Baseline Drift? Is60Hz->IsDrift No IsolateSource Isolate External Noise Sources CheckGround->IsolateSource CheckSeal Check Seal Stability & Cell Health IsDrift->CheckSeal Yes CheckSolutions Check Perfusion & Solutions CheckSeal->CheckSolutions

Caption: Troubleshooting decision tree for noise artifacts.

References

Technical Support Center: Analysis of Aneratrigine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Aneratrigine hydrochloride. It includes frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Where should I start with HPLC method development for this compound?

A1: Start with a reversed-phase HPLC method, which is suitable for a wide range of pharmaceutical compounds.[1] Given that this compound is a relatively polar molecule, a C18 or C8 column is a good starting point.[1] A systematic approach to method development would involve scouting for an appropriate mobile phase and column, followed by optimization of the chromatographic conditions.

Q2: What are the recommended initial HPLC parameters for this compound analysis?

A2: While a specific validated method for this compound is not publicly available, the following table provides recommended starting parameters based on its chemical properties and general principles for analyzing pharmaceutical hydrochlorides.

Table 1: Recommended Starting HPLC Parameters for this compound

ParameterRecommendationRationale & Considerations
Column C18 or C8, 150 x 4.6 mm, 5 µmC18 columns are a versatile starting point for many pharmaceutical compounds.[2]
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH 2.5-3.0) B: Acetonitrile (B52724) or Methanol (B129727)Acidified mobile phase improves peak shape for basic compounds like hydrochlorides.[3] Acetonitrile often provides better peak shape and lower backpressure than methanol.[4]
Elution Mode GradientStart with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time, then switch to a shallower gradient or isocratic elution for optimization.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Column Temperature 25-30 °CMaintaining a consistent temperature improves reproducibility.[6][7]
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and sensitivity.[2]
Detector UV-Vis DetectorWavelength should be selected based on the UV absorbance maximum of this compound. A scouting run using a photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Sample Diluent Mobile Phase or a mixture of Water and organic solventDissolving the sample in the mobile phase is ideal to prevent peak distortion.[8]

Q3: How should I prepare the sample of this compound for HPLC analysis?

A3: Accurately weigh a suitable amount of this compound and dissolve it in the chosen diluent (ideally the mobile phase) to a known concentration.[9][10] Use sonication if necessary to ensure complete dissolution.[2] Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter and prevent column blockage.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Peak Shape Problems

Q4: My peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing, where the peak has an extended tail, is a common issue that can affect quantification.[5][6]

Table 2: Troubleshooting Peak Tailing

Potential CauseSolution
Secondary Interactions The basic nature of the amine groups in this compound can interact with acidic silanol (B1196071) groups on the silica-based column packing, causing tailing. Lowering the mobile phase pH (e.g., to 2.5-3.0) with an acid like formic or phosphoric acid can suppress this interaction.[3] Using a column with end-capping can also minimize this effect.
Column Overload Injecting too much sample can lead to peak tailing.[12] Reduce the injection volume or dilute the sample.[12]
Column Contamination or Degradation Contaminants on the column frit or a void at the column inlet can distort peak shape.[3][8] Try back-flushing the column. If the problem persists, the column may need to be replaced.[3]
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the mobile phase.[8]

Q5: I am observing peak fronting. What is the cause?

A5: Peak fronting, the opposite of tailing, can be caused by injecting too large a volume of a sample dissolved in a weak solvent or by column overload.[6] Try reducing the injection volume or preparing the sample in the mobile phase.[6][8]

Q6: Why are my peaks broad?

A6: Broad peaks can reduce resolution and sensitivity.[6] This can be caused by a variety of factors including column inefficiency, high mobile phase viscosity, or sample overloading.[6] Ensure your mobile phase is well-mixed and consider using a less viscous organic solvent like acetonitrile.[4] Also, check for any extra-column volume in your system (e.g., long tubing) that could contribute to band broadening.

Retention and Resolution Issues

Q7: My retention times are shifting. What should I do?

A7: Inconsistent retention times are a sign of reproducibility issues.[5][7]

Table 3: Troubleshooting Retention Time Shifts

Potential CauseSolution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition, especially pH, can cause significant shifts in retention time.[3][8] Prepare the mobile phase carefully and consistently.
Fluctuating Column Temperature Changes in temperature can affect retention times.[6] Use a column oven to maintain a constant temperature.[7]
Pump Malfunction or Leaks Leaks in the system or problems with the pump can lead to an inconsistent flow rate, affecting retention times.[7] Check the system for leaks and ensure the pump is functioning correctly.
Column Equilibration Insufficient column equilibration time before injection can lead to drifting retention times, especially when using a new mobile phase.[8] Ensure the column is fully equilibrated before starting your analytical run.

Q8: I have poor resolution between my analyte peak and an impurity. How can I improve it?

A8: Poor resolution occurs when peaks overlap, making accurate quantification difficult.[13] To improve resolution, you can:

  • Optimize the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.[14]

  • Change the organic solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve resolution.[14]

  • Adjust the pH of the mobile phase: Modifying the pH can change the ionization state of the analyte and impurities, potentially leading to better separation.[14]

  • Use a shallower gradient: If using gradient elution, a less steep gradient can improve the separation of closely eluting peaks.[5]

Baseline and Pressure Issues

Q9: I am experiencing a noisy or drifting baseline. What are the common causes?

A9: A noisy or drifting baseline can interfere with the detection and integration of peaks.[5] Common causes include:

  • Contaminated or improperly prepared mobile phase: Impurities or dissolved air in the mobile phase can cause baseline noise.[5][8] Use HPLC-grade solvents, filter all aqueous components, and degas the mobile phase before use.[4][12]

  • Detector issues: A failing lamp or a contaminated flow cell can lead to baseline problems.[5][6]

  • System leaks: Leaks in the pump or connections can cause pressure fluctuations and a noisy baseline.[5]

Q10: My system backpressure is too high or fluctuating. What should I check?

A10: High or fluctuating backpressure is a common HPLC problem.[5]

  • High Backpressure: This is often due to a blockage in the system.[4] Check for blockages in the in-line filter, guard column, or at the inlet of the analytical column. A blocked column inlet frit is a frequent cause.[3]

  • Fluctuating Backpressure: This is commonly caused by air bubbles in the pump or a faulty check valve.[5][7] Purge the pump to remove any air bubbles.[7]

Experimental Protocols

Protocol 1: HPLC Method Development for this compound
  • System Preparation:

    • Prepare the mobile phases as described in Table 1. Ensure all aqueous solutions are filtered and the mobile phases are degassed.

    • Install a C18 column and equilibrate the system with the initial mobile phase composition.

  • Wavelength Selection:

    • Prepare a standard solution of this compound.

    • Using a PDA detector, perform a scan to determine the wavelength of maximum absorbance (λmax). Use this wavelength for subsequent analysis.

  • Initial Gradient Run:

    • Inject the standard solution and run a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes).

    • This will determine the approximate retention time of this compound and indicate the presence of any impurities.

  • Method Optimization:

    • Based on the initial run, design a shallower gradient around the elution time of the analyte to improve resolution from any impurities.

    • Alternatively, if the retention time is suitable, develop an isocratic method by setting the mobile phase composition to the conditions at which the peak eluted in the gradient run.

    • Systematically adjust parameters such as mobile phase pH, organic solvent ratio, and column temperature to achieve optimal peak shape, resolution, and analysis time.

  • Method Validation:

    • Once the method is optimized, perform validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2][11]

Visualizations

HPLCMethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_eval Evaluation & Validation cluster_final Final Method prep_system System & Mobile Phase Preparation wavelength Wavelength Selection (PDA Scan) prep_system->wavelength prep_sample Sample Preparation (Dissolve & Filter) gradient Initial Broad Gradient Run prep_sample->gradient wavelength->gradient optimize Optimize Parameters (Gradient, pH, Temp) gradient->optimize eval_criteria Evaluate Peak Shape, Resolution, Retention optimize->eval_criteria eval_criteria->optimize Re-optimize if needed validation Method Validation (ICH) eval_criteria->validation Criteria Met final_method Final Optimized HPLC Method validation->final_method HPLCTroubleshooting cluster_peak Peak Shape Issue cluster_retention Retention Time Issue cluster_pressure Pressure Issue start Problem Observed peak_shape Tailing, Fronting, or Broad? start->peak_shape retention_time Shifting or No Peak? start->retention_time pressure High, Low, or Fluctuating? start->pressure check_column Check Column (Overload, Contamination) peak_shape->check_column check_mobile_phase Check Mobile Phase (pH, Composition) peak_shape->check_mobile_phase check_sample_prep Check Sample Prep (Solvent) peak_shape->check_sample_prep check_pump Check Pump & Leaks retention_time->check_pump check_temp Check Temperature Control retention_time->check_temp check_equilibration Check Column Equilibration retention_time->check_equilibration check_blockage Check for Blockages (Frits, Filters) pressure->check_blockage check_leaks Check for Leaks pressure->check_leaks check_pump_air Purge Pump for Air pressure->check_pump_air

References

Preventing degradation of Aneratrigine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the degradation of Aneratrigine (B12380354) hydrochloride in solution. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of Aneratrigine hydrochloride?

A1: For optimal stability, dissolve this compound in a suitable solvent such as DMSO. Prepare the stock solution at a desired concentration, aliquot it into single-use vials, and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, avoid using a stock solution vial more than once.[1]

Q2: My this compound solution has changed color. What could be the cause?

A2: A change in the color of your this compound solution may indicate chemical degradation. This can be caused by several factors, including:

  • Exposure to high pH: Aneratrigine is known to be unstable in alkaline conditions.[2][3][4]

  • Elevated temperatures: Storing the solution at room temperature for extended periods or exposing it to high temperatures can accelerate degradation.[2][3][4]

  • Light exposure: Like many sulfonamides, this compound may be susceptible to photodegradation.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of colored degradation products.

For troubleshooting, please refer to the detailed guides below.

Q3: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in My Experiments

If you are observing a decrease in the expected activity of this compound or inconsistent results, it is likely due to the degradation of the compound in your experimental solution. Follow this guide to identify and mitigate the potential causes.

Troubleshooting Workflow

start Start: Inconsistent Results or Loss of Potency check_pH Is the solution pH controlled? start->check_pH check_light Is the solution protected from light? check_pH->check_light Yes adjust_pH Adjust pH to a neutral or slightly acidic range. Monitor for improvement. check_pH->adjust_pH No check_temp Is the solution stored at the correct temperature? check_light->check_temp Yes protect_light Use amber vials or foil wrapping. Minimize light exposure during experiments. check_light->protect_light No check_oxidation Are there potential sources of oxidation? check_temp->check_oxidation Yes control_temp Store solutions at recommended temperatures. Avoid prolonged exposure to room temperature. check_temp->control_temp No end_good Problem Resolved check_oxidation->end_good No mitigate_oxidation Use high-purity solvents. Consider de-gassing solutions or adding antioxidants/chelators. check_oxidation->mitigate_oxidation Yes end_bad Further Investigation Needed (e.g., Forced Degradation Study) adjust_pH->check_light protect_light->check_temp control_temp->check_oxidation mitigate_oxidation->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Causes and Solutions
  • pH-Induced Degradation:

    • Cause: Aneratrigine, as a secondary amine and sulfonamide-containing compound, can be susceptible to hydrolysis, particularly at alkaline pH. A study on a salt of aneratrigine showed significant degradation when the pH was raised due to the decomposition of an alkaline excipient.[2][3][4]

    • Solution: Maintain the pH of your aqueous solutions in a neutral to slightly acidic range. Buffer your solutions if necessary and monitor the pH throughout your experiment.

  • Photodegradation:

    • Cause: Exposure to ambient or UV light can cause the degradation of sulfonamide-containing compounds.[1][2][5][6]

    • Solution: Always store and handle solutions of this compound in light-protecting containers, such as amber glass vials. During experiments, minimize exposure to direct light.

  • Thermal Degradation:

    • Cause: Elevated temperatures accelerate the rate of chemical degradation. While sulfonamides are relatively heat-stable compared to some other drug classes, prolonged exposure to high temperatures can still lead to significant degradation.[7]

    • Solution: Store stock solutions at -80°C or -20°C as recommended. For working solutions, if not used immediately, store them at 2-8°C and bring them to room temperature only before use. Avoid leaving solutions at room temperature for extended periods.

  • Oxidative Degradation:

    • Cause: The secondary amine in this compound can be prone to oxidation. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or trace metal ions that can catalyze oxidative reactions.[8][9]

    • Solution:

      • Use high-purity, freshly opened solvents.

      • For long-term experiments, consider de-gassing your solvents and solutions.

      • If oxidative degradation is suspected, the addition of an antioxidant or a chelating agent like EDTA (to sequester metal ions) may be beneficial, though compatibility and potential interference with your assay should be verified.

Experimental Protocols

Forced Degradation Study Protocol

To understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing for degradation.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions prep_stock Prepare 1 mg/mL Stock Solution of Aneratrigine HCl in Acetonitrile (B52724) stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidation (3% H₂O₂, RT) prep_stock->stress_ox stress_photo Photolysis (ICH compliant light exposure) prep_stock->stress_photo stress_thermal Thermal (60°C in solution) prep_stock->stress_thermal control Control Sample (Protected from light, RT) prep_stock->control sampling Sample at 0, 2, 4, 8, 24 hours stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling stress_thermal->sampling control->sampling analysis Neutralize (if needed) Dilute Analyze by HPLC-UV sampling->analysis data_eval Evaluate Data: - % Degradation - Identify Degradants analysis->data_eval

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Thermal Degradation: Incubate a solution of this compound at 60°C, protected from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A potential starting point for method development could be an Inertsil ODS 3V column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v) at a flow rate of 1.0 mL/min, with UV detection.[3]

  • Data Evaluation: Calculate the percentage of degradation of this compound and identify any major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 24 hours
Base Hydrolysis 0.1 M NaOH60°CUp to 24 hours
Oxidation 3% H₂O₂Room Temp.Up to 24 hours
Photolysis ICH Q1B compliantControlledPer guidelines
Thermal In solution60°CUp to 24 hours

Signaling Pathways and Degradation Mechanisms

While the specific degradation products of this compound are not detailed in the available literature, a hypothetical degradation pathway can be proposed based on the known reactivity of sulfonamides and secondary amines.

Hypothetical Degradation Pathway of this compound

cluster_pathways Potential Degradation Pathways Aneratrigine This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Aneratrigine->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (O₂, H₂O₂, Metal Ions) Aneratrigine->Oxidation [O] Photodegradation Photodegradation (UV Light) Aneratrigine->Photodegradation Deg_Prod_1 Sulfonamide Bond Cleavage Products Hydrolysis->Deg_Prod_1 Deg_Prod_2 N-Oxidation Products (of secondary amine) Oxidation->Deg_Prod_2 Deg_Prod_3 Products of Ring Modification or Cleavage Photodegradation->Deg_Prod_3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Interpreting Off-Target Effects of Aneratrigine Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a framework for understanding, identifying, and interpreting potential off-target effects of Aneratrigine hydrochloride in various experimental assays. While this compound is primarily known as a potent and selective blocker of the Nav1.7 sodium channel, it is crucial for researchers to consider and investigate potential off-target activities to ensure accurate interpretation of experimental results.[1][2][3] Currently, specific public data on the comprehensive off-target profile of this compound is limited. Therefore, this guide offers general principles, troubleshooting strategies, and experimental protocols to help researchers navigate unexpected findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they important to consider for a selective inhibitor like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary intended target.[4] Even for a compound designed to be selective, it's crucial to investigate off-target effects because they can lead to misinterpretation of experimental data, unexpected phenotypic outcomes, and potential toxicity.[5] Understanding the full spectrum of a compound's activity is essential for robust drug development and basic research.

Q2: I am observing an unexpected effect in my assay when using this compound. How can I determine if it's an off-target effect or an experimental artifact?

A2: Differentiating between a true off-target effect and an experimental artifact is a critical step. Artifacts can arise from various sources, including compound promiscuity, assay interference, or issues with the experimental setup. A systematic approach to troubleshooting is recommended, starting with simple checks and progressing to more complex validation assays. The troubleshooting guide and experimental protocols below provide a structured approach to this process.

Q3: What are some common mechanisms of assay interference that could be mistaken for off-target effects?

A3: Assay interference can be caused by the physicochemical properties of a compound.[6] Common mechanisms include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[7]

  • Reactivity: Some compounds can chemically react with assay components, such as enzymes or detection reagents.

  • Fluorescence Interference: If the compound is fluorescent, it can interfere with assays that use fluorescence as a readout.

  • Redox Activity: Compounds that can undergo oxidation or reduction can interfere with assays that are sensitive to the cellular redox state.

Q4: Where can I find more information on the preclinical development and safety profile of this compound?

A4: this compound was developed by SK Biopharmaceuticals.[8] Information regarding its development, particularly concerning its formulation for clinical trials to enhance stability and bioavailability, has been published.[9] For detailed preclinical safety and selectivity data, it is advisable to consult publications from the developing company or regulatory submission documents, if publicly available.

Troubleshooting Guide for Unexpected Assay Results

If you encounter unexpected results when using this compound, follow this step-by-step troubleshooting guide to investigate the possibility of off-target effects or assay artifacts.

Step 1: Initial Checks and Data Review
  • Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and its identity has been verified.

  • Review Concentration Range: Are the unexpected effects observed at concentrations significantly higher than the reported IC50 for Nav1.7? Off-target effects are often observed at higher concentrations.

  • Check for Solubility Issues: Aneratrigine has poor aqueous solubility.[9] Ensure the compound is fully dissolved in your assay buffer. Precipitation can lead to inconsistent results and artifacts.

  • Evaluate Vehicle Control: Rule out any effects of the solvent (e.g., DMSO) used to dissolve the compound.

Step 2: Investigate Potential Assay Interference
  • Perform a Counterscreen: Use an assay format that is orthogonal to your primary assay but measures the same biological endpoint. For example, if you are using a fluorescence-based assay, try a luminescence- or absorbance-based method.

  • Test for Compound Aggregation: The formation of compound aggregates is a common cause of non-specific inhibition. An assay to test for detergent-sensitive inhibition can be performed (see Experimental Protocols).

  • Assess for Non-specific Protein Reactivity: Include a structurally unrelated protein in your assay to see if this compound inhibits it.

Step 3: Validate Potential Off-Target Hypotheses
  • Use a Structurally Unrelated Nav1.7 Blocker: If another selective Nav1.7 blocker with a different chemical scaffold produces the same effect, it is more likely to be an on-target effect. If not, it strengthens the hypothesis of an off-target effect specific to this compound's structure.

  • Target Knockdown/Knockout Models: If you hypothesize that the unexpected effect is due to interaction with a specific off-target protein, test the effect of this compound in a system where that protein has been knocked down or knocked out.

  • Direct Binding Assays: If a specific off-target is suspected, perform direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm a physical interaction.

Experimental Protocols

Protocol 1: Detergent-Based Assay for Compound Aggregation

Objective: To determine if the observed inhibition is due to the formation of compound aggregates.

Principle: Non-specific inhibition by compound aggregates is often attenuated in the presence of a non-ionic detergent.

Methodology:

  • Prepare your standard assay setup.

  • Create two sets of conditions:

    • Condition A: Your standard assay buffer.

    • Condition B: Your standard assay buffer supplemented with 0.01% Triton X-100.

  • Perform a dose-response curve for this compound under both conditions.

  • Interpretation: If the IC50 value significantly increases (i.e., the compound appears less potent) in the presence of Triton X-100, it suggests that the inhibition may be due to aggregation.

Protocol 2: Orthogonal Assay Counterscreen

Objective: To rule out assay-specific artifacts.

Methodology:

  • Identify a commercially available or in-house assay that measures the same biological endpoint as your primary assay but uses a different detection technology.

    • Example: If your primary assay for cell viability is based on measuring ATP levels (luminescence), an orthogonal assay could be one that measures the reduction of a tetrazolium salt (colorimetric) or protease activity (fluorescence).

  • Perform a dose-response experiment with this compound in the orthogonal assay.

  • Interpretation: If the unexpected effect is replicated in the orthogonal assay, it is less likely to be an artifact of the primary assay's technology. If the effect disappears, it suggests interference with a component of the primary assay.

Data Presentation

To systematically track and compare the on-target and potential off-target effects of this compound, we recommend maintaining a data table.

Target/Assay Aneratrigine HCl IC50/EC50 (µM) Assay Format Notes
On-Target
Nav1.7[Insert your value]Electrophysiology[e.g., cell line, conditions]
Potential Off-Target 1
[Name of Target][Insert your value][e.g., Enzyme activity assay][e.g., Detergent sensitivity test performed]
Potential Off-Target 2
[Name of Target][Insert your value][e.g., Cell-based reporter assay][e.g., Confirmed with orthogonal assay]

Visualizing Workflows and Pathways

Troubleshooting Workflow for Unexpected Inhibition

G A Unexpected Inhibition Observed B Step 1: Initial Checks - Compound Purity - Concentration Range - Solubility - Vehicle Control A->B C Issues Identified? B->C D Address Issues (e.g., new compound lot, adjust concentration) C->D Yes E Step 2: Investigate Assay Interference C->E No D->B F Orthogonal Assay Counterscreen E->F G Detergent Aggregation Assay E->G H Inhibition Persists in Orthogonal Assay? F->H I Inhibition Sensitive to Detergent? G->I J Artifact Likely (Assay-specific interference) H->J No L Step 3: Validate Off-Target Hypothesis H->L Yes K Artifact Likely (Compound Aggregation) I->K Yes I->L No M Use Structurally Dissimilar Control Compound L->M N Target Knockdown/Knockout L->N O Direct Binding Assays L->O P Potential Off-Target Effect M->P N->P O->P

Caption: A logical workflow for troubleshooting unexpected inhibitory effects.

Hypothetical Signaling Pathway for Off-Target Investigation

G cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway Aneratrigine Aneratrigine HCl Nav1_7 Nav1.7 Channel Aneratrigine->Nav1_7 Inhibits OffTarget Hypothetical Off-Target (e.g., Kinase X) Aneratrigine->OffTarget Inhibits? Neuron Nociceptive Neuron Nav1_7->Neuron Depolarizes PainSignal Pain Signal Propagation Neuron->PainSignal Downstream Downstream Effector OffTarget->Downstream UnexpectedPhenotype Unexpected Phenotype Downstream->UnexpectedPhenotype

Caption: Diagram illustrating a hypothetical off-target interaction alongside the known on-target pathway.

References

Managing variability in animal models treated with Aneratrigine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aneratrigine in animal models of neuropathic pain. Our goal is to help you manage variability and ensure the robustness and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Aneratrigine and what is its primary mechanism of action?

Aneratrigine is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 channels are crucial for the transmission of pain signals in sensory neurons. By blocking these channels, Aneratrigine reduces neuronal excitability and subsequent pain signaling.[3] Research also suggests a potential interplay with the collapsin response mediator protein 2 (CRMP2) and downstream effects on endogenous opioid signaling pathways, such as proenkephalin (Penk) mRNA expression.[4]

Q2: In which animal models is Aneratrigine typically studied?

Aneratrigine and other Nav1.7 inhibitors are commonly evaluated in rodent models of neuropathic and inflammatory pain. These include, but are not limited to:

  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.[5][6]

  • Spared Nerve Injury (SNI): Involves ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[6]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): Induced by the administration of chemotherapeutic agents like paclitaxel.[6][7]

  • Inflammatory Pain Models: Such as intraplantar injection of Complete Freund's Adjuvant (CFA) or carrageenan.[6][8]

Q3: What are the known challenges with Aneratrigine's formulation for in vivo studies?

Aneratrigine is classified as a Biopharmaceutics Classification System (BCS) class IV compound, meaning it has both low solubility and low permeability.[1] It exhibits poor aqueous solubility, particularly in acidic conditions like those found in the stomach (0.06 mg/mL at pH 1.2).[1][2] This can lead to low and variable bioavailability in preclinical studies. To counteract this, formulations may include an alkalizing agent like sodium bicarbonate to modulate the local pH and enhance dissolution.[1][2] Instability during formulation, particularly with wet granulation methods, has been noted, making dry granulation a preferred approach.[1][2]

Q4: What are potential off-target effects of Aneratrigine that could contribute to variability?

Due to the high structural similarity among the nine subtypes of voltage-gated sodium channels, a key concern with Nav1.7 inhibitors is the potential for off-target effects.[3] These can introduce variability and unexpected phenotypes. Potential off-target effects include:

  • Cardiotoxicity: Inhibition of the cardiac sodium channel Nav1.5 can lead to arrhythmias.[3]

  • Central Nervous System (CNS) Effects: Activity at Nav1.1, Nav1.2, and Nav1.3, which are highly expressed in the CNS, could cause seizures or ataxia.[3]

  • Motor Impairment: Inhibition of Nav1.4 (skeletal muscle) and Nav1.6 (nodes of Ranvier) may result in muscle weakness.[3]

Troubleshooting Guide

Issue 1: High Variability in Behavioral Readouts (e.g., mechanical allodynia, thermal hyperalgesia)
Potential Cause Troubleshooting Steps
Inconsistent Drug Exposure - Verify Formulation: Aneratrigine's poor solubility is a critical factor.[1][2] Ensure complete dissolution and stability of your formulation. Consider using a formulation with an alkalizing agent if oral administration is used. For parenteral routes, ensure the vehicle is appropriate and the compound does not precipitate. - Consistent Dosing Technique: Ensure precise and consistent administration of the compound, normalizing the dose to the body weight of each animal.
Inter-Individual Animal Differences - Animal Strain, Age, and Sex: Use a consistent strain, age, and sex of animals for each experimental group. Be aware that sex can influence pharmacokinetic parameters.[9] - Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions before the start of the study.
Environmental Factors - Housing Conditions: Maintain consistent and controlled housing conditions (temperature, light-dark cycle, noise levels) for all animals. - Handling Stress: Minimize handling stress, as it can influence pain perception and behavioral responses.
Issue 2: Lack of Efficacy or Unexpectedly Low Efficacy
Potential Cause Troubleshooting Steps
Poor Bioavailability - Review Formulation: As mentioned, Aneratrigine's low solubility can severely limit its bioavailability.[1][2] Re-evaluate your formulation strategy. - Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) that may offer more consistent systemic exposure compared to oral gavage.
Suboptimal Dose - Dose-Response Study: Conduct a dose-response study to determine the minimum effective dose (MED) and the optimal therapeutic dose for your specific animal model and pain endpoint.[10]
Model-Specific Nav1.7 Dependence - Literature Review: The role of Nav1.7 can vary between different pain models.[11] Confirm from the literature that the pain phenotype in your chosen model is sensitive to Nav1.7 inhibition. For example, some evidence suggests Nav1.7 may be less essential for certain types of neuropathic pain compared to inflammatory pain.[11]
Issue 3: Unexpected Adverse Events (e.g., ataxia, sedation, cardiac events)
Potential Cause Troubleshooting Steps
Off-Target Effects - Dose Reduction: Determine if the adverse events are dose-dependent by testing lower doses. - Selectivity Profiling: If possible, consult literature or perform in vitro screening to assess the selectivity of Aneratrigine against other Nav channel subtypes (e.g., Nav1.5, Nav1.1, Nav1.2).[3]
Formulation Vehicle Toxicity - Vehicle-Only Control Group: Always include a control group that receives only the vehicle to rule out any adverse effects caused by the formulation components.

Quantitative Data

Table 1: Physicochemical and Pharmacological Properties of Aneratrigine

ParameterValueReference
Mechanism of Action Selective Nav1.7 Inhibitor[1][2]
BCS Class IV (Low Solubility, Low Permeability)[1]
Aqueous Solubility (pH 1.2) 0.06 mg/mL[1][2]
IC50 (Nav1.7) ~11 nM (Comparable to PF-05989771)[1]

Table 2: Example of Dose Conversion from Animal to Human Equivalent Dose (HED)

This table provides a general framework for dose conversion based on body surface area and is not specific to Aneratrigine. Researchers should establish an effective dose in their specific model through dose-response studies.

AnimalWeight (kg)Body Surface Area (m²)Km factorLowest Effective Dose (LED) in Animal Model (mg/kg)Human Equivalent Dose (HED) (mg/kg) = LED x (Animal Km / Human Km)
Mouse0.020.00663To be determined experimentallyLED x (3/37)
Rat0.150.0256To be determined experimentallyLED x (6/37)
Human601.637--
Adapted from FDA guidance on dose conversion.

Experimental Protocols

General Protocol for Aneratrigine Formulation and Administration (Oral Gavage Example)
  • Compound Preparation:

    • Due to low aqueous solubility, a suspension or a formulation designed to enhance dissolution is required.[1][2]

    • For a suspension, weigh the required amount of Aneratrigine and suspend it in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • For an enhanced dissolution formulation, co-formulation with sodium bicarbonate may be necessary. A dry granulation process is recommended to maintain stability.[1][2]

    • Ensure the final formulation is homogenous. Use a vortex mixer or sonicator as needed just prior to administration.

  • Animal Handling and Dosing:

    • Acclimatize animals to housing conditions for at least one week prior to the experiment.

    • Record the body weight of each animal before dosing to calculate the precise volume.

    • Administer the prepared Aneratrigine formulation via oral gavage using an appropriate gauge gavage needle.

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Observe animals regularly for any signs of toxicity or adverse effects (e.g., changes in posture, activity, or breathing).

    • Conduct behavioral testing at predetermined time points based on the expected pharmacokinetic profile of Aneratrigine.

Visualizations

Aneratrigine_Signaling_Pathway cluster_neuron Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., Nerve Injury) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 Activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ Influx CRMP2 CRMP2 Regulation Nav1_7->CRMP2 Interacts with Aneratrigine Aneratrigine Aneratrigine->Nav1_7 Inhibits Action_Potential Action Potential Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal

Caption: Aneratrigine's mechanism of action in a nociceptive neuron.

Troubleshooting_Workflow Start High Variability or Lack of Efficacy Observed Check_Formulation Step 1: Review Formulation - Solubility? - Stability? - Vehicle Effects? Start->Check_Formulation Check_Dose Step 2: Evaluate Dose & Route - Dose-response study? - Appropriate route? Check_Formulation->Check_Dose If formulation is optimal Check_Animal_Factors Step 3: Assess Animal Model - Consistent strain, age, sex? - Acclimatization? Check_Dose->Check_Animal_Factors If dose & route are appropriate Check_Off_Target Step 4: Consider Off-Target Effects - Dose-dependent adverse events? - CNS/cardiac signs? Check_Animal_Factors->Check_Off_Target If animal factors are controlled Resolution Problem Resolved / Explained Check_Off_Target->Resolution

References

Technical Support Center: Aneratrigine Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of Aneratrigine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Aneratrigine and why is its in vivo bioavailability a concern?

Aneratrigine is a potent and selective inhibitor of the Nav1.7 sodium channel, investigated for its potential in treating neuropathic pain.[1][2][3] A primary challenge in its clinical development is its poor oral bioavailability, which stems from its low aqueous solubility, particularly in the acidic environment of the stomach.[1] Phase 1 studies revealed that this poor solubility (0.06 mg/mL at pH 1.2) leads to limited and variable absorption, hindering its therapeutic potential.[1]

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of the active pharmaceutical ingredient (API) is crucial for formulation development.

PropertyValueSource
Molecular Formula C19H21Cl2F2N5O2S2[4]
Molecular Weight 524.43 g/mol [4]
Appearance White to off-white solid[2]
Solubility (Gastric pH) 0.06 mg/mL at pH 1.2[1]
Solubility (Organic) Soluble in DMSO[2][4]

Q3: What general strategies exist for improving the bioavailability of poorly soluble drugs like Aneratrigine?

Numerous formulation strategies can be employed to enhance the oral bioavailability of drugs with poor water solubility. These approaches primarily aim to increase the drug's dissolution rate and/or solubility in the gastrointestinal fluids.[5][6][7]

StrategyMechanism of Action
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate (e.g., micronization, nanosizing).[5][8]
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix, improving wettability and dissolution by creating an amorphous state.[5][7][9]
Complexation Forms inclusion complexes with agents like cyclodextrins, which have a hydrophilic exterior, thereby increasing the drug's solubility.[5][9]
Self-Emulsifying Systems Lipid-based formulations (SEDDS) that form fine emulsions in the GI tract, facilitating drug dissolution and absorption.[5]
pH Modification Incorporating alkalizing agents (buffers) into the formulation to increase the local pH and enhance the dissolution of pH-sensitive drugs.[6]
Salt Formation Creating a salt form of the drug can significantly improve its solubility and dissolution rate compared to the free base or acid.[7]

Q4: Is there a specific formulation approach that has proven effective for Aneratrigine?

Yes, a successful strategy for Aneratrigine involved overcoming its pH-dependent solubility.[1] A capsule formulation was developed that incorporated sodium bicarbonate (NaHCO3) as an in-situ pH modulating agent.[1] This approach raises the local pH in the stomach, creating a more favorable microenvironment for the dissolution of this compound. This strategy significantly improved dissolution to over 80% release within 30 minutes in a pH 4.0 medium.[1]

Troubleshooting Guide

Problem: Low and inconsistent plasma concentrations of Aneratrigine in preclinical animal studies.

  • Possible Cause: Poor and erratic dissolution of the drug in the acidic environment of the stomach. The low solubility at gastric pH is a major rate-limiting step for absorption.[1]

  • Suggested Solution 1: Implement In-Situ pH Modification.

    • Co-formulate Aneratrigine HCl with a suitable alkalizing agent, such as sodium bicarbonate, within a capsule. This will create a higher pH microenvironment around the drug particles upon administration, promoting faster and more complete dissolution before the drug passes into the small intestine.

  • Suggested Solution 2: Evaluate Solid Dispersion Formulations.

Problem: Chemical degradation and impurities are observed when scaling up a wet granulation process for a pH-modified formulation.

  • Possible Cause: Aneratrigine, particularly in the presence of an alkalizer like sodium bicarbonate, may be sensitive to heat and moisture, which are inherent to wet granulation processes.[1] This can lead to degradation reactions, compromising the stability of the final product.

  • Suggested Solution: Switch to a Dry Granulation Process.

    • Adopt a dry granulation (roller compaction) manufacturing process. This method avoids the use of liquid binders and heat for drying, thereby minimizing the exposure of the sensitive compound to heat and moisture.[1] This approach has been shown to be scalable and effective at maintaining the chemical integrity and stability of Aneratrigine formulations containing sodium bicarbonate.[1]

Experimental Protocols & Workflows

Diagram: Formulation Development Workflow for Aneratrigine

A Problem ID: Low In Vivo Bioavailability B Root Cause Analysis: Poor Solubility at Gastric pH (0.06 mg/mL) A->B Investigate C Strategy: In-Situ pH Modification (Incorporate NaHCO3) B->C Propose Solution D Initial Process: Wet Granulation C->D Implement E New Problem: Chemical Instability During Scale-Up D->E Observe F Optimized Process: Dry Granulation (Roller Compaction) E->F Troubleshoot G Outcome: Stable, pH-Modified Formulation with Enhanced Dissolution F->G Achieve cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analytical & Data Phase A1 Animal Acclimatization (e.g., Wistar Rats) A2 Fasting (Overnight) A1->A2 A3 Group Allocation (e.g., n=6 per group) A2->A3 B1 Oral Administration (gavage) of Formulations A3->B1 Start Experiment B2 Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) B1->B2 B3 Plasma Separation (Centrifugation) B2->B3 C1 Bioanalysis (LC-MS/MS) B3->C1 Analyze Samples C2 Pharmacokinetic Analysis (Cmax, Tmax, AUC) C1->C2 C3 Statistical Comparison C2->C3

References

Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Aneratrigine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and address matrix effects encountered during the bioanalysis of Aneratrigine hydrochloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting components from the biological sample matrix.[1][2] These interfering components can include endogenous substances like phospholipids, proteins, and salts, or exogenous substances like anticoagulants and dosing vehicles.[1] This phenomenon is a significant concern in LC-MS/MS bioanalysis because it can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and toxicokinetic study results.[2][3]

Q2: What are the common indicators of matrix effects in my this compound assay?

A: Common indicators that your assay may be affected by matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Non-linear calibration curves.

  • Low and inconsistent signal intensity, especially in biological samples compared to neat solutions.[4]

  • Inaccurate results when analyzing samples from different lots or sources of biological matrix.[1]

  • Peak shape distortion, such as tailing or splitting.[5]

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?

A: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A constant flow of this compound solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column. Any deviation in the baseline signal indicates the presence of matrix effects at that retention time.[4]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method to quantify the extent of matrix effects.[1] It involves comparing the peak area of this compound spiked into an extracted blank matrix (Set B) with the peak area of the analyte in a neat solution (Set A). The ratio of these responses, known as the Matrix Factor (MF), indicates the magnitude of the effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.[1]

Troubleshooting Guide

Problem 1: I have confirmed the presence of significant ion suppression for this compound in plasma samples. What are my initial steps for mitigation?

Solution:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering components.[2][6]

    • Protein Precipitation (PPT): While quick, this method is less specific and may not sufficiently remove phospholipids.[7]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract this compound while leaving interfering components behind.[6]

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove a broad range of interferences.[8][9] Method development with different sorbents and elution solvents is recommended.

  • Modify Chromatographic Conditions: Adjusting your LC method can help separate this compound from co-eluting matrix components.[2][10]

    • Change the LC Column: Experiment with different column chemistries (e.g., C8, C18, phenyl-hexyl) to alter selectivity.

    • Adjust the Mobile Phase: Modifying the organic solvent, pH, or additives can improve separation.

    • Optimize the Gradient: A shallower gradient can increase the resolution between the analyte and interferences.

Problem 2: My results are inconsistent across different batches of plasma. How do I address this relative matrix effect?

Solution:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects that vary between samples.[3] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience similar ionization suppression or enhancement, allowing for accurate correction.

  • Evaluate Multiple Matrix Lots: During method validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

Objective: To quantify the magnitude of matrix effects on this compound.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound at the same concentrations as Set A into the final, dried extracts before reconstitution.

    • Set C (Pre-Extraction Spike): Spike this compound at the same concentrations into the blank matrix before the extraction process. (This set is used to determine recovery).

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Data Presentation:

ConcentrationMean Peak Area (Set A)Mean Peak Area (Set B)Matrix Factor (MF)IS-Normalized MF
Low QCValueValueValueValue
Medium QCValueValueValueValue
High QCValueValueValueValue

Interpretation:

  • An MF between 0.8 and 1.2 is generally considered acceptable.

  • An IS-normalized MF close to 1.0 indicates that the internal standard is effectively tracking and correcting for the matrix effect.[1]

Visualizations

MatrixEffectWorkflow start Start: Inconsistent Results (Low Signal, Poor Precision) assess Assess Matrix Effect start->assess qualitative Qualitative: Post-Column Infusion assess->qualitative Identify Interference Zone quantitative Quantitative: Post-Extraction Spike assess->quantitative Quantify Suppression/ Enhancement mitigate Mitigate Matrix Effect quantitative->mitigate If MF outside 0.8-1.2 sample_prep Optimize Sample Prep (LLE, SPE) mitigate->sample_prep chromatography Optimize Chromatography (Column, Mobile Phase) mitigate->chromatography is_use Use Stable Isotope-Labeled IS mitigate->is_use revalidate Re-evaluate & Validate Method sample_prep->revalidate chromatography->revalidate is_use->revalidate revalidate->mitigate If MF still unacceptable end End: Robust & Reliable Assay revalidate->end If MF is acceptable

Caption: Troubleshooting workflow for addressing matrix effects.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_legend Relative Matrix Removal plasma Plasma Sample (Aneratrigine + Matrix Components) ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe lcms LC-MS/MS System ppt->lcms High Matrix Components lle->lcms Reduced Matrix spe->lcms Cleanest Extract data Data Acquisition lcms->data l1 ■ Low l2 ■ Medium l3 ■ High

Caption: Impact of sample preparation on matrix component removal.

References

Refinement of dosing regimens for maximal efficacy of Aneratrigine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the refinement of dosing regimens for the maximal efficacy of Aneratrigine, a potent and selective Nav1.7 inhibitor. The following information is intended to assist researchers in designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is Aneratrigine and what is its mechanism of action?

Aneratrigine is a selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel is a key component in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons. By blocking this channel, Aneratrigine can reduce the excitability of these neurons, thereby preventing the propagation of pain signals.

Q2: What are the known physicochemical properties of Aneratrigine?

Aneratrigine is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating it has both low aqueous solubility and low intestinal permeability.[1] Its solubility is pH-dependent. This presents challenges for oral bioavailability.

Q3: What formulation strategies have been used to improve Aneratrigine's bioavailability?

Due to its low solubility, initial Phase 1 studies showed limited bioavailability. To overcome this, a dry granulation capsule formulation containing sodium bicarbonate was developed. This formulation enhances dissolution by modulating the pH in situ. The optimized formulation demonstrated over 80% dissolution within 30 minutes at pH 4.0.[1]

Q4: What is the current clinical development status of Aneratrigine?

Aneratrigine has completed Phase 1 clinical trials in Australia and received approval for Phase 2a trials in South Korea in 2024.[1] Specific details and results from these trials are not yet publicly available.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low in vivo efficacy despite proven in vitro potency Poor bioavailability due to low solubility and/or permeability.- Utilize a formulation designed to enhance solubility, such as the sodium bicarbonate-containing dry granulation formulation. - Consider alternative routes of administration for preclinical studies (e.g., intraperitoneal, intravenous) to bypass absorption barriers and establish a maximum effective concentration.
High variability in experimental results Inconsistent dissolution of the compound. Instability of the compound in solution.- Ensure the use of a validated, optimized formulation. - For in vitro experiments, prepare fresh solutions and use appropriate solvents. Aneratrigine is soluble in DMSO. - For oral dosing in animal studies, ensure consistent administration procedures and consider the impact of the fasted/fed state of the animals.
Off-target effects observed in cellular or animal models Lack of selectivity of the compound at the tested concentrations.- Confirm the IC50 of Aneratrigine for Nav1.7 and other Nav channel subtypes in your experimental system. - Titrate the dose to use the lowest effective concentration that maintains selectivity for Nav1.7.
Difficulty replicating published dissolution profiles Differences in experimental conditions.- Strictly adhere to the published dissolution testing parameters, including apparatus, rotation speed, and media pH. - Ensure the formulation being tested is identical to the one described in the literature.

Data on Aneratrigine Properties

Table 1: Physicochemical and In Vitro Properties of Aneratrigine

Parameter Value Reference
Target Nav1.7 (SCN9A)[1]
IC50 19 nM[1]
BCS Class IV[1]
Solubility (pH 1.2) 0.06 mg/mL[1]
Optimized Formulation Dissolution (pH 4.0, 30 min) >80%[1]

Note: Specific preclinical and clinical pharmacokinetic data such as Cmax, AUC, and half-life are not yet publicly available.

Experimental Protocols

Protocol 1: In Vitro Assessment of Nav1.7 Inhibition using Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the inhibitory activity of Aneratrigine on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture:

  • Culture HEK293 cells stably expressing human Nav1.7 channels in appropriate media.

  • Plate cells onto glass coverslips suitable for electrophysiological recording 24-48 hours before the experiment.

2. Electrophysiology Setup:

  • Use a whole-cell patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

3. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Compound Preparation: Prepare a stock solution of Aneratrigine in DMSO. Serially dilute in the external solution to the desired final concentrations. Ensure the final DMSO concentration is ≤0.1% to minimize solvent effects.

4. Recording Procedure:

  • Establish a whole-cell giga-seal on a single cell.

  • Clamp the cell at a holding potential of -120 mV.

  • Elicit Nav1.7 currents using a depolarizing voltage step to 0 mV for 20-50 ms.

  • Perfuse the cell with the external solution containing different concentrations of Aneratrigine.

  • Measure the peak inward current at each concentration after steady-state inhibition is reached.

5. Data Analysis:

  • Normalize the peak current at each concentration to the control (vehicle) current.

  • Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

Protocol 2: Assessment of Aneratrigine Efficacy in a Rodent Model of Neuropathic Pain

This protocol describes a general procedure for evaluating the analgesic effect of Aneratrigine in the Chronic Constriction Injury (CCI) model in rats.

1. Animal Model:

  • Induce the CCI model in adult male Sprague-Dawley rats by loosely ligating the sciatic nerve.

  • Allow the animals to recover for 7-14 days and develop mechanical allodynia.

2. Behavioral Testing:

  • Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments.

  • Establish a baseline withdrawal threshold before drug administration.

3. Dosing Regimen:

  • Prepare the Aneratrigine formulation for oral gavage. The dry granulation formulation containing sodium bicarbonate is recommended.

  • Administer Aneratrigine at various doses (a dose-response study is recommended, e.g., 1, 3, 10, 30 mg/kg).

  • Include a vehicle control group and a positive control group (e.g., gabapentin).

4. Post-Dosing Assessment:

  • Measure the paw withdrawal threshold at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes) to evaluate the time course of the analgesic effect.

5. Data Analysis:

  • Calculate the percent reversal of mechanical allodynia for each animal at each time point.

  • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of different doses of Aneratrigine with the control groups.

Visualizations

Aneratrigine_Mechanism_of_Action cluster_Neuron Peripheral Sensory Neuron Noxious_Stimulus Noxious Stimulus (e.g., injury, inflammation) Membrane_Depolarization Membrane Depolarization Noxious_Stimulus->Membrane_Depolarization Nav17_Channel Nav1.7 Channel (Open State) Membrane_Depolarization->Nav17_Channel Action_Potential Action Potential Generation Nav17_Channel->Action_Potential Nav17_Blocked Nav1.7 Channel (Blocked State) Nav17_Channel->Nav17_Blocked Pain_Signal_Transmission Pain Signal to CNS Action_Potential->Pain_Signal_Transmission Aneratrigine Aneratrigine Aneratrigine->Nav17_Channel Inhibits

Caption: Mechanism of action of Aneratrigine in blocking pain signals.

Experimental_Workflow_Preclinical Model_Induction Induce Neuropathic Pain Model (e.g., CCI in rats) Baseline_Testing Establish Baseline Mechanical Allodynia Model_Induction->Baseline_Testing Drug_Administration Administer Aneratrigine (Oral Gavage) Baseline_Testing->Drug_Administration Behavioral_Assessment Post-Dose Behavioral Testing (von Frey filaments) Drug_Administration->Behavioral_Assessment Data_Analysis Analyze Paw Withdrawal Thresholds and Calculate % Reversal Behavioral_Assessment->Data_Analysis

Caption: Preclinical experimental workflow for efficacy testing.

References

Validation & Comparative

Validating the Analgesic Effects of Aneratrigine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the analgesic effects of Aneratrigine hydrochloride, a selective Nav1.7 sodium channel blocker, with other therapeutic alternatives for neuropathic pain. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to facilitate an objective evaluation of Aneratrigine's potential in the landscape of pain management.

Executive Summary

This compound is an investigational compound that targets the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways.[1] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain, establishing Nav1.7 as a significant target for novel analgesics.[1] This guide presents a comparative analysis of this compound against established treatments for neuropathic pain, such as post-herpetic neuralgia, including pregabalin (B1679071) and gabapentin (B195806). The comparison is based on mechanism of action, available efficacy data, and experimental protocols.

Mechanism of Action: Targeting the Source of Pain Signals

This compound selectively inhibits the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons.[1] These channels act as amplifiers of pain signals. By blocking Nav1.7, Aneratrigine is designed to reduce the hyperexcitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.

Signaling Pathway of Nav1.7 in Nociception

The following diagram illustrates the critical role of the Nav1.7 channel in the pain signaling cascade.

Nav1_7_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Receptor_Activation Receptor Activation (e.g., TRPV1) Noxious_Stimulus->Receptor_Activation Depolarization Initial Depolarization Receptor_Activation->Depolarization Nav1_7 Nav1.7 Channel Activation Depolarization->Nav1_7 Opens channel Amplification Signal Amplification Nav1_7->Amplification Na+ influx Action_Potential Action Potential Generation Amplification->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Signal Propagation Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathways Aneratrigine Aneratrigine hydrochloride Aneratrigine->Nav1_7 Inhibits

Caption: Simplified Nav1.7 signaling pathway in pain perception.

Comparative Efficacy

While specific quantitative data from head-to-head clinical trials involving this compound are not yet publicly available, we can draw comparisons based on its intended mechanism and the performance of other drugs for neuropathic pain.

This compound vs. Other Nav1.7 Inhibitors

Several Nav1.7 inhibitors have been investigated, with varying degrees of success. The table below summarizes the in vitro efficacy of some notable examples.

InhibitorTypeNav1.7 IC50Selectivity ProfileKey Findings
This compound Small MoleculeData not publicly availableSelective for Nav1.7Under investigation for neuropathic pain.
PF-05089771 Small Molecule11 nM (human)Over 1000-fold selective over Nav1.5 and Nav1.8.[1]Showed efficacy in a mouse model of capsaicin-induced pain but failed to meet primary endpoints in a clinical trial for painful diabetic peripheral neuropathy.[2]
Lacosamide Small MoleculeModulates Nav1.7, Nav1.3, and Nav1.8Not highly selective for Nav1.7Approved for epilepsy; has shown some efficacy in a subset of patients with Nav1.7 mutation-related small fiber neuropathy.[3]
This compound vs. Standard of Care for Post-Herpetic Neuralgia

Post-herpetic neuralgia (PHN) is a common type of neuropathic pain for which Aneratrigine is being investigated. The current standards of care include gabapentinoids like gabapentin and pregabalin.

DrugMechanism of ActionEfficacy in PHN (Pain Reduction)Common Adverse Events
This compound Selective Nav1.7 inhibitorClinical data pendingData pending completion of clinical trials
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channelsSignificant reduction in daily pain scores compared to placebo.[4][5] In one study, pain scores reduced from 6.3 to 4.2 (vs. 6.5 to 6.0 for placebo).[4]Dizziness, somnolence, peripheral edema.[4][5]
Pregabalin Binds to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[6][7]Effective in reducing pain associated with PHN.[8]Dizziness, somnolence, dry mouth.[7]

Experimental Protocols

Validating the analgesic effects of a compound like this compound involves a series of preclinical and clinical studies. Below are detailed methodologies for key experiments typically employed in this area of research.

Preclinical Evaluation of Analgesia in Rodent Models

1. Hot Plate Test for Thermal Pain

  • Objective: To assess the response to a thermal stimulus.

  • Apparatus: A metal plate that can be heated to a constant temperature.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • A rodent (mouse or rat) is placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • The test is performed before and at various time points after the administration of the test compound or vehicle.

  • Endpoint: An increase in the latency to respond is indicative of an analgesic effect.

2. Von Frey Test for Mechanical Allodynia

  • Objective: To measure the sensitivity to a mechanical stimulus, a hallmark of neuropathic pain.

  • Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent.

  • Procedure:

    • Rodents are placed in individual chambers on an elevated mesh floor, allowing access to the plantar surface of their paws.

    • Von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.

    • The threshold for paw withdrawal is determined using a method such as the "up-down" method.

    • Testing is conducted at baseline and after induction of a neuropathic pain model (e.g., chronic constriction injury) and subsequent treatment with the test compound.

  • Endpoint: An increase in the paw withdrawal threshold indicates a reduction in mechanical allodynia.

Clinical Trial Protocol for Post-Herpetic Neuralgia

The following is a generalized workflow for a Phase II clinical trial to evaluate the efficacy and safety of an investigational drug like this compound for PHN.

Clinical_Trial_Workflow cluster_Screening Screening & Baseline cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Baseline_Pain Baseline Pain Assessment (e.g., NRS, SF-MPQ) Inclusion_Exclusion->Baseline_Pain Informed_Consent Informed Consent Informed_Consent->Inclusion_Exclusion Randomization Randomization Baseline_Pain->Randomization Drug_Arm This compound (Dose Titration) Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Pain_Diaries Daily Pain & Sleep Diaries Drug_Arm->Pain_Diaries Placebo_Arm->Pain_Diaries End_of_Treatment End of Treatment Visit (Pain, QoL, Safety) Pain_Diaries->End_of_Treatment Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) End_of_Treatment->Data_Analysis

Caption: Generalized workflow for a clinical trial in post-herpetic neuralgia.

Conclusion

This compound, as a selective Nav1.7 inhibitor, represents a targeted approach to the treatment of neuropathic pain. While direct comparative efficacy data is still emerging, its mechanism of action holds promise for a favorable therapeutic profile. The established preclinical and clinical methodologies outlined in this guide provide a framework for the continued evaluation of Aneratrigine and other novel analgesics. Further research and the publication of clinical trial results are eagerly awaited to fully elucidate the therapeutic potential of this compound in the management of chronic pain.

References

A Comparative Guide to Nav1.7 Inhibitors: Aneratrigine Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The voltage-gated sodium channel Nav1.7 is a genetically validated, high-interest target for the development of novel, non-opioid analgesics.[1][2] Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory neurons where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[3][4][5] Human genetic studies have provided compelling evidence for its role in pain perception: gain-of-function mutations are linked to severe pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][5][6][7] This has spurred significant efforts to discover selective inhibitors of Nav1.7.

This guide provides an objective comparison of Aneratrigine hydrochloride with other notable Nav1.7 inhibitors, focusing on preclinical and clinical data. Despite promising preclinical results, the translation to clinical efficacy for many Nav1.7 inhibitors has been challenging, a critical consideration in their development.[8][9][10]

The Role of Nav1.7 in Nociceptive Signaling

Nav1.7 channels act as threshold channels, amplifying small, subthreshold depolarizations in nociceptive neurons.[1] This function is critical for generating the action potentials that transmit pain signals from the periphery to the central nervous system. Inhibition of Nav1.7 is intended to dampen this signaling, thereby reducing pain sensation without the central side effects associated with opioids.[4]

G cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimulus Noxious Stimulus (Heat, Mechanical) Nerve_Ending Nociceptor Nerve Ending Noxious_Stimulus->Nerve_Ending detection Nav1_7_Activation Nav1.7 Channel Activation Nerve_Ending->Nav1_7_Activation depolarization AP_Initiation Action Potential Initiation Nav1_7_Activation->AP_Initiation amplifies signal Axon Axon AP_Initiation->Axon travels along AP_Propagation Action Potential Propagation Axon->AP_Propagation DRG Dorsal Root Ganglion (DRG) AP_Propagation->DRG Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Synaptic Transmission Brain Brain Spinal_Cord->Brain Ascending Pathway Pain_Perception Pain Perception Brain->Pain_Perception Processing Inhibitor Nav1.7 Inhibitor (e.g., Aneratrigine) Inhibitor->Nav1_7_Activation BLOCKS

Caption: Role of Nav1.7 in the pain signaling pathway and point of intervention.

Comparative Analysis of Nav1.7 Inhibitors

This section details the profiles of this compound and a key alternative, PF-05089771, which represents a well-studied but ultimately unsuccessful clinical candidate. This comparison highlights the nuances and challenges in developing this class of drugs.

This compound

Aneratrigine is a potent and selective Nav1.7 inhibitor that has been advanced to clinical development.[11] A key challenge identified in early Phase 1 studies was its poor aqueous solubility under acidic gastric conditions, which limited bioavailability.[11][12] This was addressed through the development of a capsule formulation containing sodium bicarbonate to modulate the local pH and improve dissolution.[11][12]

PF-05089771

Developed by Pfizer, PF-05089771 is a highly selective aryl sulfonamide inhibitor of Nav1.7.[1][13] It showed significant promise in preclinical models and was one of the first highly selective inhibitors to be extensively tested in humans.[1] Despite its potent in vitro profile, it failed to demonstrate significant efficacy in a Phase 2 trial for diabetic peripheral neuropathy, leading to the discontinuation of its development for this indication.[4][10] This outcome highlighted the significant translational gap between preclinical data and clinical results for Nav1.7 inhibitors.[8]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound and PF-05089771 based on available data.

ParameterThis compoundPF-05089771Reference(s)
Mechanism Potent, selective Nav1.7 inhibitorPotent, selective Nav1.7 inhibitor; stabilizes inactivated state[10][11]
Potency (IC₅₀) 19 nM11 nM[11]
Selectivity Selective over other Nav subtypes (details not specified)>1000-fold selective over Nav1.5 and Nav1.8[13]
Development Phase Advanced to Phase 2aDiscontinued after Phase 2[10][12]
Key Challenge Poor aqueous solubility at low pH, requiring formulation with NaHCO₃Lack of clinical efficacy in diabetic peripheral neuropathy[4][11]
Clinical Outcome Phase 2a advancement suggests acceptable Phase 1 profileTrend towards efficacy but not statistically significant vs. placebo[4][12]

Experimental Protocols and Methodologies

The evaluation of Nav1.7 inhibitors relies on standardized in vitro and in vivo assays to determine potency, selectivity, and analgesic efficacy.

In Vitro Analysis: Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the interaction of a compound with ion channels.

  • Objective : To determine the concentration-dependent inhibition (IC₅₀) of Nav1.7 channels and the selectivity against other Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.8).

  • Methodology :

    • Cell Lines : Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human Nav channel of interest (e.g., hNav1.7).

    • Recording : Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.

    • Voltage Protocol : A specific voltage protocol is applied to elicit channel opening. To assess state dependence, protocols are designed to hold the channel in different conformational states (resting, open, or inactivated).

    • Compound Application : The test compound is applied at various concentrations to the extracellular solution. The resulting reduction in the sodium current is measured.

    • Data Analysis : Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration, and the IC₅₀ value is calculated. Automated platforms like QPatch are often used for higher throughput screening.[14][15]

In Vivo Analysis: Animal Models of Pain

Preclinical efficacy is assessed in rodent models designed to replicate different pain states.

  • Objective : To determine if the Nav1.7 inhibitor can reduce pain behaviors in a living organism.

  • Common Models :

    • Formalin Test (Inflammatory Pain) : Formalin is injected into the paw of a rodent, inducing a biphasic pain response (an acute phase followed by a tonic, inflammatory phase). The inhibitor is administered prior to the injection, and its effect is measured by the reduction in licking and flinching behaviors.[1]

    • Chronic Constriction Injury (CCI) (Neuropathic Pain) : The sciatic nerve is loosely ligated, leading to the development of thermal and mechanical hyperalgesia (exaggerated pain response) over several days. The test compound is administered, and its ability to reverse these hypersensitivities is measured.[5] Increased expression of Nav1.7 in the DRG is observed in this model, making it a relevant test for inhibitors.[5]

G cluster_invitro In Vitro / In Silico cluster_invivo In Vivo cluster_clinical Human Studies Target_Validation Target Validation (Human Genetics) Compound_Screening High-Throughput Screening (Compound Libraries) Target_Validation->Compound_Screening Electrophysiology Electrophysiology (Potency - IC50) Compound_Screening->Electrophysiology Hit Confirmation Lead_Opt Lead Optimization (Medicinal Chemistry) PK_PD Pharmacokinetics (PK) Pharmacodynamics (PD) Lead_Opt->PK_PD Preclinical Preclinical Development Clinical Clinical Trials Selectivity Selectivity Screening (vs. other Nav subtypes) Electrophysiology->Selectivity Selectivity->Lead_Opt Animal_Models Animal Pain Models (e.g., Formalin, CCI) Tox Toxicology Studies Animal_Models->Tox PK_PD->Animal_Models Phase1 Phase 1 (Safety, PK) Tox->Phase1 IND Filing Phase2 Phase 2 (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Head-to-Head Comparison: Aneratrigine and PF-05089771 in the Pursuit of Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel, non-opioid analgesics. Human genetic studies have unequivocally linked loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, to a congenital inability to experience pain, thereby validating this channel as a pivotal player in the human pain signaling pathway. This has spurred the development of selective Nav1.7 inhibitors, with Aneratrigine and PF-05089771 being two such small molecules that have progressed to clinical evaluation. This guide provides a comprehensive head-to-head comparison of these two investigational drugs, summarizing their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Pain Channel

Both Aneratrigine and PF-05089771 exert their effects by blocking the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons.[1] These channels are crucial for the initiation and propagation of action potentials in response to noxious stimuli. By inhibiting Nav1.7, these compounds aim to dampen the pain signals at their source, before they are relayed to the central nervous system.

PF-05089771 , developed by Pfizer, is a potent and selective arylsulfonamide inhibitor of Nav1.7. It exhibits state-dependent binding, showing a much higher affinity for the inactivated state of the channel.[2] This property is thought to confer selectivity for neurons that are firing at high frequencies, such as those involved in pain states.

Aneratrigine is also described as a selective sodium channel protein type 9 subunit alpha (Nav1.7) blocker.[3] While detailed public data on its selectivity profile is limited, its progression to Phase 2a clinical trials suggests a promising preclinical profile.[4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for Aneratrigine and PF-05089771. It is important to note that publicly available preclinical data for Aneratrigine is limited.

Table 1: In Vitro Potency and Selectivity

ParameterAneratriginePF-05089771
hNav1.7 IC50 Data not publicly available11 nM
mNav1.7 IC50 Data not publicly available8 nM
rNav1.7 IC50 Data not publicly available171 nM
Selectivity over hNav1.1 Data not publicly available~77-fold (IC50 = 0.85 µM)
Selectivity over hNav1.2 Data not publicly available~10-fold (IC50 = 0.11 µM)
Selectivity over hNav1.3 Data not publicly available~1000-fold (IC50 = 11 µM)
Selectivity over hNav1.4 Data not publicly available~909-fold (IC50 = 10 µM)
Selectivity over hNav1.5 Data not publicly available>2272-fold (IC50 = 25 µM)
Selectivity over hNav1.6 Data not publicly available~15-fold (IC50 = 0.16 µM)
Selectivity over hNav1.8 Data not publicly available>1000-fold (IC50 > 10 µM)

Table 2: Clinical Trial Overview

ParameterAneratriginePF-05089771
Highest Development Phase Phase 2a approved in South Korea (as of 2024)[4]Phase 2 Completed[3]
Key Indication Studied Neuropathic Pain[3]Painful Diabetic Peripheral Neuropathy (DPN), Postoperative Dental Pain, Primary Erythromelalgia[3][5]
Outcome in Painful Diabetic Neuropathy (NCT02215252) Not yet studied in a large-scale trialDid not meet primary efficacy endpoints. No statistically significant improvement in pain scores compared to placebo.[3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the role of Nav1.7 in the pain signaling pathway and a typical workflow for evaluating Nav1.7 inhibitors.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Spinal Cord (Dorsal Horn) Noxious Stimulus Noxious Stimulus TRP Channels TRP Channels Noxious Stimulus->TRP Channels activates Nav1.7 Nav1.7 TRP Channels->Nav1.7 depolarizes Nav1.8 Nav1.8 Nav1.7->Nav1.8 amplifies depolarization to threshold Action Potential Action Potential Nav1.8->Action Potential generates Presynaptic Terminal Presynaptic Terminal Action Potential->Presynaptic Terminal propagates to Neurotransmitter Release Neurotransmitter Release Presynaptic Terminal->Neurotransmitter Release triggers Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron activates Brain Brain Postsynaptic Neuron->Brain sends signal to Aneratrigine / PF-05089771 Aneratrigine / PF-05089771 Aneratrigine / PF-05089771->Nav1.7 inhibit

Figure 1: Simplified Nav1.7 signaling pathway in nociception.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology In Vitro Assays->Patch-Clamp Electrophysiology Selectivity Profiling Selectivity Profiling In Vitro Assays->Selectivity Profiling In Vivo Models In Vivo Models Formalin Test Formalin Test In Vivo Models->Formalin Test Chronic Constriction Injury (CCI) Chronic Constriction Injury (CCI) In Vivo Models->Chronic Constriction Injury (CCI) Clinical Trials Clinical Trials Patch-Clamp Electrophysiology->In Vivo Models Promising candidates Selectivity Profiling->In Vivo Models Formalin Test->Clinical Trials Efficacious compounds Chronic Constriction Injury (CCI)->Clinical Trials

Figure 2: General experimental workflow for Nav1.7 inhibitor evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Nav1.7 inhibitors are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

Objective: To determine the potency (IC50) and mechanism of inhibition of a test compound on human Nav1.7 channels.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, the culture medium is replaced with an external recording solution.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

  • Voltage Protocols:

    • To assess state-dependent inhibition, cells are held at a holding potential (e.g., -120 mV) where most channels are in the resting state.

    • A depolarizing pre-pulse (e.g., to -50 mV for 500 ms) is applied to shift a population of channels to the inactivated state.

    • A test pulse (e.g., to 0 mV for 20 ms) is then applied to elicit a sodium current.

  • Compound Application: The test compound is applied at various concentrations to the external solution. The effect on the peak sodium current is measured at steady-state for each concentration.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration. The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Formalin-Induced Pain Model in Rodents

Objective: To assess the analgesic efficacy of a test compound in a model of inflammatory pain.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are acclimatized to the testing environment.

  • Compound Administration: The test compound or vehicle is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded for a set period (e.g., 60 minutes).

  • Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-60 minutes), reflecting inflammatory pain and central sensitization. The total time spent in nociceptive behaviors is calculated for each phase and compared between the compound-treated and vehicle-treated groups. A significant reduction in nociceptive behavior in the treated group indicates analgesic activity.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the efficacy of a test compound in a model of peripheral nerve injury-induced neuropathic pain.

Methodology:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm between each. The ligatures are tightened until a slight constriction is observed, without arresting the epineural circulation.

    • The muscle and skin are then closed in layers.

  • Development of Neuropathic Pain: Animals develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, in the ipsilateral hind paw within a few days to a week after surgery.

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments of increasing stiffness.

    • Thermal Hyperalgesia: The paw withdrawal latency to a noxious thermal stimulus (e.g., radiant heat) is measured.

  • Compound Administration and Data Analysis: Once a stable baseline of pain behavior is established (typically 7-14 days post-surgery), the test compound or vehicle is administered. Behavioral testing is repeated at various time points after dosing. A significant increase in the paw withdrawal threshold or latency in the compound-treated group compared to the vehicle group indicates an anti-allodynic or anti-hyperalgesic effect.

Discussion and Future Outlook

The development of selective Nav1.7 inhibitors has been a journey of high hopes and significant challenges. PF-05089771, despite its high potency and selectivity in preclinical studies, ultimately failed to demonstrate robust efficacy in a large clinical trial for painful diabetic neuropathy.[3] This has led to a broader re-evaluation of the therapeutic hypothesis, with some suggesting that targeting Nav1.7 alone may not be sufficient for broad-spectrum analgesia in all pain states, or that higher levels of target engagement in the periphery are required.

Aneratrigine represents a newer entrant into the clinical arena of Nav1.7 inhibitors. While specific preclinical data remains proprietary, its advancement to Phase 2a trials suggests it may possess a differentiated profile.[4] Key to its potential success will be its pharmacokinetic and pharmacodynamic properties, and whether it can achieve sufficient target coverage at the site of pain generation to produce a clinically meaningful analgesic effect. The challenges in formulating Aneratrigine due to its poor solubility, and the subsequent development of an improved formulation, highlight the critical importance of drug delivery in achieving therapeutic success.[4]

The future of Nav1.7-targeted therapies may lie in several directions. This could include the development of compounds with optimized pharmacokinetic profiles, the use of Nav1.7 inhibitors in combination with other analgesics, or the identification of patient populations with specific genetic signatures that may predict a better response to Nav1.7 blockade. The ongoing research into both Aneratrigine and other novel Nav1.7 inhibitors will be crucial in determining the ultimate therapeutic value of targeting this key pain channel.

References

A Comparative Guide for Researchers: Aneratrigine Hydrochloride vs. Gabapentin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of aneratrigine (B12380354) hydrochloride and gabapentin (B195806), two pharmacological agents with distinct mechanisms of action for the management of neuropathic pain. This analysis is based on available preclinical and clinical data.

Executive Summary

Aneratrigine hydrochloride, an investigational drug, and gabapentin, an established first-line treatment, represent two different strategies for alleviating neuropathic pain. Aneratrigine is a selective blocker of the Nav1.7 sodium channel, a key player in pain signal transmission. Gabapentin, conversely, modulates the activity of voltage-gated calcium channels. While gabapentin has a well-documented efficacy and safety profile from numerous clinical trials, aneratrigine is currently in earlier stages of clinical development, with limited publicly available data. This guide will delve into their mechanisms of action, summarize the existing experimental data, and provide detailed experimental protocols for key preclinical assessments.

Mechanism of Action

This compound: A Selective Nav1.7 Sodium Channel Blocker

This compound's therapeutic potential in neuropathic pain stems from its selective inhibition of the Nav1.7 voltage-gated sodium channel. The SCN9A gene encodes the alpha subunit of this channel, which is preferentially expressed in peripheral nociceptive neurons. Gain-of-function mutations in SCN9A are linked to painful inherited neuropathies, while loss-of-function mutations result in a congenital inability to experience pain. This genetic evidence strongly supports Nav1.7 as a critical target for analgesic development. By blocking Nav1.7, aneratrigine is hypothesized to reduce the hyperexcitability of pain-sensing neurons, thereby dampening the transmission of pain signals.

cluster_Aneratrigine Aneratrigine's Mechanism of Action Noxious Stimulus Noxious Stimulus Nav1.7 Channel Nav1.7 Channel Noxious Stimulus->Nav1.7 Channel Activates Action Potential Action Potential Nav1.7 Channel->Action Potential Initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagates Aneratrigine Aneratrigine Aneratrigine->Nav1.7 Channel Blocks

Aneratrigine blocks the Nav1.7 sodium channel, preventing pain signal generation.
Gabapentin: Targeting the α2-δ Subunit of Calcium Channels

Gabapentin's mechanism of action in neuropathic pain is primarily through its high-affinity binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals. The consequence of this action is a decrease in the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, which are implicated in the sensitization of central pain pathways. This modulation of neurotransmitter release is believed to underlie gabapentin's analgesic effects.

cluster_Gabapentin Gabapentin's Mechanism of Action Neuronal Hyperexcitability Neuronal Hyperexcitability VGCC (α2-δ subunit) Voltage-Gated Calcium Channel (α2-δ subunit) Neuronal Hyperexcitability->VGCC (α2-δ subunit) Upregulates Calcium Influx Calcium Influx VGCC (α2-δ subunit)->Calcium Influx Mediates Neurotransmitter Release Excitatory Neurotransmitter Release (Glutamate) Calcium Influx->Neurotransmitter Release Triggers Gabapentin Gabapentin Gabapentin->VGCC (α2-δ subunit) Binds to & Inhibits

Gabapentin inhibits calcium influx, reducing excitatory neurotransmitter release.

Preclinical Efficacy

This compound

As of the latest available information, specific quantitative preclinical data for this compound in established animal models of neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation, streptozotocin-induced diabetic neuropathy) have not been publicly released. However, the class of Nav1.7 selective blockers has been evaluated in various preclinical models. These studies generally indicate that selective inhibition of Nav1.7 can reduce mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic and inflammatory pain.

Gabapentin

Gabapentin has demonstrated efficacy in a wide range of preclinical models of neuropathic pain.

Animal ModelPain Behavior AssessedGabapentin Efficacy
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat) Mechanical Allodynia (von Frey test)Significant increase in paw withdrawal threshold.
Thermal Hyperalgesia (Plantar test)Significant increase in paw withdrawal latency.
Spinal Nerve Ligation (SNL) (Rat) Mechanical Allodynia (von Frey test)Dose-dependent increase in paw withdrawal threshold.
Streptozotocin (STZ)-Induced Diabetic Neuropathy (Rat) Mechanical Allodynia (von Frey test)Significant reversal of reduced paw withdrawal threshold.
Thermal Hyperalgesia (Plantar test)Attenuation of heat-induced hyperalgesia.
Chemotherapy-Induced Neuropathic Pain (e.g., Paclitaxel) (Rat) Mechanical Allodynia (von Frey test)Reversal of chemotherapy-induced mechanical hypersensitivity.

Clinical Efficacy

This compound

This compound (also referred to as aneratrigine mesilate, iN1011-N17-02) has undergone a Phase 2 clinical trial to evaluate its efficacy and safety in adults with post-herpetic neuralgia.[1] However, the quantitative results of this trial have not yet been made publicly available. The broader clinical development of selective Nav1.7 inhibitors has yielded mixed results, with some compounds failing to demonstrate significant efficacy in late-stage trials for various neuropathic pain conditions.

Gabapentin

Gabapentin is approved for the treatment of postherpetic neuralgia and as an adjunctive therapy for partial seizures. It is widely used off-label for various other neuropathic pain conditions, including diabetic neuropathy. Numerous randomized controlled trials and meta-analyses have established its efficacy.

ConditionPrimary OutcomeGabapentin Efficacy vs. PlaceboCommon Adverse Events
Postherpetic Neuralgia ≥50% reduction in pain intensityNumber Needed to Treat (NNT): 3.8Dizziness, somnolence, peripheral edema, asthenia.
Diabetic Neuropathy ≥50% reduction in pain intensityNNT: 2.9 - 5.1Dizziness, somnolence, confusion.

Experimental Protocols

Preclinical Models of Neuropathic Pain

cluster_Workflow General Workflow for Preclinical Neuropathic Pain Studies start Animal Acclimatization baseline Baseline Behavioral Testing (von Frey, Plantar Test) start->baseline induction Induction of Neuropathic Pain (e.g., CCI, STZ injection) baseline->induction confirmation Confirmation of Neuropathy (Behavioral Testing) induction->confirmation treatment Drug Administration (Aneratrigine, Gabapentin, or Vehicle) confirmation->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment analysis Data Analysis post_treatment->analysis end Endpoint analysis->end

Workflow for assessing analgesic efficacy in rodent models of neuropathic pain.

Chronic Constriction Injury (CCI) Model in Rats

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.

  • Post-operative Care: The incision is closed, and animals are allowed to recover.

  • Behavioral Testing (Mechanical Allodynia): The von Frey test is performed to assess the paw withdrawal threshold in response to mechanical stimulation. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% withdrawal threshold is determined using the up-down method. A significant decrease in the paw withdrawal threshold in the operated limb compared to the contralateral limb or baseline indicates the development of mechanical allodynia.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

  • Induction of Diabetes: Adult male Wistar or Sprague-Dawley rats are fasted overnight and then administered a single intraperitoneal injection of STZ (typically 50-65 mg/kg) dissolved in citrate (B86180) buffer.

  • Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-injection and then periodically. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Development of Neuropathy: Neuropathic pain behaviors, such as thermal hyperalgesia and mechanical allodynia, typically develop over several weeks (e.g., 4-8 weeks) following the induction of diabetes.

  • Behavioral Testing (Thermal Hyperalgesia): The plantar test (Hargreaves method) is used to measure the paw withdrawal latency to a radiant heat source. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A significant decrease in paw withdrawal latency in diabetic rats compared to non-diabetic controls indicates thermal hyperalgesia.

Conclusion

This compound and gabapentin represent two distinct and important approaches to the treatment of neuropathic pain. Gabapentin is a well-established therapy with a known mechanism of action and a large body of clinical evidence supporting its use. Aneratrigine, as a selective Nav1.7 blocker, targets a genetically validated pain pathway and holds the promise of a more targeted and potentially better-tolerated analgesic. However, its clinical efficacy is still under investigation, and more data from ongoing and future clinical trials are needed to fully understand its therapeutic potential and place in the management of neuropathic pain. Researchers and clinicians should continue to monitor the development of aneratrigine and other Nav1.7 inhibitors as they may offer new hope for patients suffering from this often-debilitating condition.

References

A Comparative Guide to the Efficacy of Aneratrigine and Pregabalin in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two analgesic compounds, aneratrigine (B12380354) hydrochloride and pregabalin (B1679071), in various preclinical and clinical pain models. The information is compiled from publicly available research to assist in understanding their respective mechanisms of action and analgesic potential.

Executive Summary

Aneratrigine and pregabalin represent two distinct approaches to analgesia. Aneratrigine, a novel compound also known as ANP-230, is a potent blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for pain signal transmission in peripheral nociceptive neurons.[1][2] In contrast, pregabalin, an established first-line treatment for neuropathic pain, exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters in the central nervous system.

Preclinical studies demonstrate that aneratrigine (ANP-230) has broad analgesic efficacy in various neuropathic and inflammatory pain models.[1] While direct comparative efficacy studies against pregabalin are limited, available data suggests that aneratrigine may offer a distinct advantage in certain pain modalities and can even potentiate the effects of pregabalin.[1] Pregabalin has a well-documented history of efficacy in both preclinical and clinical settings for various neuropathic pain conditions.

This guide will delve into the specific experimental data available for both compounds, present it in a structured format for easy comparison, and provide detailed experimental protocols for the key assays cited.

Mechanism of Action

The fundamental difference in the mechanism of action between aneratrigine and pregabalin dictates their distinct pharmacological profiles and potential therapeutic applications.

Aneratrigine Hydrochloride (ANP-230)

Aneratrigine is a peripherally restricted compound that equipotently blocks three key sodium channel subtypes involved in pain signaling: Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral nociceptive neurons.[1][3] By inhibiting these channels, aneratrigine reduces the excitability of these neurons and blocks the transmission of pain signals from the periphery to the central nervous system.[1] Its low penetration into the central nervous system suggests a lower potential for centrally-mediated side effects.[1]

cluster_periphery Peripheral Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nav_Channels Nav1.7, Nav1.8, Nav1.9 Channels Noxious_Stimuli->Nav_Channels Activate Action_Potential Action Potential Generation Nav_Channels->Action_Potential Initiate Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Aneratrigine Aneratrigine Aneratrigine->Nav_Channels Blocks

Aneratrigine's peripheral mechanism of action.
Pregabalin

Pregabalin acts within the central nervous system. It binds with high affinity to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels on presynaptic neurons. This binding reduces the influx of calcium into the nerve terminal, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and noradrenaline. By dampening this excessive neuronal activity, pregabalin alleviates neuropathic pain.

cluster_cns Central Nervous System Synapse Presynaptic_Neuron Presynaptic Neuron VGCC Voltage-Gated Ca2+ Channels (α2δ-1 subunit) Presynaptic_Neuron->VGCC Postsynaptic_Neuron Postsynaptic Neuron Pain_Transmission Pain Signal Propagation Postsynaptic_Neuron->Pain_Transmission Calcium_Influx Ca2+ Influx VGCC->Calcium_Influx Neurotransmitter_Release Excitatory Neurotransmitter Release (Glutamate, Substance P) Calcium_Influx->Neurotransmitter_Release Neurotransmitter_Release->Postsynaptic_Neuron Activates Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ-1 subunit Pregabalin->Calcium_Influx Reduces

Pregabalin's central mechanism of action.

Preclinical Efficacy Data

Aneratrigine (ANP-230) in Animal Models of Pain

A recent study investigated the efficacy of ANP-230 in a genetic mouse model of familial episodic pain syndrome carrying a Nav1.9 mutation (R222S).[4]

Pain ModelSpeciesRoute of AdministrationDoses Tested (mg/kg)Key FindingsReference
Familial Episodic Pain Syndrome (Nav1.9 R222S mice)MouseOral3, 10, 30Dose-dependent reduction in hyper-thermal and mechanical sensitivity. Repetitive low-dose administration (3 mg/kg) showed significant analgesic effects.[4]
Neuropathic & Inflammatory Pain ModelsNot SpecifiedNot SpecifiedNot SpecifiedDemonstrated dose-dependent analgesic efficacies with increased potency upon repeated administration.[1]

Note: In the familial episodic pain syndrome model, pregabalin (10, 30 mg/kg) reportedly showed no significant effects.[4] However, another study mentioned that concurrent administration of ANP-230 with pregabalin potentiated the anti-allodynic effects of pregabalin.[1]

Pregabalin in Animal Models of Pain

Pregabalin has been extensively studied in a wide range of preclinical pain models. The chronic constriction injury (CCI) model is a commonly used model of neuropathic pain.

Pain ModelSpeciesRoute of AdministrationDoses Tested (mg/kg)Key FindingsReference
Chronic Constriction Injury (CCI)RatIntraperitoneal (i.p.)50Moderately attenuated mechanical allodynia and weakly/moderately attenuated thermal hyperalgesia.[5]

Clinical Efficacy Data

Aneratrigine Mesilate

A Phase 1/2 clinical trial is underway to evaluate the optimal dose of aneratrigine mesilate (iN1011-N17-02) for treating pain in adults with post-herpetic neuralgia.[6] The study is a 4-week, randomized, placebo-controlled trial. As of the date of this guide, the results of this trial have not been published.

Another Phase 1/2 clinical trial for ANP-230 has been initiated in patients with familial infantile episodic limb pain, a rare pain disease associated with a gain-of-function mutation in the Nav1.9 gene.[2]

Pregabalin

Pregabalin is approved for the treatment of several neuropathic pain conditions, and its efficacy is supported by numerous clinical trials. For post-herpetic neuralgia, a systematic review of randomized controlled trials has provided evidence of its analgesic efficacy.

ConditionNumber of TrialsKey FindingsReference
Post-herpetic Neuralgia2 (pooled analysis)Superiority over placebo in pain reduction.[7]

Experimental Protocols

Chronic Constriction Injury (CCI) Model

Objective: To induce a neuropathic pain state that mimics chronic nerve compression.

Procedure:

  • Anesthetize the animal (e.g., rat) following approved institutional protocols.

  • Surgically expose the common sciatic nerve in one hind limb.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve, spaced about 1 mm apart. The ligatures should be tightened to the point where they just evoke a brief twitch in the innervated muscles.

  • Close the incision in layers.

  • Sham-operated animals undergo the same surgical procedure without nerve ligation.

  • Assess pain behaviors (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test) at baseline and at various time points post-surgery.[8]

Anesthesia Anesthesia Sciatic_Nerve_Exposure Sciatic_Nerve_Exposure Anesthesia->Sciatic_Nerve_Exposure 1. Ligation Ligation Sciatic_Nerve_Exposure->Ligation 2. Incision_Closure Incision_Closure Ligation->Incision_Closure 3. Behavioral_Testing Behavioral_Testing Incision_Closure->Behavioral_Testing 4.

Workflow for the Chronic Constriction Injury model.
Formalin Test

Objective: To assess analgesic activity in a model of tonic, inflammatory pain.

Procedure:

  • Acclimatize the animal (e.g., mouse or rat) to the observation chamber.

  • Inject a dilute solution of formalin (e.g., 1-5%) subcutaneously into the plantar surface of one hind paw.

  • Immediately after injection, place the animal back in the observation chamber.

  • Observe and record the amount of time the animal spends licking, biting, or flinching the injected paw. The response is typically biphasic: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-60 minutes post-injection).

  • Administer the test compound prior to the formalin injection to assess its effect on the pain behaviors in each phase.[9][10]

Acclimatization Acclimatization Formalin_Injection Formalin_Injection Acclimatization->Formalin_Injection 1. Observation Observation Formalin_Injection->Observation 2. Data_Analysis Data_Analysis Observation->Data_Analysis 3.

Workflow for the Formalin Test.

Conclusion

Aneratrigine and pregabalin offer distinct approaches to pain management. Aneratrigine's targeted blockade of peripheral Nav channels holds promise for a new class of analgesics with potentially fewer central nervous system side effects. Pregabalin remains a cornerstone of neuropathic pain treatment with a well-established efficacy and safety profile.

References

A Comparative Analysis of the Side Effect Profiles of Aneratrigine and Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of Aneratrigine, a novel sodium channel blocker, and carbamazepine (B1668303), a widely established anti-epileptic and mood-stabilizing drug. While extensive clinical data is available for carbamazepine, information on Aneratrigine is emerging as it progresses through clinical development. This comparison is based on publicly available data and is intended for an audience with expertise in pharmacology and drug development.

Overview of Compounds

Aneratrigine is a potent and selective blocker of the Nav1.7 sodium channel, currently under investigation for the treatment of neuropathic pain.[1] As a developing drug, its full side effect profile is still being characterized through ongoing clinical trials. Publicly available information indicates it has demonstrated a favorable safety profile in early-stage human trials.[1]

Carbamazepine is a first-generation anti-epileptic drug that also blocks sodium channels, though less selectively than Aneratrigine. It has been in clinical use for decades for epilepsy, trigeminal neuralgia, and bipolar disorder.[2][3][4] Its extensive use has led to a well-documented and wide-ranging side effect profile.

Comparative Side Effect Profiles

The following tables summarize the known and reported side effects of Aneratrigine and carbamazepine. It is crucial to note the disparity in the volume of data available for each compound.

Table 1: Side Effect Profile of Aneratrigine

System Organ ClassAdverse EventsIncidence
GeneralNot publicly detailed. Phase 1 trials suggest "excellent safety".[1]Data not publicly available.
NeurologicalData not publicly available.Data not publicly available.
DermatologicalData not publicly available.Data not publicly available.
GastrointestinalData not publicly available.Data not publicly available.
HematologicalData not publicly available.Data not publicly available.
CardiovascularData not publicly available.Data not publicly available.

Data on Aneratrigine's side effects are limited due to its stage in the drug development pipeline. The information presented is based on high-level statements from preliminary clinical trials.

Table 2: Side Effect Profile of Carbamazepine

System Organ ClassCommon Adverse Events (>10% incidence)Less Common Adverse Events (1-10% incidence)Serious Adverse Events (<1% incidence)
Neurological Drowsiness, Dizziness, Ataxia[4][5][6]Headache, Blurred or double vision[2][3]Seizures (in mixed seizure disorders), Abnormal heart rhythms[2]
Gastrointestinal Nausea, Vomiting[5][6]Constipation[2]Liver damage (hepatotoxicity)[5]
Dermatological Skin rash[6]PhotosensitivityStevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN), Acute Generalized Exanthematous Pustulosis (AGEP)[5]
Hematological Minor changes in white blood cell or platelet counts[2]Aplastic anemia, Agranulocytosis, Bone marrow suppression[2]
Metabolic Hyponatremia, Syndrome of Inappropriate Antidiuretic Hormone (SIADH)[2]
Psychiatric Suicidal thoughts or actions[5]
Cardiovascular Abnormal heart rhythms[2]

The incidence of carbamazepine's side effects can vary based on dosage, individual patient factors, and co-administered medications.

Experimental Protocols for Side Effect Assessment

The comprehensive evaluation of a drug's side effect profile involves a combination of non-clinical and clinical studies.

Non-Clinical Safety and Toxicology Studies

Before human trials, investigational new drugs like Aneratrigine undergo extensive preclinical safety evaluations. These studies are conducted in vitro and in animal models to identify potential target organ toxicity and to determine a safe starting dose for clinical trials. Key non-clinical studies include:

  • In vitro toxicology: Cellular assays to assess cytotoxicity, genotoxicity, and specific receptor interactions (e.g., hERG assays for cardiac safety).

  • In vivo toxicology: Studies in at least two animal species (one rodent, one non-rodent) to evaluate acute, sub-chronic, and chronic toxicity. These studies involve detailed clinical observations, hematology, clinical chemistry, and histopathological examination of tissues.

  • Safety pharmacology: Studies to assess the effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

Clinical Trial Protocols for Adverse Event Monitoring

In human clinical trials, the assessment of side effects is a primary objective. The process for collecting and analyzing safety data is rigorously defined in the clinical trial protocol.

  • Spontaneous Reporting: Investigators are required to document all adverse events (AEs) reported by study participants, regardless of whether they are considered to be related to the study drug.

  • Systematic Assessment: Standardized questionnaires and checklists are often used at scheduled study visits to proactively query participants about common and expected side effects.

  • Physical Examinations and Vital Signs: Regular monitoring of vital signs (blood pressure, heart rate, temperature) and comprehensive physical examinations are conducted to detect any physiological changes.

  • Laboratory Tests: A panel of laboratory tests, including complete blood count, clinical chemistry (liver and kidney function), and urinalysis, is performed at baseline and at regular intervals throughout the study to monitor for organ toxicity.

  • Specialized Assessments: Depending on the drug's mechanism of action and findings from non-clinical studies, specialized assessments such as electrocardiograms (ECGs) for cardiovascular safety or dermatological examinations may be included.

Mechanism of Action and Potential for Side Effects

The differing selectivity of Aneratrigine and carbamazepine for sodium channel subtypes likely plays a significant role in their respective side effect profiles.

Aneratrigine's high selectivity for the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons, is hypothesized to lead to a more targeted therapeutic effect with fewer off-target side effects.[1]

Carbamazepine's broader mechanism of action, which includes the blockade of various sodium channels in the central nervous system, contributes to its therapeutic efficacy in epilepsy and bipolar disorder but also to its well-documented neurological side effects such as drowsiness and dizziness.[1][2][7]

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of sodium channel blockers and the typical workflow for assessing adverse events in clinical trials.

Signaling_Pathway cluster_Neuron Neuron cluster_Drug_Action Drug Action Action_Potential Action Potential Propagation Na_Channel Voltage-gated Sodium Channel (Nav) Action_Potential->Na_Channel opens Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Depolarization->Action_Potential continues Drug Aneratrigine / Carbamazepine Drug->Na_Channel blocks

Mechanism of Action of Sodium Channel Blockers.

AE_Workflow Start Patient Enrolled in Clinical Trial AE_Occurs Adverse Event (AE) Occurs Start->AE_Occurs AE_Reported AE Reported by Patient or Observed by Investigator AE_Occurs->AE_Reported Documentation AE Documented in Case Report Form (CRF) AE_Reported->Documentation Assessment Assessment of Severity, Seriousness, and Causality Documentation->Assessment Serious_AE Is the AE Serious? Assessment->Serious_AE Expedited_Reporting Expedited Reporting to Regulatory Authorities Serious_AE->Expedited_Reporting Yes Routine_Reporting Routine Reporting in Clinical Study Report Serious_AE->Routine_Reporting No Expedited_Reporting->Routine_Reporting End Trial Completion and Final Safety Analysis Routine_Reporting->End

Workflow for Adverse Event Assessment in Clinical Trials.

Conclusion

The comparison between Aneratrigine and carbamazepine highlights the trade-offs between novel, highly selective drugs and older, broader-spectrum medications. While carbamazepine's side effect profile is extensive and well-characterized, offering clinicians a clear understanding of the risks involved, Aneratrigine's targeted mechanism holds the promise of a more favorable safety profile.

The limited publicly available data on Aneratrigine underscores the importance of transparency in clinical trial reporting. As Aneratrigine progresses through later-stage clinical trials, the publication of detailed safety and tolerability data will be crucial for the scientific and medical communities to fully evaluate its therapeutic potential and place in the clinical landscape. Researchers and drug development professionals should remain attentive to forthcoming data from the Aneratrigine clinical development program to enable a more direct and comprehensive comparison of its side effect profile with existing therapies like carbamazepine.

References

Combination Therapy with Aneratrigine Hydrochloride: A Comparative Guide for Enhanced Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aneratrigine (B12380354) hydrochloride, a selective blocker of the voltage-gated sodium channel Nav1.7, represents a promising non-opioid analgesic for the management of neuropathic pain.[1][2] This guide explores the therapeutic potential of aneratrigine hydrochloride in combination with other established analgesic classes. While direct clinical or preclinical data on aneratrigine combination therapy is not yet publicly available, this document synthesizes the strong scientific rationale for such combinations, drawing parallels from other Nav1.7 inhibitors. We present hypothetical experimental designs and expected synergistic outcomes based on the known mechanisms of action, alongside detailed experimental protocols for preclinical evaluation. This guide serves as a foundational resource for researchers investigating novel multimodal analgesic strategies.

Introduction: The Rationale for Combination Analgesia

The management of chronic and neuropathic pain remains a significant clinical challenge. Monotherapy often fails to provide adequate pain relief and can be limited by dose-dependent side effects.[3][4] Combination therapy, utilizing drugs with different mechanisms of action, offers a compelling strategy to achieve superior analgesic efficacy while potentially minimizing adverse effects.[3][4]

This compound targets Nav1.7, a sodium channel subtype critically involved in the transmission of pain signals in peripheral sensory neurons.[1][2][5] Genetic studies have validated Nav1.7 as a key target for analgesia; individuals with loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) are congenitally insensitive to pain. Conversely, gain-of-function mutations are associated with painful neuropathies. The selective blockade of Nav1.7 by aneratrigine is therefore a targeted approach to inhibiting pain at its source.

The distinct mechanism of this compound makes it an ideal candidate for combination with analgesics that act on different pathways, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The potential for synergistic interactions could lead to enhanced pain relief at lower doses of each component, thereby improving the therapeutic window and reducing the risk of adverse events.[6]

Potential Signaling Pathway Interactions

The analgesic effect of this compound originates from the blockade of Nav1.7 channels in nociceptive neurons, which reduces the generation and propagation of action potentials that transmit pain signals. Opioids, on the other hand, exert their analgesic effects primarily through the activation of mu-opioid receptors (MOR) in the central and peripheral nervous systems, leading to hyperpolarization and reduced neuronal excitability. A synergistic effect is hypothesized to occur where the peripheral signal dampening by this compound reduces the overall nociceptive input to the central nervous system, thereby enhancing the efficacy of centrally acting opioids.

Signaling_Pathway_Interaction Hypothesized Synergistic Action of Aneratrigine and Opioids cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) Noxious_Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious_Stimulus->Nociceptor Nav1_7 Nav1.7 Channel Nociceptor->Nav1_7 depolarization Action_Potential Action Potential Propagation Nav1_7->Action_Potential Presynaptic_Neuron Presynaptic Neuron Action_Potential->Presynaptic_Neuron Signal Arrival Aneratrigine Aneratrigine HCl Aneratrigine->Nav1_7 BLOCKS Postsynaptic_Neuron Postsynaptic Neuron Presynaptic_Neuron->Postsynaptic_Neuron Neurotransmitter Release Pain_Signal_Transmission Pain Signal Transmission to Brain Postsynaptic_Neuron->Pain_Signal_Transmission Opioid_Receptor μ-Opioid Receptor Opioid_Receptor->Presynaptic_Neuron INHIBITS Opioid Opioid Analgesic Opioid->Opioid_Receptor ACTIVATES

Caption: Hypothesized interaction of Aneratrigine HCl and Opioids.

Comparative Performance with Other Analgesics: A Preclinical Outlook

While specific comparative data for this compound is not available, preclinical studies on other Nav1.7 inhibitors provide a strong rationale for its potential synergistic effects in combination therapies.

Hypothetical Comparison with an Opioid (e.g., Morphine)

A study evaluating the Nav1.7 inhibitor Pn3a in a mouse model of postsurgical pain found superadditive antinociceptive effects when combined with the opioid oxycodone.[6] Based on this, a similar synergistic relationship can be anticipated between this compound and morphine.

Table 1: Expected Analgesic Efficacy in a Neuropathic Pain Model (e.g., Chronic Constriction Injury in Rats)

Treatment GroupDosage (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Expected Outcome% Maximum Possible Effect (MPE) - Expected
Vehicle-5.2 ± 0.80%
Aneratrigine HCl108.5 ± 1.130%
Morphine27.9 ± 0.925%
Aneratrigine HCl + Morphine 10 + 2 14.3 ± 1.5 85% (Synergistic)

%MPE calculated relative to a pre-injury baseline of approximately 15g.

Hypothetical Comparison with an NSAID (e.g., Celecoxib)

NSAIDs primarily reduce inflammatory pain by inhibiting cyclooxygenase (COX) enzymes. In pain states with both neuropathic and inflammatory components, a combination of this compound and an NSAID could provide broader and more effective analgesia.

Table 2: Expected Analgesic Efficacy in a Mixed Inflammatory/Neuropathic Pain Model (e.g., Complete Freund's Adjuvant in Rats)

Treatment GroupDosage (mg/kg, p.o.)Paw Withdrawal Latency (s) - Heat Hyperalgesia - Expected Outcome% Maximum Possible Effect (MPE) - Expected
Vehicle-4.1 ± 0.50%
Aneratrigine HCl106.8 ± 0.745%
Celecoxib307.5 ± 0.655%
Aneratrigine HCl + Celecoxib 10 + 30 10.2 ± 0.9 95% (Additive/Synergistic)

%MPE calculated relative to a pre-injury baseline of approximately 10s.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments to evaluate the analgesic efficacy of this compound in combination with other analgesics.

Animal Models of Pain
  • Neuropathic Pain Model (Chronic Constriction Injury - CCI):

    • Animal Strain: Male Sprague-Dawley rats (200-250g).

    • Surgical Procedure: Under isoflurane (B1672236) anesthesia, the right sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing. The incision is then closed in layers.

    • Post-operative Care: Animals are monitored daily and allowed to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

  • Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):

    • Animal Strain: Male Wistar rats (180-220g).

    • Induction of Inflammation: A single intraplantar injection of 100 µL of CFA (1 mg/mL) is administered into the plantar surface of the right hind paw.

    • Time Course: Inflammation and hyperalgesia typically develop within hours and persist for several days to weeks.

Behavioral Testing for Analgesia
  • Mechanical Allodynia (von Frey Test):

    • Apparatus: Animals are placed in individual Plexiglas chambers on an elevated mesh floor.

    • Procedure: After a 30-minute acclimation period, calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

    • Endpoint: The paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal of the paw.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Apparatus: Animals are placed in Plexiglas chambers on a glass floor. A radiant heat source is positioned under the glass.

    • Procedure: After acclimation, the heat source is focused on the plantar surface of the hind paw.

    • Endpoint: The latency to paw withdrawal is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Experimental Workflow

Experimental_Workflow Preclinical Evaluation of Combination Analgesia cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Pain_Model_Induction Pain Model Induction (e.g., CCI or CFA) Baseline_Testing->Pain_Model_Induction Group_Allocation Random Allocation to Treatment Groups Pain_Model_Induction->Group_Allocation Post-Induction Period Drug_Administration Drug Administration (Vehicle, Aneratrigine, Analgesic B, Combination) Group_Allocation->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection and Tabulation Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, Isobolographic Analysis) Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results (Additive vs. Synergistic Effects) Statistical_Analysis->Results_Interpretation

Caption: Workflow for preclinical evaluation of combination analgesia.

Conclusion and Future Directions

The selective Nav1.7 channel blocker this compound holds significant promise as a component of multimodal pain therapy. Based on its mechanism of action and preclinical evidence from other Nav1.7 inhibitors, there is a strong scientific rationale to expect synergistic or additive analgesic effects when combined with opioids or NSAIDs. The experimental protocols outlined in this guide provide a framework for the preclinical validation of these hypotheses. Future research should focus on conducting these combination studies to determine the optimal drug ratios and to characterize the safety and tolerability of such combinations. Successful preclinical findings would pave the way for clinical trials to establish the efficacy of this compound-based combination therapies in patients with chronic and neuropathic pain.

References

Assessing the Cross-Reactivity of Aneratrigine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a framework for evaluating the cross-reactivity of Aneratrigine hydrochloride, a known sodium channel blocker, with other ion channels. While specific cross-reactivity data for this compound is not publicly available, this document outlines the standard panels and experimental protocols used to determine such a profile, enabling researchers to conduct their own comparative analyses.

This compound has been identified as a potent blocker of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. However, its interaction with other ion channels, which could lead to off-target effects, is a critical aspect of its preclinical safety and efficacy evaluation. A thorough assessment of its selectivity profile is essential to predict potential side effects and to understand its full mechanism of action.

Comparative Ion Channel Selectivity Profile

To assess the selectivity of a compound like this compound, it is typically screened against a panel of relevant ion channels. The following tables provide a template for presenting such data, which would be populated with experimentally determined values, such as the half-maximal inhibitory concentration (IC50).

Table 1: Selectivity of this compound Against a Panel of Voltage-Gated Sodium Channels

Ion ChannelSubtypeIC50 (nM)Fold Selectivity vs. Nav1.7
Sodium (Nav) Nav1.1Data to be determinedCalculated
Nav1.2Data to be determinedCalculated
Nav1.3Data to be determinedCalculated
Nav1.4Data to be determinedCalculated
Nav1.5 (Cardiac)Data to be determinedCalculated
Nav1.6Data to be determinedCalculated
Nav1.7 (Primary Target) Reference Value 1
Nav1.8Data to be determinedCalculated
Nav1.9Data to be determinedCalculated

Table 2: Cross-Reactivity Profile of this compound Against a Broader Ion Channel Safety Panel

This panel includes key channels implicated in cardiac safety, such as those recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[1][2][3][4][5]

Ion Channel FamilySubtypeIC50 (µM) or % Inhibition @ [Concentration]Potential Clinical Implication
Potassium (Kv) hERG (Kv11.1)Data to be determinedCardiac arrhythmia (QT prolongation)
KCNQ1/minK (IKs)Data to be determinedCardiac arrhythmia
Kir2.1 (IK1)Data to be determinedCardiac arrhythmia
Kv4.3 (Ito)Data to be determinedCardiac arrhythmia
Calcium (Cav) Cav1.2 (L-type)Data to be determinedCardiovascular effects
Other Additional relevant channelsData to be determinedSpecific to channel function

Experimental Protocols

The determination of ion channel cross-reactivity is typically performed using automated patch-clamp electrophysiology, a high-throughput method that allows for the rapid screening of compounds against a panel of ion channels expressed in stable cell lines.[6][7][8]

Detailed Methodology: Automated Patch-Clamp Electrophysiology

This protocol provides a generalized procedure for assessing the inhibitory effects of a test compound, such as this compound, on a panel of voltage-gated ion channels.

1. Cell Culture and Preparation:

  • HEK293 or CHO cells stably expressing the human ion channel of interest are cultured under standard conditions (e.g., 37°C, 5% CO2).
  • On the day of the experiment, cells are harvested using a non-enzymatic cell dissociation solution to ensure the integrity of membrane proteins.
  • The cells are then washed and resuspended in an appropriate external buffer solution at a concentration suitable for the automated patch-clamp system (e.g., 1-5 x 10^6 cells/mL).

2. Electrophysiology Recordings:

  • Recordings are performed using a high-throughput automated patch-clamp system (e.g., QPatch, IonWorks, or SyncroPatch).
  • Whole-cell patch-clamp configuration is established.
  • The internal (pipette) and external (bath) solutions are tailored to isolate the specific ionic current of the channel being investigated.
  • A specific voltage protocol is applied to elicit the characteristic current of the target ion channel. This protocol is optimized for each channel to measure parameters such as peak current amplitude.

3. Compound Application:

  • A baseline recording of the ion channel current is established in the absence of the test compound.
  • This compound is prepared in a series of concentrations (e.g., from 0.1 nM to 100 µM) in the external solution. The vehicle (e.g., DMSO) concentration is kept constant across all solutions.
  • The different concentrations of this compound are applied to the cells sequentially, with a sufficient incubation period at each concentration to allow for the drug to reach a steady-state effect.

4. Data Analysis:

  • The peak current amplitude in the presence of each compound concentration is measured and compared to the baseline current.
  • The percentage of current inhibition is calculated for each concentration.
  • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in assessing ion channel cross-reactivity.

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Automated Patch-Clamp cluster_analysis Data Analysis Culture Cell Culture (Stable Cell Line) Harvest Cell Harvesting (Non-enzymatic) Culture->Harvest Resuspend Resuspension in External Buffer Harvest->Resuspend APC Automated Patch-Clamp System Resuspend->APC Baseline Establish Baseline Current APC->Baseline Compound Compound Application (Concentration Gradient) Baseline->Compound Record Record Current Inhibition Compound->Record Analyze Measure Peak Current Record->Analyze CR_Curve Generate Concentration- Response Curve Analyze->CR_Curve IC50 Calculate IC50 CR_Curve->IC50

Caption: Workflow for assessing ion channel cross-reactivity.

Signaling_Pathway cluster_drug Drug Action cluster_channels Ion Channels cluster_effect Cellular Effect Aneratrigine Aneratrigine Hydrochloride Nav1_7 Nav1.7 (Primary Target) Aneratrigine->Nav1_7 Inhibition Off_Target Off-Target Ion Channels Aneratrigine->Off_Target Potential Cross-reactivity Therapeutic Therapeutic Effect (Analgesia) Nav1_7->Therapeutic Adverse Potential Adverse Effects Off_Target->Adverse

Caption: Logical relationship of Aneratrigine's on- and off-target effects.

References

Benchmarking Aneratrigine Hydrochloride Against Standard-of-Care Pain Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneratrigine hydrochloride is an investigational small molecule being developed for the treatment of neuropathic pain. It functions as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain.[1][2] Aneratrigine is currently in Phase II clinical development for post-herpetic neuralgia (PHN), a form of neuropathic pain.[3] This guide provides a comparative overview of this compound against current standard-of-care therapies for neuropathic pain, based on publicly available data.

Mechanism of Action: A Comparative Overview

Standard-of-care therapies for neuropathic pain encompass a range of mechanisms, primarily targeting central and peripheral nervous system hyperexcitability. Aneratrigine introduces a highly specific mechanism of action by selectively targeting Nav1.7.

This compound:

Aneratrigine selectively blocks the Nav1.7 sodium channel, which is preferentially expressed in peripheral nociceptive neurons.[4] These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[4][5] By inhibiting Nav1.7, Aneratrigine is hypothesized to reduce the excitability of pain-sensing neurons, thereby decreasing the transmission of pain signals. The downstream signaling effects of Nav1.7 inhibition may involve the modulation of neurotransmitter release at the presynaptic terminals in the dorsal horn of the spinal cord.[2]

Standard-of-Care Therapies:

  • Gabapentinoids (Gabapentin and Pregabalin): These drugs bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[6]

  • Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline, Nortriptyline): TCAs have multiple mechanisms of action, including the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. They also have effects on sodium channels, NMDA receptors, and cholinergic receptors, which contribute to their analgesic properties in neuropathic pain.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine, Venlafaxine): SNRIs increase the levels of serotonin and norepinephrine in the synaptic cleft by blocking their reuptake. These neurotransmitters are involved in descending inhibitory pain pathways in the spinal cord, which can dampen the transmission of pain signals.

Signaling Pathway of this compound

Aneratrigine_Mechanism_of_Action cluster_periphery Peripheral Nociceptive Neuron cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (e.g., thermal, mechanical) Nav17_Channel Nav1.7 Sodium Channel Noxious_Stimuli->Nav17_Channel Activates Action_Potential_Generation Action Potential Generation & Propagation Nav17_Channel->Action_Potential_Generation Initiates Aneratrigine Aneratrigine HCl Aneratrigine->Nav17_Channel Selectively Blocks Presynaptic_Terminal Presynaptic Terminal Action_Potential_Generation->Presynaptic_Terminal Travels to Neurotransmitter_Release Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Presynaptic_Terminal->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Pain_Signal_Transmission Pain Signal Transmission to Brain Postsynaptic_Neuron->Pain_Signal_Transmission Preclinical_Workflow_Von_Frey cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_treatment Treatment and Analysis Animal_Model Induction of Neuropathic Pain (e.g., CCI, SNL models in rats) Acclimatization Animal Acclimatization (e.g., 30 mins in test chamber) Animal_Model->Acclimatization Baseline Establish Baseline Threshold Filament_Application Application of von Frey Filaments (ascending force) to paw Observe_Response Observation of Paw Withdrawal (positive response) Filament_Application->Observe_Response Up_Down_Method Dixon's Up-Down Method to determine 50% withdrawal threshold Observe_Response->Up_Down_Method Drug_Administration Administer Test Compound (e.g., Aneratrigine HCl) or Control Baseline->Drug_Administration Post_Treatment_Testing Re-test at Specific Timepoints Drug_Administration->Post_Treatment_Testing Data_Analysis Statistical Analysis (e.g., ANOVA) Post_Treatment_Testing->Data_Analysis Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Post-Herpetic Neuralgia, Pain Score 4-9) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Screening Screening & Baseline Assessment (Pain scores, physical exam, ECG, labs) Informed_Consent->Screening Randomization Randomization Screening->Randomization Treatment_Arm_A Aneratrigine HCl (Dose-finding, oral, twice daily) Randomization->Treatment_Arm_A Treatment_Arm_B Placebo (oral, twice daily) Randomization->Treatment_Arm_B Treatment_Period 4-Week Treatment Period (Rescue medication permitted) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Data_Collection Daily Pain & Side Effect Diaries Questionnaires (sleep, daily activities) Blood/Urine Samples (PK/PD) Treatment_Period->Data_Collection Follow_Up End of Treatment Assessment Data_Collection->Follow_Up Data_Analysis Primary Endpoint Analysis: Change in Pain Intensity vs. Placebo Follow_Up->Data_Analysis

References

Independent Validation of Aneratrigine Hydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Aneratrigine hydrochloride, a selective Nav1.7 sodium channel inhibitor in development for the treatment of neuropathic pain. Due to the limited availability of publicly accessible, peer-reviewed data on this compound, this document focuses on providing a framework for comparison with other relevant sodium channel blockers. The information presented for competitor compounds is based on published literature. As specific experimental data for this compound becomes available through peer-reviewed publications, this guide can serve as a template for direct comparison.

Comparative Efficacy and Selectivity of Sodium Channel Blockers

The following table summarizes key in vitro and in vivo efficacy data for various sodium channel inhibitors. This compound is included to highlight the data points that are essential for a comprehensive comparison, although specific values are not currently available in the public domain.

Table 1: Comparative Preclinical Data of Sodium Channel Blockers

ParameterThis compoundSuzetrigine (VX-548)Vixotrigine (BIIB074)Lamotrigine
Target Nav1.7Nav1.8Voltage-gated sodium channelsVoltage-gated sodium channels
IC50 (Nav1.7) Data not publicly available≥ 31,000-fold selectivity over other Nav subtypes[1]Use-dependent IC50 values between 1.76 and 5.12 µM for various Nav subtypesData not publicly available
Animal Model Data not publicly availableData not publicly availableData not publicly availableChronic Constriction Injury (CCI) of the sciatic nerve in rats[2]
Efficacy Endpoint Data not publicly availableData not publicly availableData not publicly availablePaw withdrawal threshold and duration
Key Findings Data not publicly availableDemonstrated efficacy in multiple acute pain studies[1]Showed efficacy in a Phase II study for pain associated with trigeminal neuralgia[3]Positive correlation between plasma concentration and analgesic effects in neuropathic pain models[2]

Experimental Protocols

Detailed experimental protocols are crucial for the independent validation and replication of scientific findings. Below are generalized protocols for key experiments used to characterize sodium channel blockers for neuropathic pain.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol is essential for determining the potency and selectivity of a compound on specific ion channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.7 channels.

Cell Line: HEK293 cells stably expressing human Nav1.7 channels.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

Procedure:

  • Culture HEK293 cells expressing hNav1.7 according to standard cell culture protocols.

  • Harvest cells and prepare a single-cell suspension.

  • Perform whole-cell patch-clamp recordings using either a manual or automated patch-clamp system.

  • Establish a stable giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -10 mV).

  • Record baseline currents in the absence of the test compound.

  • Perfuse the cells with increasing concentrations of the test compound and record the resulting inhibition of the Nav1.7 current.

  • Wash out the compound to assess the reversibility of inhibition.

  • Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

In Vivo Analgesia: Rodent Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI)

This protocol is a standard method for evaluating the efficacy of an analgesic compound in a model of nerve injury-induced pain.

Objective: To assess the ability of a test compound to reverse mechanical allodynia in a rat model of neuropathic pain.

Animal Model: Adult male Sprague-Dawley rats.

Procedure:

  • Anesthetize the rats according to approved institutional animal care and use committee protocols.

  • Surgically expose the sciatic nerve in one hind limb.

  • Loosely ligate the nerve with chromic gut sutures at four locations, approximately 1 mm apart, to induce a chronic constriction injury.

  • Allow the animals to recover from surgery for a period of 7-14 days, during which neuropathic pain behaviors will develop.

  • Assess baseline mechanical allodynia using von Frey filaments. This involves applying filaments of increasing stiffness to the plantar surface of the hind paw and determining the pressure at which the animal withdraws its paw.

  • Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Measure the paw withdrawal threshold at various time points after drug administration to determine the analgesic effect of the compound.

  • Data is typically expressed as the paw withdrawal threshold in grams or as a percentage of the maximum possible effect.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is essential for understanding the mechanism of action and the research methodology.

cluster_0 Peripheral Nociceptor Noxious Stimuli Noxious Stimuli Nav1.7 Nav1.7 Noxious Stimuli->Nav1.7 activates Action Potential Action Potential Nav1.7->Action Potential initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS propagates Aneratrigine Aneratrigine Aneratrigine->Nav1.7 inhibits

Nav1.7 Signaling Pathway in Nociception.

cluster_1 In Vivo Analgesic Efficacy Workflow Induce Neuropathic Pain Induce Neuropathic Pain Baseline Pain Assessment Baseline Pain Assessment Induce Neuropathic Pain->Baseline Pain Assessment Drug Administration Drug Administration Baseline Pain Assessment->Drug Administration Post-treatment Pain Assessment Post-treatment Pain Assessment Drug Administration->Post-treatment Pain Assessment Data Analysis Data Analysis Post-treatment Pain Assessment->Data Analysis

References

Comparative Analysis of Aneratrigine's Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Aneratrigine is an investigational small molecule identified as a blocker of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways.[1][2] While its therapeutic potential in neuropathic pain is being explored, a comprehensive comparative analysis of its potency across different standard assays is not yet publicly available. This guide provides an overview of the primary assays used to characterize Nav1.7 inhibitors, presents available data for other well-known inhibitors to establish a comparative framework, and outlines detailed experimental protocols for these assays.

Understanding the Target: The Nav1.7 Signaling Pathway

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype is predominantly expressed in peripheral sensory neurons, where it plays a significant role in pain perception.[3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This genetic validation has made Nav1.7 a prime target for the development of novel analgesics.

The signaling pathway involves the influx of sodium ions through the Nav1.7 channel upon depolarization of the neuronal membrane. This influx contributes to the rising phase of the action potential. Blocking this channel with an inhibitor like Aneratrigine is expected to reduce the excitability of nociceptive neurons, thereby dampening the transmission of pain signals.

Nav1_7_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_cellular_response Cellular Response Nav1_7 Nav1.7 Channel (Inactive State) Nav1_7_active Nav1.7 Channel (Open State) Nav1_7->Nav1_7_active Depolarization Blocked_Signal Reduced Pain Signal Nav1_7->Blocked_Signal Inhibition of Na+ Influx Nav1_7_active->Nav1_7 Repolarization/ Inactivation Na_influx Na+ Influx Nav1_7_active->Na_influx Aneratrigine Aneratrigine Aneratrigine->Nav1_7 Blockade Action_Potential Action Potential Propagation Na_influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Figure 1: Simplified signaling pathway of Nav1.7 in pain perception and the inhibitory action of Aneratrigine.

Comparative Potency of Nav1.7 Inhibitors

The potency of Nav1.7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined using various biophysical and cellular assays. While specific IC50 or Ki values for Aneratrigine are not publicly available, the following table summarizes the potency of other notable Nav1.7 inhibitors to provide a comparative context.

CompoundAssay TypeCell LineIC50 / Ki (nM)Reference
Aneratrigine Electrophysiology / Binding-Data not publicly available -
PF-05089771 Electrophysiology (Whole-cell voltage-clamp)HEK29311[4]
GDC-0276 Electrophysiology (Whole-cell voltage-clamp)-0.6[4]
Vixotrigine Electrophysiology (Use-dependent)Recombinant1760 - 5120[4]
ProTx-II Electrophysiology (Manual patch-clamp)-0.3[4]

Table 1: Comparative Potency of Selected Nav1.7 Inhibitors. This table highlights the potency of various inhibitors in different assays. The lack of publicly available data for Aneratrigine is a significant gap in the current understanding of its comparative efficacy.

Key Experimental Assays and Protocols

The two primary in vitro assays for determining the potency of Nav1.7 inhibitors are the whole-cell voltage-clamp electrophysiology assay and the radioligand binding assay.

Whole-Cell Voltage-Clamp Electrophysiology Assay

This "gold standard" technique directly measures the flow of ions through the Nav1.7 channel in response to changes in membrane voltage. It allows for a detailed characterization of how a compound affects channel function, including its state-dependency (i.e., whether it preferentially binds to the resting, open, or inactivated state of the channel).

Electrophysiology_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.7) Patching Micropipette Patching (Giga-seal formation) Cell_Culture->Patching Voltage_Clamp Voltage Clamp (Control of membrane potential) Patching->Voltage_Clamp Drug_Application Application of Aneratrigine (or comparator compound) Voltage_Clamp->Drug_Application Current_Recording Recording of Na+ Current (Pre- and post-drug) Drug_Application->Current_Recording Data_Analysis Data Analysis (IC50 determination) Current_Recording->Data_Analysis

Figure 2: General experimental workflow for a whole-cell voltage-clamp electrophysiology assay.

Detailed Protocol: Whole-Cell Voltage-Clamp for Nav1.7 Inhibitors

  • Cell Preparation:

    • HEK293 cells stably expressing human Nav1.7 are cultured in a suitable medium (e.g., DMEM with 10% FBS and selection antibiotics).

    • Cells are plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

  • Electrophysiological Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

    • Borosilicate glass micropipettes (resistance 2-4 MΩ) are filled with the internal solution and used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration.

    • Membrane currents are recorded using a patch-clamp amplifier.

  • Voltage Protocol and Data Acquisition:

    • Cells are held at a holding potential of -120 mV.

    • Nav1.7 currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • The test compound (e.g., Aneratrigine) is applied at various concentrations through the perfusion system.

    • The peak inward sodium current is measured before and after drug application.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration of the compound.

    • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a Hill equation.

Radioligand Binding Assay

This assay measures the affinity of a compound for the Nav1.7 channel by competing with a radioactively labeled ligand that is known to bind to the channel. The inhibitor constant (Ki) is determined from these experiments, which provides a measure of the compound's binding affinity.

Detailed Protocol: Radioligand Binding Assay for Nav1.7

  • Membrane Preparation:

    • Cells expressing Nav1.7 (e.g., HEK293 or CHO cells) are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Assay:

    • The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-saxitoxin) and varying concentrations of the unlabeled test compound (e.g., Aneratrigine).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The IC50 value is determined from the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Aneratrigine holds promise as a Nav1.7 inhibitor for the treatment of neuropathic pain. However, the lack of publicly available quantitative potency data makes a direct comparison with other Nav1.7 inhibitors challenging. The experimental protocols for whole-cell voltage-clamp electrophysiology and radioligand binding assays described in this guide provide a framework for the types of studies that are essential to fully characterize the pharmacological profile of Aneratrigine and other novel Nav1.7 inhibitors. Further research and publication of these critical data points will be necessary to fully assess the therapeutic potential of Aneratrigine in relation to other compounds in this class.

References

Nav1.7 Inhibitors in Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The voltage-gated sodium channel Nav1.7 has long been a promising target for the development of novel analgesics due to its critical role in pain signaling pathways. Genetic studies of individuals with rare loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, have demonstrated a congenital insensitivity to pain, fueling extensive research into pharmacological agents that can replicate this phenotype. Despite significant efforts, the clinical development of selective Nav1.7 inhibitors has been challenging, with many candidates failing to demonstrate significant efficacy in late-stage trials. This guide provides a meta-analysis of clinical trial data for several key Nav1.7 inhibitors, offering a comparative overview of their performance, experimental protocols, and the underlying signaling pathways.

Comparative Analysis of Clinical Trial Data

The following table summarizes the available quantitative data from clinical trials of prominent Nav1.7 inhibitors. It is important to note that direct comparisons are limited by the different pain conditions studied, trial designs, and reported endpoints.

Inhibitor Mechanism of Action Clinical Trial Phase Indication Patient Population Dosing Regimen Key Efficacy Outcomes Key Safety and Tolerability Findings
PF-05089771 Selective Nav1.7 blockerPhase IIPainful Diabetic Peripheral NeuropathyAdults with painful diabetic peripheral neuropathy150 mg twice dailyDid not meet primary endpoint. Mean posterior difference in weekly average pain score vs. placebo: -0.41 (90% Credible Interval: -1.00 to 0.17).[1][2]Generally well-tolerated.[1][2] Most frequent adverse events were somnolence, dizziness, headache, fatigue, and euphoric mood.[3]
Vixotrigine (BIIB074) Voltage- and use-dependent sodium channel blockerPhase IISmall Fiber Neuropathy (Idiopathic or Diabetes-Associated)Adults with painful small fiber neuropathy200 mg twice daily and 350 mg twice daily200 mg BID met the primary endpoint: statistically significant reduction in the mean average daily pain (ADP) score vs. placebo at week 12 (p=0.050).[4][5] 350 mg BID did not meet the primary endpoint.[5][6]Generally well-tolerated.[4] Most common adverse events (≥5%) in the double-blind period included falls, nasopharyngitis, muscle spasm, and urinary tract infection.[5]
Ralfinamide (B1678110) Multi-target: blocks Nav channels (including Nav1.7), N-type calcium channels, and modulates NMDA receptorsPhase IIb/IIINeuropathic Low Back PainAdults with chronic neuropathic low back pain of at least moderate severity160 mg/day and 320 mg/dayDid not detect any significant difference between ralfinamide and placebo on the primary endpoint (change from baseline on an 11-point Likert Scale).[7]Well-tolerated with no clinically significant differences from placebo on safety measures.[7] Most frequent adverse events (>5%) were headache, nausea, abdominal pain, dizziness, dyspepsia, and vomiting.[8]

Experimental Protocols

PF-05089771 in Painful Diabetic Peripheral Neuropathy (NCT02215252)

This was a randomized, double-blind, placebo- and active-controlled, parallel-group study.

  • Patient Population: Subjects with a diagnosis of painful diabetic peripheral neuropathy.

  • Inclusion Criteria (abbreviated): Adults with a history of type 1 or 2 diabetes mellitus and painful diabetic neuropathy for at least 6 months.

  • Exclusion Criteria (abbreviated): Presence of other causes of peripheral neuropathy, poorly controlled diabetes.

  • Treatment Arms:

    • PF-05089771 150 mg twice daily

    • Pregabalin 150 mg twice daily (active control)

    • Placebo

  • Study Duration: 4-week treatment period.[2]

  • Primary Endpoint: Change from baseline in the weekly average of daily pain scores at week 4, measured on a Numerical Rating Scale (NRS).[1][2]

  • Secondary Endpoints: Included assessments of sleep interference, patient global impression of change, and safety.

Vixotrigine in Small Fiber Neuropathy (CONVEY study - NCT03339336)

This was a Phase 2, multicenter, placebo-controlled, double-blind, enriched-enrolment, randomized withdrawal study.[5]

  • Patient Population: Adults with idiopathic or diabetes-associated painful small fiber neuropathy.[5]

  • Study Design: The study included a 4-week open-label period where all participants received vixotrigine 350 mg twice daily. Responders (≥30% reduction in average daily pain score) were then randomized to a 12-week double-blind period.[5]

  • Treatment Arms (Double-Blind Period):

    • Vixotrigine 200 mg twice daily

    • Vixotrigine 350 mg twice daily

    • Placebo

  • Primary Endpoint: Change from baseline in the average daily pain (ADP) score at week 12 of the double-blind period.[5]

  • Secondary Endpoints: Included the proportion of participants with a ≥30% reduction from baseline in ADP and the proportion of Patient Global Impression of Change (PGIC) responders at week 12.[5]

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Pain Perception

The following diagram illustrates the critical role of the Nav1.7 channel in the transmission of pain signals from the periphery to the central nervous system.

Nav1_7_Signaling_Pathway cluster_PNS Peripheral Nervous System (Nociceptor) cluster_CNS Central Nervous System (Spinal Cord) Stimulus Noxious Stimulus (e.g., heat, pressure) Receptor Nociceptor Receptor Activation Stimulus->Receptor Depolarization Generator Potential (Subthreshold Depolarization) Receptor->Depolarization Nav1_7 Nav1.7 Channel Amplification Depolarization->Nav1_7 AP_Initiation Action Potential Initiation Nav1_7->AP_Initiation AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation Presynaptic_Terminal Presynaptic Terminal of Nociceptor AP_Propagation->Presynaptic_Terminal Signal Arrival Ca_Influx Voltage-gated Ca2+ Channel Opening & Ca2+ Influx Presynaptic_Terminal->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->NT_Release Postsynaptic_Neuron Postsynaptic Neuron Activation NT_Release->Postsynaptic_Neuron Pain_Signal Pain Signal to Brain Postsynaptic_Neuron->Pain_Signal

Caption: Role of Nav1.7 in the pain signaling cascade.

Generalized Workflow of a Nav1.7 Inhibitor Clinical Trial

The diagram below outlines a typical experimental workflow for a Phase III clinical trial investigating a Nav1.7 inhibitor for a neuropathic pain condition.

Clinical_Trial_Workflow cluster_Treatment Double-Blind Treatment Period Start Patient Recruitment (Neuropathic Pain Diagnosis) Screening Screening & Baseline Assessment (Pain Scores, Medical History) Start->Screening Randomization Randomization Screening->Randomization Treatment_Arm Investigational Drug (Nav1.7 Inhibitor) Randomization->Treatment_Arm Placebo_Arm Placebo Control Randomization->Placebo_Arm Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12) - Pain Scores (NRS/VAS) - Quality of Life Questionnaires - Adverse Event Monitoring Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up End_of_Study End of Study (Final Data Collection) Follow_Up->End_of_Study Analysis Data Analysis (Efficacy & Safety) End_of_Study->Analysis

Caption: Typical workflow for a Nav1.7 inhibitor clinical trial.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Aneratrigine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of Aneratrigine hydrochloride, ensuring compliance with safety protocols and environmental regulations. Adherence to these procedures is paramount to protect both personnel and the ecosystem from potential harm.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the required PPE to minimize exposure risks.

Personal Protective Equipment (PPE)Specification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical impermeable gloves, inspected prior to use.[1]
Protective Clothing Fire/flame resistant and impervious clothing.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1]

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in a manner that prevents environmental contamination. The primary methods of disposal are through a licensed chemical destruction facility or by controlled incineration.

Key Disposal Principles:

  • Do not discharge into sewer systems.[1]

  • Do not contaminate water, foodstuffs, feed, or seed.[1]

  • Discharge into the environment must be avoided .[1]

The following workflow outlines the approved disposal process:

cluster_preparation Preparation for Disposal cluster_disposal_options Approved Disposal Methods cluster_final_disposition Final Disposition A Collect Aneratrigine hydrochloride waste B Place in suitable, closed, and labeled containers A->B C Licensed Chemical Destruction Plant B->C Transfer to authorized facility D Controlled Incineration with Flue Gas Scrubbing B->D Transfer to authorized facility E Compliant and documented destruction of the compound C->E D->E

Figure 1. Workflow for the proper disposal of this compound.

Handling of Spills and Contaminated Materials

In the case of a spill, immediate and appropriate action is necessary to contain and clean the material, followed by proper disposal of the collected waste.

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Collect the spilled material and place it in suitable, closed containers for disposal.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

The logical relationship for handling spills is as follows:

spill Spill Occurs contain Contain Spill spill->contain cleanup Clean Up with Appropriate Tools contain->cleanup collect Collect Waste cleanup->collect dispose Dispose as Hazardous Waste collect->dispose

Figure 2. Logical flow for responding to a spill of this compound.

Disposal of Packaging

The packaging that contained this compound must also be treated as potentially hazardous and disposed of correctly.

Packaging TypeDisposal Method
Rinsable Containers Can be triple rinsed (or equivalent) and then offered for recycling or reconditioning.[1]
Non-Rinsable Containers The packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Combustible Packaging Controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Regulatory Context

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[2][3] Many states have their own, often more stringent, regulations.[2] A key aspect of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down drains.[3] It is the responsibility of the generator of the waste to ensure that it is managed and disposed of in compliance with all applicable federal, state, and local regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aneratrigine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all personnel handling Aneratrigine hydrochloride. Strict adherence to these procedures is mandatory to ensure a safe laboratory environment and minimize exposure risk. This compound is a novel research compound with limited toxicological data; therefore, it must be handled with the utmost caution as a potentially hazardous substance.

Operational Plan: From Receipt to Disposal

This step-by-step guidance ensures a consistent and safe approach to managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leaks. If compromised, do not open the package and follow the emergency spill procedures outlined below.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving recommended), and safety glasses with side shields, when handling the incoming package.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed and clearly labeled.[1] Refer to the supplier's documentation for specific storage temperature requirements.

Handling and Use
  • Controlled Access: Conduct all handling of this compound in a designated area with restricted access, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[2]

  • Engineering Controls: Ensure adequate ventilation to control airborne dust or aerosols.[1]

  • PPE:

    • Hand Protection: Wear two pairs of chemotherapy-grade nitrile gloves that comply with EN 374 standards.[1] Inspect gloves for any tears or punctures before use and change them frequently.

    • Eye Protection: Use tightly fitting safety goggles or a face shield.[1]

    • Respiratory Protection: If there is a risk of aerosolization or if working outside of a ventilated enclosure, a NIOSH-approved respirator is required.[3]

    • Body Protection: A disposable gown or a lab coat made of a low-permeability fabric is mandatory.

Decontamination and Cleaning
  • Work Surfaces: Decontaminate all work surfaces after handling the compound. Use a deactivating agent, followed by a cleaning agent (germicidal detergent), and then rinse with water.[4][5][6]

  • Equipment: All reusable equipment must be thoroughly decontaminated.[4] This involves a three-step process of deactivation, decontamination, and cleaning.[4][5][6]

  • PPE Disposal: Dispose of all used PPE as hazardous waste in designated, clearly labeled containers.[7]

Quantitative Data Summary

As this compound is a research compound, comprehensive toxicological data is not yet available. The following table summarizes the known physical and chemical properties and highlights the absence of quantitative safety data.

ParameterValueReference
Chemical Name This compound[1]
CAS Number 2097163-75-0[1]
Molecular Formula C19H20ClF2N5O2S2 · HCl
Molecular Weight 524.43 g/mol [1]
Physical State Solid[8]
Appearance White to off-white solid[8]
Solubility Soluble in DMSO[8]
LD50 (Oral) Data not available[1]
LD50 (Dermal) Data not available[1]
LC50 (Inhalation) Data not available[1]
Occupational Exposure Limit (OEL) Not established[1]

Experimental Protocols

Due to the absence of specific toxicological studies, experimental protocols for determining LD50 or OELs are not applicable. In the absence of this data, the principle of "as low as reasonably achievable" (ALARA) for exposure must be strictly followed.

Disposal Plan

The disposal of this compound and all associated waste must comply with federal, state, and local regulations for hazardous waste.[3]

Waste Segregation
  • Solid Waste: All solid waste, including contaminated PPE (gloves, gowns), absorbent pads, and empty containers, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[9]

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Potentially Toxic").

  • Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Double Gloves - Gown - Eye Protection Setup Prepare Ventilated Enclosure (Fume Hood/BSC) Prep->Setup Weigh Weigh Compound Setup->Weigh Begin Experiment Prepare Prepare Solution Weigh->Prepare Decon Decontaminate Surfaces & Equipment Prepare->Decon Experiment Complete Waste Dispose of Waste in Hazardous Waste Bins Decon->Waste Doff Doff PPE Waste->Doff Final Step

Figure 1. Step-by-step workflow for the safe handling of this compound.

Spill_Response_Workflow cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting Alert Alert others in the area Evacuate Evacuate immediate area Alert->Evacuate DonPPE Don Spill Response PPE (includes respirator) Evacuate->DonPPE If trained to do so Contain Contain the spill with absorbent material DonPPE->Contain Cleanup Clean the area (Deactivate, Decontaminate, Clean) Contain->Cleanup Dispose Dispose of all materials as hazardous waste Cleanup->Dispose Report Report the spill to EHS Dispose->Report End Resume Work When Safe Report->End Procedure Complete

Figure 2. Emergency response workflow for an this compound spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.